molecular formula C7H14O3 B8761285 2,5-dimethoxy-2-methyltetrahydrofuran CAS No. 58518-63-1

2,5-dimethoxy-2-methyltetrahydrofuran

Cat. No.: B8761285
CAS No.: 58518-63-1
M. Wt: 146.18 g/mol
InChI Key: GZYGYLSHLHOMAO-UHFFFAOYSA-N
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Description

2,5-dimethoxy-2-methyltetrahydrofuran is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-2-methyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-2-methyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58518-63-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2,5-dimethoxy-2-methyloxolane

InChI

InChI=1S/C7H14O3/c1-7(9-3)5-4-6(8-2)10-7/h6H,4-5H2,1-3H3

InChI Key

GZYGYLSHLHOMAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Dimethoxy-2-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,5-dimethoxy-2-methyltetrahydrofuran (CAS 58518-63-1 ), a critical masked form of 4-oxopentanal (levulinaldehyde).[1] It prioritizes mechanistic understanding, scalability, and safety, distinguishing between the Electrochemical (Green) and Chemical (Bromine) routes.[2]

CAS Number: 58518-63-1 Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Core Utility: Latent 1,4-dicarbonyl equivalent (4-oxopentanal); intermediate for pyrrole, pyridazine, and tropane alkaloid synthesis.[2]

Executive Summary & Retrosynthetic Logic

2,5-Dimethoxy-2-methyltetrahydrofuran is the saturated acetal derivative of 2-methylfuran.[1][2] Its synthesis relies on the Clauson-Kaas alkoxylation , which introduces two methoxy groups across the furan ring, followed by catalytic hydrogenation.[2]

The synthesis is bifurcated into two primary methodologies based on the oxidative driver:

  • Method A (Electrochemical): Uses anodic oxidation. This is the modern, scalable, "green" standard, avoiding stoichiometric hazardous waste.[2]

  • Method B (Chemical): Uses bromine (

    
    ) as the oxidant. This is the traditional laboratory-scale method, effective but atom-inefficient and hazardous.[1][2]
    
Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 2,5-Dimethoxy-2-methyl- tetrahydrofuran (CAS 58518-63-1) Dihydro Intermediate: 2,5-Dihydro-2,5-dimethoxy- 2-methylfuran Target->Dihydro Hydrogenation (H2, Pd/C or Raney Ni) Start Starting Material: 2-Methylfuran Dihydro->Start Oxidative Methoxylation (MeOH, -2e- or Br2)

Figure 1: Retrosynthetic pathway showing the two-step transformation from 2-methylfuran.

Method A: Electrochemical Methoxylation (The Scalable Route)

This method is preferred for scale-up (>100 g) due to its superior safety profile and lack of brominated waste.[1] It utilizes anodic oxidation to generate the reactive radical cation intermediate.[2]

Mechanism

The reaction proceeds via a ECEC mechanism (Electron transfer - Chemical step - Electron transfer - Chemical step):

  • Anodic Oxidation: 2-Methylfuran loses an electron to form a radical cation.[1]

  • Nucleophilic Attack: Methanol attacks the 2- or 5-position.[1][2]

  • Second Oxidation: Loss of a second electron forms a cation.

  • Final Attack: A second methanol molecule traps the cation to form the dihydro-acetal.[1][2]

Process Flow Diagram

ElectroProcess cluster_0 Electrolysis Cell Anode Anode: Graphite/Pt Oxidation of Furan Cathode Cathode: Steel/Ni Reduction of MeOH Feed Feed: 2-Methylfuran MeOH Catalytic NaCl/NaBr Reaction Electrolysis (10-15°C, Constant Current) Feed->Reaction Reaction->Anode Reaction->Cathode Workup Workup: Solvent Evaporation Distillation Reaction->Workup Product Product: 2,5-Dihydro-2,5-dimethoxy- 2-methylfuran Workup->Product

Figure 2: Electrochemical workflow. The use of catalytic halide salts (NaCl/NaBr) serves as a mediator.

Protocol Summary
  • Electrolyte: Methanol containing catalytic NaBr or NaCl (approx. 0.1 M).[3]

  • Electrodes: Graphite anode and Nickel/Steel cathode.

  • Current Density: 100–200 mA/cm².

  • Temperature: Maintain <15°C to prevent polymerization of the furan.

  • Workup: Evaporate methanol; distill the residue under reduced pressure.

Method B: Chemical Oxidation (The Laboratory Route)

For laboratories lacking electrochemical equipment, the bromine-mediated oxidation is the standard.[2] Warning: This reaction is highly exothermic and requires strict temperature control.

Experimental Protocol

Step 1: Synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Reagents:

    • 2-Methylfuran: 1.50 mol (123 g)[1][4]

    • Methanol (anhydrous): 2180 mL[4]

    • Sodium Carbonate (

      
      ): 3.00 mol (318 g) — Acts as acid scavenger.
      
    • Bromine (

      
      ): 1.50 mol (240 g) in Dichloromethane (88 mL).[3][4]
      
  • Procedure:

    • Cool the Methanol/2-Methylfuran/

      
       mixture to -75°C  (Dry Ice/Acetone bath). Critical: Low temperature prevents polymerization.[1]
      
    • Add the Bromine solution dropwise over 4 hours .[2][3][4] Maintain temperature below -70°C.

    • Allow the mixture to warm to room temperature.

    • Filter off the inorganic salts (NaBr).[3][4]

    • Concentrate the filtrate (bath <50°C).

    • Purification: Distill in vacuo.

  • Data (Step 1 Product):

    • Yield: ~79%[1]

    • Boiling Point: 54°C at 14 mmHg.[3]

    • Appearance: Colorless to pale yellow oil.

Step 2: Hydrogenation to 2,5-Dimethoxy-2-methyltetrahydrofuran

  • Setup: High-pressure autoclave or Parr shaker.

  • Reagents:

    • Substrate: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (from Step 1).[1][2][3][4]

    • Catalyst: Raney Nickel (approx. 5-10 wt%) or 5% Pd/C.[1]

    • Solvent: Methanol.[1][3]

  • Procedure:

    • Load the vessel with substrate, solvent, and catalyst.[2][4]

    • Pressurize with Hydrogen (

      
      ) to 30–50 psi (2–3 bar).
      
    • Stir at ambient temperature until

      
       uptake ceases (typically 2–4 hours).
      
    • Workup: Filter catalyst through Celite. Concentrate solvent.[3][5]

    • Purification: Fractional distillation.

Characterization & Data

The product exists as a mixture of cis and trans isomers.[2][6] The NMR signals will show duality for methoxy and methyl groups due to these isomers.[2]

PropertyValue / Description
Compound 2,5-Dimethoxy-2-methyltetrahydrofuran
CAS No. 58518-63-1
Molecular Formula

Molecular Weight 146.18 g/mol
Boiling Point ~150–155°C (est.[1] at 760 mmHg); Dihydro precursor is 54°C @ 14 mmHg.
Density ~1.02 g/mL
Solubility Soluble in alcohols, ethers, DCM; slightly soluble in water.[2]
NMR Spectroscopic Data (Dihydro Intermediate)

Because the tetrahydro- product is often used immediately or is a mixture, the dihydro- intermediate serves as the primary quality control checkpoint.[2]

  • 1H NMR (CDCl3):

    • 
       1.51, 1.57 (s, 3H, 
      
      
      
      ) — Split due to cis/trans isomers.[2]
    • 
       3.12, 3.20 (s, 3H, 
      
      
      
      )[2][3][4]
    • 
       3.43, 3.50 (s, 3H, 
      
      
      
      )[2][3][4]
    • 
       5.48, 5.76 (m, 1H, H-5)[2][3][4]
      
    • 
       5.96 (m, 2H, Olefinic protons)[2][3][4]
      

Applications: Hydrolysis to Levulinaldehyde[2]

The primary utility of this compound is as a stable, storable precursor to 4-oxopentanal (levulinaldehyde).[2]

Reaction:



Procedure: Dissolve the acetal in dilute aqueous HCl (0.1 M) and stir at room temperature for 1–2 hours. The aldehyde is generated in situ for immediate reaction with nucleophiles (e.g., amines, hydrazines) to form pyrroles or pyridazines.[2]

References

  • Electrochemical Synthesis: Horii, D., et al. "Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell."[2][7] Journal of Electroanalytical Chemistry, 2004 . Link

  • Chemical Synthesis & NMR: Intermediates for synthesizing 5,6,7,8-tetrahydro-L-erythro-biopterin. European Patent EP0318926B1, 1993 .[2] (Detailed experimental procedure for bromine oxidation of 2-methylfuran). Link

  • General Methodology: Clauson-Kaas, N., et al. "Preparation of 2,5-dimethoxy-2,5-dihydrofuran."[2][6] Acta Chemica Scandinavica, 1952 .[2]

  • Product Data: PubChem Compound Summary for CAS 58518-63-1. Link

Sources

Technical Guide: Spectroscopic Data & Characterization of 2,5-Dimethoxy-2-methyltetrahydrofuran

[1]

Executive Summary & Chemical Identity

2,5-Dimethoxy-2-methyltetrahydrofuran is a cyclic acetal/ketal derivative formed from the reaction of levulinaldehyde (4-oxopentanal) with methanol, or via the hydrogenation of 2,5-dihydro-2,5-dimethoxy-2-methylfuran.[1] It serves as a stable, protected surrogate for the unstable 1,4-dicarbonyl species, releasing levulinaldehyde under mild acidic hydrolysis.

Core Identity Data
PropertyDetail
CAS Number 58518-63-1
IUPAC Name 2,5-dimethoxy-2-methyloxolane
Molecular Formula C

H

O

Molecular Weight 146.18 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~52–54 °C (at 14 mmHg); ~145–148 °C (at 760 mmHg)
Stereochemistry Exists as a mixture of cis and trans diastereomers

Synthesis & Production Workflow

The industrial and laboratory preparation typically follows a two-stage workflow starting from 2-methylfuran (Sylvan).[1] This route ensures high atom economy and avoids the handling of unstable free levulinaldehyde.

Mechanistic Pathway[1]
  • Methoxylation: 2-Methylfuran undergoes oxidative methoxylation (chemical or electrochemical) to form the unsaturated dihydro-intermediate.[1]

  • Hydrogenation: The double bond is reduced using a transition metal catalyst (Pd/C or Raney Ni) to yield the saturated target.

Visualization: Synthesis Flowchart

SynthesisPathStart2-Methylfuran(Starting Material)Step1Oxidative Methoxylation(Br2/MeOH or Electrolysis)Start->Step1Inter2,5-Dihydro-2,5-dimethoxy-2-methylfuran(Unsaturated Intermediate)Step1->Inter Ring functionalizationStep2Catalytic Hydrogenation(H2, Pd/C or Raney Ni)Inter->Step2 Saturation of C3-C4Final2,5-Dimethoxy-2-methyltetrahydrofuran(Target)Step2->Final cis/trans mixture

Caption: Two-step synthesis pathway from 2-methylfuran to the target tetrahydrofuran derivative.

Spectroscopic Characterization

The compound exists as a mixture of diastereomers (cis/trans), resulting in signal doubling in NMR spectra. The ratio depends on the thermodynamic stability during synthesis, typically favoring the isomer where the bulky groups are pseudo-equatorial.

Nuclear Magnetic Resonance (NMR) Data

H NMR (400 MHz, CDCl

)

The spectrum is characterized by the absence of olefinic protons (which appear at

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment / Notes
C5-H 5.05 – 5.20 Multiplet (t/dd)1HAnomeric proton.[1] Shift varies slightly between cis/trans forms.
C2-OMe 3.20 – 3.35 Singlet3HMethoxy group attached to the quaternary C2.[1]
C5-OMe 3.35 – 3.45 Singlet3HMethoxy group attached to the acetal C5.[1]
Ring -CH

-
1.70 – 2.30 Multiplet4HC3 and C4 methylene protons.[1] Complex coupling due to ring puckering.
C2-Me 1.35 – 1.55 Singlet3HMethyl group directly on the ring.[1] Distinct from the dihydro precursor (

1.51/1.57).

Analyst Note: In the dihydro precursor, the olefinic protons appear at


 5.96. The disappearance of this signal and the upfield shift of the ring carbons confirm successful hydrogenation.

C NMR (100 MHz, CDCl

)
Carbon EnvironmentChemical Shift (

, ppm)
Notes
C2 (Quaternary) 105.0 – 108.0 Characteristic ketal carbon; downfield due to two oxygen attachments.
C5 (Acetal) 102.0 – 104.0 Anomeric carbon; slightly upfield relative to C2.
-OMe Groups 48.0 – 55.0 Two distinct signals for the non-equivalent methoxy carbons.[1]
Ring -CH

-
30.0 – 35.0 C3 and C4 carbons; typical aliphatic region.[1]
C2-Me 20.0 – 24.0 Methyl group attached to the ring.[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion: The parent ion [M]

    
     (m/z 146) is often weak or absent due to facile loss of alkoxy groups.
    
  • Base Peak: m/z 115 ([M - OCH

    
    ]
    
    
    ) or m/z 71 (cleavage of the ring).
  • Fragmentation: Characteristic loss of methanol (M-32) and methyl radicals.[1]

Infrared Spectroscopy (FT-IR)
  • C-H Stretch: 2850–2980 cm

    
     (Aliphatic).[1]
    
  • C-O Stretch: 1050–1150 cm

    
     (Strong, characteristic of ethers/acetals).
    
  • Absence: No C=O stretch (1710 cm

    
    ) should be observed, confirming the closed ring structure. No C=C stretch (1600–1680 cm
    
    
    ) should be present if hydrogenation is complete.[1]

Detailed Experimental Protocol

Protocol: Hydrogenation of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Objective: To synthesize the saturated target from its commercially available or synthesized unsaturated precursor.[1]

Reagents:

  • Substrate: 2,5-Dihydro-2,5-dimethoxy-2-methylfuran (10 g, 69 mmol).[1]

  • Catalyst: 5% Pd/C (0.5 g) or Raney Nickel (1.0 g, washed).

  • Solvent: Methanol (50 mL).

  • Hydrogen gas (H

    
    ).
    

Procedure:

  • Preparation: In a high-pressure autoclave or hydrogenation bottle, dissolve the substrate in methanol.

  • Catalyst Addition: Carefully add the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation:

    • Purge the vessel with H

      
       three times.
      
    • Pressurize to 3–5 bar (40–70 psi) .

    • Stir vigorously at Room Temperature (20–25 °C) .

    • Note: Reaction is typically complete within 4–6 hours. Monitor by TLC or GC (disappearance of the olefin).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Spent catalyst can be pyrophoric; keep wet.

    • Wash the filter pad with small portions of methanol.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Distill the residue under vacuum (bp ~54 °C at 14 mmHg) to obtain the pure colorless liquid.

Isomerism & Structural Logic

The molecule possesses two chiral centers (C2 and C5). However, because the ring formation is not stereoselective during the initial methoxylation, it is isolated as a racemic mixture of diastereomers.

  • Cis-isomer (Z): The C2-Methyl and C5-Methoxy groups are on the same side of the ring plane.[1]

  • Trans-isomer (E): The C2-Methyl and C5-Methoxy groups are on opposite sides.[1]

This stereochemistry impacts the chemical environment of the protons, leading to the "dual" peaks observed in the NMR spectrum. High-resolution chromatography can separate these isomers, but for most synthetic applications (e.g., hydrolysis to levulinaldehyde), the mixture is used as-is.

Caption: The synthetic product consists of cis and trans diastereomers, distinguishable by NMR.

References

  • Preparation of 2,5-dimethoxytetrahydrofuran derivatives. European Patent EP0318926B1. (1990). Describes the synthesis of the methylated derivative via oxidation and hydrogenation.

  • An Improved Preparation of 2,5-Dimethoxy-tetrahydrofuran. Chemical Research in Chinese Universities. (2003). Details the hydrogenation protocols using Pd/C and Mg-MeOH systems.

  • Spectroscopic Data of Furan Derivatives. SpectraBase. (2025). Comparative NMR data for dihydro- and tetrahydro- furan acetals.

  • Levulinaldehyde: Synthesis and Reactivity. BenchChem Technical Guides. (2025). Overview of the masked aldehyde functionality and deprotection strategies.

The Furan Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a privileged scaffold in medicinal chemistry, the furan ring—a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom—offers unique electronic and steric properties. Its ability to act as a bioisostere for phenyl rings, combined with the polarity and hydrogen-bonding potential of its ether oxygen, makes it a powerful tool for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[1].

However, the furan moiety is also a well-known structural alert. Its susceptibility to metabolic activation can lead to severe hepatotoxicity[2]. This whitepaper synthesizes the dual nature of furan derivatives, providing drug development professionals with a comprehensive analysis of their pharmacological mechanisms, metabolic liabilities, and field-proven experimental protocols for evaluating new furan-based candidates.

Pharmacological Mechanisms: The Furan Ring in Action

Furan derivatives exhibit a remarkably broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects[3][4]. The biological activity of these compounds is heavily dependent on the substitution pattern around the furan nucleus, which dictates both receptor binding affinity and metabolic stability[3].

Antibacterial Action: The Nitrofurantoin Paradigm

Nitrofurantoin is a classic example of a furan-based prodrug. It contains a furan ring substituted with a nitro group, which is essential for its electron transfer capabilities and antimicrobial activity[3].

Unlike antibiotics that target a single enzyme, nitrofurantoin acts as a multi-target inhibitor, which explains why bacterial resistance to this 70-year-old drug remains exceptionally low[5][6]. Upon entering the bacterial cell, the nitro group is reduced by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates and reactive oxygen species (ROS). These intermediates indiscriminately attack multiple cellular targets:

  • DNA Damage: Radicals induce strand breakage, halting replication.

  • Ribosomal Inhibition: Electrophiles covalently bind to ribosomal proteins, completely arresting inducible enzyme synthesis and protein translation[6].

G N1 Nitrofurantoin (Furan Prodrug) N2 Bacterial Flavoproteins (Nitroreductases) N1->N2 Cellular Uptake N3 Reactive Intermediates (Electrophiles/ROS) N2->N3 Enzymatic Reduction N4 DNA Strand Breakage N3->N4 Oxidative Damage N5 Ribosomal Protein Inhibition N3->N5 Covalent Binding N6 Bacterial Cell Death N4->N6 N5->N6

Bacterial bioactivation of nitrofurantoin leading to multi-target bactericidal activity.

Kinase Inhibition in Oncology

Beyond antimicrobials, furan is utilized as a critical linker and binding motif in targeted cancer therapies. For example, in Lapatinib (a dual tyrosine kinase inhibitor of HER2 and EGFR), the furan moiety facilitates optimal spatial orientation of the molecule within the ATP-binding pocket, engaging in critical


 stacking and dipole interactions with the kinase hinge region[1].

Metabolic Liabilities: CYP450 Activation and Toxicity

While furan is a valuable pharmacophore, it is frequently flagged as a structural alert by toxicologists. Many furan-containing xenobiotics are hepatotoxic or carcinogenic due to Phase I metabolic activation[2][7].

Cytochrome P450 (CYP450) enzymes, predominantly in the liver, catalyze the oxidation of the furan ring. Depending on the steric and electronic nature of the ring substituents, this oxidation yields either a highly reactive epoxide or a cis-enedione intermediate[2][8].

  • Causality of Toxicity: These electrophilic intermediates cannot be isolated; they rapidly undergo nucleophilic attack by cellular macromolecules. Alkylation of hepatic proteins leads to acute hepatotoxicity, while DNA alkylation can trigger genotoxic carcinogenesis[2][7].

  • Detoxification: The primary cellular defense against these reactive metabolites is conjugation with Glutathione (GSH). GSH acts as a sacrificial nucleophile, trapping the epoxide/enedione to form a stable, excretable thioether adduct[2].

G M1 Furan-Containing Xenobiotic M2 Hepatic CYP450 Oxidation M1->M2 Phase I Metabolism M3 Furan Epoxide Intermediate M2->M3 Epoxidation M4 cis-Enedione Intermediate M2->M4 Ring Opening M5 GSH Conjugation (Detoxification) M3->M5 GSH Trapping M6 Protein/DNA Alkylation M3->M6 Nucleophilic Attack M4->M5 GSH Trapping M4->M6 Nucleophilic Attack M7 Hepatotoxicity / Carcinogenicity M6->M7 Cellular Damage

CYP450-mediated metabolic activation of furan rings and subsequent toxicity pathways.

Quantitative Data: SAR and Pharmacological Profiles

To rationally design furan derivatives, medicinal chemists must balance efficacy with metabolic stability. The tables below summarize the structural rules and clinical profiles of furan-containing drugs.

Table 1: Pharmacological Profiles of Key Furan-Containing Drugs

DrugPrimary IndicationRole of Furan ScaffoldMetabolic Note
Nitrofurantoin Uncomplicated UTICore scaffold for nitro group reduction; enables multi-target electrophilic attack[9].Concentrates in urine (20-25% unchanged); avoids systemic toxicity[9].
Lapatinib Breast Cancer (HER2+)Acts as a rigid linker; optimizes spatial geometry for kinase ATP-pocket binding[1].Generally well-tolerated; furan ring is sterically hindered from severe CYP oxidation[1].
Prazosin HypertensionEnhances lipophilicity and receptor affinity.Undergoes CYP450 ring-opening to a carboxylic acid derivative without severe toxicity[8].

Table 2: Structure-Activity Relationship (SAR) Guidelines for Furan Substitution

Substitution PatternBiological / Chemical EffectCausality / Rationale
Electron-Withdrawing Groups (e.g., -NO2, -CN) at C2/C5 Enhances antimicrobial activity; reduces CYP450 epoxidation risk.Lowers the electron density of the furan ring, making it a poorer substrate for CYP450 oxidation while promoting bacterial nitroreductase affinity.
Bulky Aromatic Groups at C3/C4 Increases anticancer potency; modulates kinase selectivity.Engages in deep hydrophobic pocket binding and

stacking with target proteins.
Unsubstituted Furan Ring High risk of hepatotoxicity.Highly susceptible to CYP2E1/CYP3A4 oxidation, rapidly forming toxic cis-2-butene-1,4-dial intermediates[7].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the "why") to ensure researchers can troubleshoot and adapt the workflows.

Protocol A: Synthesis of 2,5-Disubstituted Furans (Paal-Knorr Cyclization)

The Paal-Knorr synthesis remains the most robust method for generating substituted furans from 1,4-dicarbonyl compounds.

  • Preparation: Dissolve 1.0 equivalent of the 1,4-dicarbonyl precursor in anhydrous toluene. Rationale: Toluene allows for azeotropic removal of water, driving the equilibrium toward the dehydrated furan product.

  • Catalysis: Add 0.1 equivalents of p-toluenesulfonic acid (pTSA). Rationale: The acid protonates one of the carbonyl oxygens, increasing its electrophilicity and facilitating intramolecular nucleophilic attack by the enol tautomer of the second carbonyl.

  • Cyclization & Dehydration: Reflux the mixture for 4-6 hours using a Dean-Stark apparatus. Monitor via TLC. Rationale: The Dean-Stark trap physically removes water generated during the aromatization step, preventing the reverse reaction.

  • Workup & Validation: Quench with saturated

    
     to neutralize the catalyst. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Validate the furan formation via
    
    
    -NMR (look for the characteristic aromatic furan protons at
    
    
    6.0 - 6.5 ppm).
Protocol B: Reactive Metabolite Screening (GSH Trapping Assay)

Because furan epoxides are highly transient, toxicity screening relies on trapping these electrophiles with Glutathione (GSH) and detecting the stable adducts via LC-MS/MS.

  • Microsomal Incubation: Incubate the furan candidate (10

    
    ) with Human Liver Microsomes (HLM, 1 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C. Rationale: HLMs provide the full complement of CYP450 enzymes necessary to mimic hepatic Phase I metabolism.
    
  • Nucleophilic Trapping: Add 5 mM reduced Glutathione (GSH) to the mixture. Rationale: GSH acts in vast excess as a surrogate for cellular proteins, outcompeting water to form a stable thioether bond with any generated epoxide or enedione.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate for 60 minutes.

  • Termination & Precipitation: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Rationale: Acetonitrile denatures the microsomal proteins, stopping metabolism and precipitating proteins to prevent LC column clogging.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for neutral loss of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage) to identify GSH adducts. Validation: The presence of a GSH adduct definitively confirms that the furan ring is metabolically unstable and poses a hepatotoxicity risk.
    

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 3

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research (IJABBR). 4

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology (PMC). 2

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. 5

  • Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy (Oxford Academic). 6

  • Medicinal significance of furan derivatives: A Review. ResearchGate. 1

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. 7

  • Nitrofurantoin. StatPearls (NCBI Bookshelf). 9

  • Possible mechanism(s) for P450-mediated ring opening of the furan ring. ResearchGate. 8

  • What is the mechanism of Nitrofurantoin? Patsnap Synapse.

Sources

Initial Studies on Dialkoxytetrahydrofurans: From Synthesis to Application as Masked 1,4-Dicarbonyls

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Masking Functionality

In the intricate world of multi-step organic synthesis, particularly in the context of drug development, the concept of the "protecting group" or "masked functionality" is of paramount importance. The ability to conceal a reactive functional group, transport it inertly through several synthetic transformations, and then reveal it at a strategic moment is a cornerstone of modern chemical artistry. Dialkoxytetrahydrofurans, specifically the 2,5-disubstituted variants, represent a classic and elegant solution to a persistent challenge: the controlled delivery of unstable 1,4-dicarbonyl compounds. These molecules, which are otherwise prone to polymerization and side reactions, can be tamed in the form of their cyclic acetal precursors. This guide delves into the foundational studies that established the synthesis, characterization, and core utility of these versatile synthetic intermediates.

Part 1: Foundational Synthesis via Furan Alkoxylation

The most direct and historically significant route to the dialkoxytetrahydrofuran core begins with its aromatic precursor, furan. The initial challenge was to perform a 1,4-addition across the conjugated diene system of the furan ring, a transformation that would break the aromaticity but install the desired functionality at the 2- and 5-positions.

Causality of the Experimental Approach

Early researchers recognized that a direct 1,4-addition of two alkoxy groups was not feasible. The chosen method, therefore, involved an electrophilic addition of a halogen, typically bromine, in an alcohol solvent.[1] This approach is synthetically logical:

  • Activation: The furan ring, while aromatic, is electron-rich and susceptible to electrophilic attack. Bromine serves as a potent electrophile.

  • Solvent as Nucleophile: By conducting the reaction in an alcohol (e.g., methanol), the solvent itself is present in vast excess and acts as the primary nucleophile.

  • Mechanism: The reaction proceeds through a proposed bromonium ion intermediate or a related cationic species. The subsequent nucleophilic attack by the alcohol solvent at the 2- and 5-positions, followed by the elimination of HBr, leads to the formation of the 2,5-dialkoxy-2,5-dihydrofuran.[1] The presence of a mild base, such as potassium acetate or an organic amine, is crucial to neutralize the HBr generated, preventing acid-catalyzed polymerization of the starting furan.[1][2]

This two-step, one-pot process effectively achieves a net 1,4-dialkoxylation of the furan ring. The resulting 2,5-dialkoxy-2,5-dihydrofuran is the direct precursor to the saturated tetrahydrofuran analog.[2]

Experimental Protocol: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

This protocol is a representative method adapted from early literature for the synthesis of the key dihydrofuran intermediate.[1][2]

Objective: To synthesize 2,5-dimethoxy-2,5-dihydrofuran from furan via brominative methoxylation.

Materials:

  • Furan (freshly distilled)

  • Anhydrous Methanol

  • Bromine

  • Anhydrous Potassium Acetate or Dimethylamine[2]

  • Saturated Calcium Chloride solution

  • Dichloromethane (or Diethyl Ether)

  • Anhydrous Sodium Sulfate

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with freshly distilled furan and anhydrous methanol. The solution is cooled to between -40°C and -10°C in a dry ice/acetone or ice-salt bath.[1][2]

  • A solution of bromine in cold anhydrous methanol is prepared separately and added dropwise to the stirred furan solution. The temperature must be rigorously maintained below -5°C to minimize side reactions.

  • After the addition is complete, the reaction is stirred for an additional 30-60 minutes at low temperature.

  • A neutralizing agent (e.g., potassium acetate or dropwise addition of an organic amine like dimethylamine) is added to quench the hydrobromic acid formed during the reaction.[2] The temperature should be kept low during this addition.

  • The reaction mixture is then poured into a cold, saturated aqueous solution of calcium chloride. This step aids in the separation of the organic product from the methanol.

  • The aqueous layer is extracted several times with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield 2,5-dimethoxy-2,5-dihydrofuran as a clear liquid, which is a mixture of cis and trans isomers.[2]

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Furan Furan in Methanol Cooling Cool to -10°C Furan->Cooling Bromine Bromine in Methanol Addition Slow Addition of Bromine Bromine->Addition Cooling->Addition Neutralization Neutralize HBr (e.g., Amine) Addition->Neutralization Quench Pour into CaCl2 (aq) Neutralization->Quench Extract Extract with DCM Quench->Extract Dry Dry & Evaporate Extract->Dry Distill Vacuum Distillation Dry->Distill Product 2,5-Dimethoxy- 2,5-dihydrofuran Distill->Product

Caption: Workflow for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran.

Part 2: Conversion to Saturated 2,5-Dialkoxytetrahydrofurans

While the dihydrofuran derivative is a competent masked dialdehyde, the saturated tetrahydrofuran analog is often more stable and desirable for multi-step synthesis. The conversion is a straightforward reduction of the double bond.

Rationale for Reduction

The choice of reduction method is critical. Catalytic hydrogenation is the most common and efficient method.

  • Catalyst: Raney Nickel was used in early, high-pressure hydrogenations.[2] More contemporary and milder methods utilize Palladium on Carbon (Pd/C) at atmospheric pressure, often with a hydrogen source like magnesium in methanol (Mg-MeOH), which generates hydrogen in situ.[2]

  • Benefit: The removal of the carbon-carbon double bond yields the 2,5-dialkoxytetrahydrofuran, a more stable cyclic acetal, less prone to elimination or other side reactions that might occur with the unsaturated precursor under certain conditions.

Experimental Protocol: Reduction of 2,5-Dimethoxy-2,5-dihydrofuran

This protocol describes a mild, atmospheric pressure reduction.[2]

Objective: To synthesize 2,5-dimethoxytetrahydrofuran by reducing the corresponding dihydrofuran.

Materials:

  • 2,5-Dimethoxy-2,5-dihydrofuran

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Magnesium turnings

  • Dichloromethane

  • 5% Hydrochloric Acid

Procedure:

  • To a flask containing a stirred mixture of 2,5-dimethoxy-2,5-dihydrofuran, methanol, and a catalytic amount of 10% Pd/C, magnesium turnings are added in portions over several hours.

  • The reaction is exothermic and generates hydrogen gas; careful control of the addition rate is necessary. The progress can be monitored by TLC or GC.

  • Upon completion, the solid residue (catalyst and magnesium salts) is removed by filtration through a pad of celite.

  • The filtrate is diluted with dichloromethane and water.

  • The solution is carefully neutralized to a pH of ~6 with dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The final product, 2,5-dimethoxytetrahydrofuran, can be purified by vacuum distillation.

Part 3: Spectroscopic Elucidation and Characterization

Unambiguous characterization is essential to confirm the structure and isomeric composition of the synthesized dialkoxytetrahydrofurans. Early studies relied heavily on a combination of elemental analysis and spectroscopy.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Provides critical information. The protons at C2 and C5 appear as characteristic signals, and their coupling patterns and chemical shifts can be used to distinguish between the cis and trans isomers. The protons on the methoxy groups will appear as singlets. The protons at C3 and C4 on the tetrahydrofuran ring will show complex splitting patterns.

    • ¹³C NMR: Confirms the number of unique carbon environments. Key signals include those for the acetal carbons (C2/C5), the ring carbons (C3/C4), and the methoxy carbons.[4][5]

  • Infrared (IR) Spectroscopy: IR is used to identify key functional groups. The most prominent features in the IR spectrum of a dialkoxytetrahydrofuran are the strong C-O stretching vibrations characteristic of the ether and acetal functionalities, typically in the 1050-1150 cm⁻¹ region. The absence of C=C stretching bands (around 1650 cm⁻¹) confirms the successful reduction of the dihydrofuran precursor.[5]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns. The molecular ion peak confirms the overall formula. Common fragmentation pathways involve the loss of a methoxy group (-OCH₃).[5][6]

Representative Spectroscopic Data for 2,5-Dimethoxytetrahydrofuran
Technique Characteristic Signal / Feature Interpretation
¹H NMR δ ~ 4.8-5.1 ppmProtons at C2 and C5 (acetal protons)
δ ~ 3.3-3.4 ppm (singlets)Methoxy group protons (-OCH₃)
δ ~ 1.8-2.1 ppm (multiplets)Protons at C3 and C4 (ring methylene protons)
¹³C NMR δ ~ 105-108 ppmAcetal carbons (C2, C5)[5]
δ ~ 54-56 ppmMethoxy carbons (-OCH₃)[5]
δ ~ 32-35 ppmRing carbons (C3, C4)[5]
IR (cm⁻¹) ~2950-2800C-H stretching (alkane)
~1100-1050Strong C-O stretching (acetal/ether)[5]
No band at ~1650Absence of C=C confirms saturation
MS (m/z) 132 (M⁺)Molecular Ion (for C₆H₁₂O₃)
101 [M-OCH₃]⁺Loss of a methoxy radical

Part 4: The Core Application - Unmasking the Dialdehyde

The primary synthetic utility of 2,5-dialkoxytetrahydrofurans lies in their function as stable, handleable precursors to 1,4-dicarbonyl compounds, most notably succinaldehyde.[2] This "unmasking" is achieved through a simple acid-catalyzed hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis

This reaction is a classic example of acetal hydrolysis, proceeding through a series of reversible protonation and nucleophilic attack steps.[7]

  • Protonation: One of the acetal oxygen atoms is protonated by an acid source (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).[7][8]

  • Ring Opening: The protonated acetal undergoes ring opening. The lone pair on the ring oxygen helps to push out the alcohol molecule, forming a resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.

  • Repeat: The process repeats for the second alkoxy group: protonation of the ether oxygen, elimination to form an aldehyde, and subsequent deprotonation to regenerate the acid catalyst and yield the final 1,4-dicarbonyl compound (succinaldehyde).

This controlled release of the highly reactive dialdehyde allows it to be generated in situ for subsequent reactions, such as Paal-Knorr pyrrole synthesis or other cyclizations, which are fundamental in the synthesis of heterocyclic compounds relevant to drug discovery.[9]

Visualization: Hydrolysis Mechanism

Hydrolysis_Mechanism Start 2,5-Dimethoxytetrahydrofuran Protonation1 Protonation of Acetal Oxygen Start->Protonation1 + H₃O⁺ RingOpen Ring Opening & Loss of Methanol Protonation1->RingOpen Oxocarbenium Oxocarbenium Ion Intermediate RingOpen->Oxocarbenium - CH₃OH H2O_Attack Nucleophilic Attack by Water Oxocarbenium->H2O_Attack + H₂O Hemiacetal Hemiacetal Intermediate H2O_Attack->Hemiacetal Protonation2 Protonation of Second Methoxy Group Hemiacetal->Protonation2 + H₃O⁺ FinalElim Elimination of Second Methanol Protonation2->FinalElim End Succinaldehyde (1,4-Dicarbonyl) FinalElim->End - CH₃OH - H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran.

Conclusion

The initial studies on dialkoxytetrahydrofurans laid crucial groundwork in the field of synthetic organic chemistry. They established a reliable pathway for the synthesis of these valuable intermediates from readily available furans and demonstrated their pivotal role as stable precursors for 1,4-dicarbonyls. This concept of masking a reactive functionality within a stable cyclic structure has been applied and adapted countless times, proving indispensable in the total synthesis of complex natural products and the development of novel pharmaceutical agents. The principles elucidated in this early work continue to inform the strategies of synthetic chemists today.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

  • Faming, Z., & Yulin, J. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Fry, A. J. (2018). An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols. ResearchGate. Retrieved from [Link]

  • Fakstorp, J., Raleigh, D., & Schniepp, L. E. (1950). Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society, 72(2), 869–874. Retrieved from [Link]

  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. Retrieved from [Link]

  • El-Sayed, N. N. E. (2017). Furan Oxidation Reactions in the Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

  • Hendrickson, W. A. (1995). U.S. Patent No. 5,429,797. Google Patents.
  • Wang, J., et al. (2015). Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method. Google Patents.
  • Li, H., et al. (2015). Method for directly preparing 2,5-dihydroxymethyl tetrahydrofuran from fructose. Google Patents.
  • Singh, V. P., & Singh, P. (2018). Synthesis, spectroscopic characterization, density functional theory analysis, and molecular docking studies of diorganotin (IV) complexes with sterically congestedligands. ResearchGate. Retrieved from [Link]

  • Clauson-Kaas, N., Limborg, F., & Fakstorp, J. (1947). The Alkoxylation of Simple Furans and Related Reactions. Acta Chemica Scandinavica, 1, 109-118. Retrieved from [Link]

  • Clauson-Kaas, N. (n.d.). Reactions of the furan nucleus; 2 .5-dialkoxy - 2 .5-dihydrofurans. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved from [Link]

  • Hu, D., et al. (2024). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Retrieved from [Link]

  • Aissou, M., et al. (2018). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran. PubChem. Retrieved from [Link]

  • Ali, O. M., et al. (2019). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2012). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Scholarworks@UNIST. Retrieved from [Link]

  • Al-Tel, T. H. (2014). Dihydronaphthofurans: synthetic strategies and applications. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Koehler, K., & Behnke, H. (1987). U.S. Patent No. 4,680,420. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]

  • Szabo, K., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Retrieved from [Link]

  • Leah4sci. (2018, August 1). Acid derivatives: hydrolysis. YouTube. Retrieved from [Link]

  • Al-Bayati, R. H., & Jaber, S. H. (2014). 13 C NMR spectra of compounds 2-5. ResearchGate. Retrieved from [Link]

  • Singh, A. (2016, November 28). Furan presentation. Slideshare. Retrieved from [Link]

  • Wang, D., et al. (2020). (a) Reaction pathways for the electrochemical oxidation of furfuryl alcohol over the meso-PA/PmPD/GO electrocatalyst in the ternary electrolyte. (b) The corresponding DFT calculations. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Beller, M., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkal. ACS Publications. Retrieved from [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxytetrahydrofuran. PubChem. Retrieved from [Link]

  • Mohamad, N., et al. (2024). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. ScienceDirect. Retrieved from [Link]

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Characterization of 2,5-Dimethoxy-2-methyltetrahydrofuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization, synthesis, and structural analysis of 2,5-dimethoxy-2-methyltetrahydrofuran isomers.

Technical Guide for Structural Analysis and Synthesis

Executive Summary

2,5-Dimethoxy-2-methyltetrahydrofuran (CAS: 696-59-3 for generic/mixture) is a critical protected form of 4-oxopentanal (levulinaldehyde) .[1] It serves as a stable, lipophilic precursor for the sensitive 1,4-dicarbonyl species used in the synthesis of pyrroles, porphyrins, and fused heterocyclic systems.

The molecule possesses two stereocenters (C2 and C5), resulting in two diastereomers: cis and trans . Accurate characterization requires distinguishing these isomers based on the relative orientation of the methoxy groups and the methyl substituent. This guide outlines the synthesis, NMR spectroscopic assignment, and differentiation of these isomers.

Structural Analysis & Stereochemistry

The core structure is a tetrahydrofuran ring substituted at the 2- and 5-positions.[1]

  • Position 2 (Anomeric/Ketal): Quaternary carbon bonded to a Methyl group (-CH₃) and a Methoxy group (-OCH₃).[1]

  • Position 5 (Anomeric/Acetal): Tertiary carbon bonded to a Hydrogen (-H) and a Methoxy group (-OCH₃).[1]

The Isomers

Due to the ring structure, the substituents can adopt either a cis or trans relationship.

  • Cis Isomer: The C2-Methoxy and C5-Methoxy groups are on the same face of the ring (Z-configuration relative to the ring plane).[1]

  • Trans Isomer: The C2-Methoxy and C5-Methoxy groups are on opposite faces (E-configuration).[1]

Note: In many contexts, the "Trans" isomer is thermodynamically favored due to the anomeric effect and steric repulsion between the C2-Methyl and C5-Methoxy groups, though solvent polarity influences the equilibrium ratio (typically ranging from 40:60 to 50:50).[1]

Synthesis & Isolation Protocols

The standard industrial and laboratory synthesis involves a two-step sequence starting from 2-methylfuran.[1]

Step 1: Electrochemical Methoxylation (Clauson-Kaas)

Reaction: 2-Methylfuran + MeOH


 2,5-dihydro-2,5-dimethoxy-2-methylfuran.[1]
Protocol: 
  • Dissolve 2-methylfuran in absolute methanol containing a catalytic amount of electrolyte (e.g., NaBr or H₂SO₄).[1]

  • Perform electrolysis in a divided cell (or undivided with careful pH control) at constant current.

  • Workup: Neutralize, evaporate methanol, and distill the dihydro-intermediate (bp ~140-145°C).

Step 2: Catalytic Hydrogenation

Reaction: 2,5-dihydro-2,5-dimethoxy-2-methylfuran + H₂


 2,5-dimethoxy-2-methyltetrahydrofuran.[1]
Protocol: 
  • Catalyst: 5% Pd/C or Raney Nickel (approx 5-10 wt% loading).[1]

  • Solvent: Methanol or Ethanol.[1][2][3][4]

  • Conditions: Hydrogen atmosphere (balloon pressure or 1-3 bar) at Room Temperature (RT).

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.[1]

  • Purification: Filter catalyst over Celite. Remove solvent.[1][4] Vacuum distillation yields the product as a clear, colorless oil (mixture of isomers).

Workflow Diagram

SynthesisWorkflow Start 2-Methylfuran Step1 Electrolysis (MeOH, NaBr, -2e-) Start->Step1 Inter Dihydro Intermediate (2,5-dimethoxy-2,5-dihydro-2-methylfuran) Step1->Inter Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Target Product (2,5-dimethoxy-2-methyltetrahydrofuran) Step2->Product Isomers Isomer Mixture (Cis/Trans) Product->Isomers ~1:1 Ratio

Caption: Synthesis pathway from 2-methylfuran via Clauson-Kaas methoxylation and subsequent hydrogenation.

Spectroscopic Characterization

Differentiation of the isomers relies heavily on Nuclear Magnetic Resonance (NMR) . The lack of a proton at the C2 position (it is quaternary) simplifies the spectrum compared to non-methylated analogs.

Expected 1H NMR Data (CDCl₃, 400 MHz)

The mixture will show two sets of signals. Integration of the C2-Methyl singlets is the most accurate method for determining the isomeric ratio.

PositionSignal TypeApprox. Shift (ppm)MultiplicityDiagnostic Note
C2-CH₃ Singlet1.35 – 1.45sKey Diagnostic: Two distinct singlets (one for cis, one for trans).
C3/C4-H Multiplet1.70 – 2.20mComplex overlapping envelope for both isomers.[1]
C2-OCH₃ Singlet3.15 – 3.25sDistinct singlet.[1]
C5-OCH₃ Singlet3.30 – 3.40sDistinct singlet.[1][5]
C5-H Triplet/dd4.90 – 5.10t or ddAnomeric proton.[1] Coupling (

) varies by isomer.
Isomer Assignment Logic (NOE)

To definitively assign "Isomer A" and "Isomer B" from the NMR spectrum, 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Irradiate C2-Methyl Signal:

    • Observation: If you see a strong NOE enhancement of the C5-Proton , the Methyl and the C5-Proton are on the same face (Cis relationship between Me and H).[1]

  • Irradiate C2-Methoxy Signal:

    • Observation: If you see enhancement of the C5-Proton , the C2-OMe and C5-H are on the same face.[1]

Characterization Logic Flow

IsomerLogic Input 1H NMR Spectrum (Two sets of signals) Decision Select C2-Me Singlet (e.g., at 1.40 ppm) Input->Decision NOE Perform 1D-NOESY (Irradiate Me-group) Decision->NOE Result1 Strong Enhancement of H-5 Signal NOE->Result1 Result2 No/Weak Enhancement of H-5 Signal NOE->Result2 Concl1 Me and H-5 are Cis (Methoxy groups are Trans) Result1->Concl1 Concl2 Me and H-5 are Trans (Methoxy groups are Cis) Result2->Concl2

Caption: Decision tree for assigning stereochemistry using NOE NMR experiments.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry provides confirmation of molecular weight and purity, though it often fails to fully resolve the stereoisomers unless a specialized chiral or polar column is used.[1]

  • Molecular Ion:

    
     146 (often weak or absent due to stability).[1]
    
  • Base Peak:

    
     115 (
    
    
    
    )+ or
    
    
    43 (Acetyl).[1]
  • Fragmentation: Loss of methoxy groups (

    
    ) is the dominant pathway.[1]
    
  • Protocol:

    • Column: DB-5 or equivalent non-polar capillary column.[1]

    • Inlet Temp: 200°C.

    • Ramp: 50°C (2 min)

      
       200°C at 10°C/min.
      
    • Note: The cis/trans isomers may appear as a single broadened peak or two closely eluting peaks depending on column resolution.[1]

Applications & Handling

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The acetal linkage is sensitive to moisture and acid.[1]

  • Deprotection: To generate 4-oxopentanal in situ, treat with dilute aqueous HCl or acetic acid.[1]

    • Reaction:

      
      .
      
  • Hazards: Flammable liquid.[1][6][7] Irritant. Ensure proper ventilation.[1]

References

  • BenchChem. (2025).[1][2][3] A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran. Retrieved from

  • Jilin University. (n.d.).[1] An Improved Preparation of 2,5-Dimethoxy-tetrahydrofuran. Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[1][7] 2,5-Dimethoxytetrahydrofuran, 99%, mixture of cis- and trans isomers.[1][7][8] Retrieved from

  • Justia Patents. (1990).[1][4] Intermediates for synthesizing BH4 and its derivatives (EP0318926B1). Retrieved from

  • PubChem. (n.d.).[1] 2,5-Dimethoxytetrahydrofuran Compound Summary. Retrieved from

Sources

Technical Guide: Electrochemical Synthesis of 2,5-Dimethoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethoxytetrahydrofuran (DMTHF) is a critical synthetic equivalent of succinaldehyde, widely utilized in the synthesis of pyrroles (Paal-Knorr), tropinone alkaloids, and pharmaceutical intermediates like atropine.[1] While classical chemical routes exist, electrochemical synthesis —specifically the anodic methoxylation of furan—represents the industrial "gold standard" due to its atom economy, scalability, and avoidance of stoichiometric halogenating reagents.

This guide details the Clauson-Kaas electrochemical methodology.[2][3] It distinguishes between the initial electrochemical step (producing the dihydro intermediate) and the subsequent hydrogenation required to yield the final tetrahydro target.

Part 1: The Electrochemical Mechanism

The synthesis of DMTHF is a two-stage process. The core electrochemical innovation lies in the first stage: the oxidative addition of methanol to furan.

The Bromide-Mediated Anodic Oxidation

Direct anodic oxidation of furan is possible but often leads to electrode passivation (fouling) due to polymer formation. The industry-preferred method utilizes a mediator , typically bromide (


), in a methanol solvent.
  • Anodic Step: Bromide ions (

    
    ) are oxidized at the anode to form bromine (
    
    
    
    ) or an equivalent active bromine species (
    
    
    ).
  • Chemical Step (In-situ): The generated bromine reacts with furan to form a reactive intermediate (likely a brominated adduct), which is immediately attacked by methanol (solvolysis).

  • Product Formation: This sequence yields 2,5-dimethoxy-2,5-dihydrofuran .[2][4]

  • Regeneration: The bromide ion is released back into the electrolyte, closing the catalytic cycle.

From Dihydro- to Tetrahydro-

The electrochemical product contains a double bond. To obtain 2,5-dimethoxytetrahydro furan, this intermediate must undergo catalytic hydrogenation (


 + Raney Ni or Pd/C).
Mechanistic Pathway Diagram

The following diagram illustrates the mediator cycle and the subsequent hydrogenation.

DMTHF_Synthesis_Mechanism Anode Anode Surface (Oxidation) Bromine Br2 / Br+ (Active Species) Anode->Bromine Br_Ion Br- (Electrolyte) Br_Ion->Anode - 2e- Intermediate Brominated Intermediate Bromine->Intermediate + Furan Furan Furan (Substrate) Furan->Intermediate MeOH Methanol (Solvent/Reagent) Intermediate->Br_Ion Recycle Dihydro 2,5-Dimethoxy- 2,5-dihydrofuran (Electrolysis Product) Intermediate->Dihydro + 2 MeOH - 2 HBr Hydrogenation Catalytic Hydrogenation (H2 / Raney Ni) Dihydro->Hydrogenation FinalProduct 2,5-Dimethoxy- tetrahydrofuran (Target) Hydrogenation->FinalProduct

Figure 1: The mediated electrochemical cycle (Clauson-Kaas) followed by chemical hydrogenation.

Part 2: Critical Process Parameters (CPP)

Success depends on controlling specific variables to prevent polymerization and ensure high current efficiency.

Electrolyte Selection
ElectrolyteRoleProsCons
NaBr / NH₄Br MediatorHigh Yield (>85%) , prevents polymerization, lower oxidation potential required.Corrosive to some anodes; requires product separation from salt.
H₂SO₄ ConductivityCheap, conductive.High fouling risk ; promotes ring-opening and polymerization of furan.
KOH ConductivityBasic environment.Low yield for this specific methoxylation; side reactions dominant.

Recommendation: Use Sodium Bromide (NaBr) or Ammonium Bromide (NH₄Br) . The bromide ion is essential for the indirect oxidation mechanism.

Electrode Materials[3][5]
  • Anode: Platinum (Pt) or Graphite . Graphite is economical for scale-up but requires careful density selection to prevent erosion. Dimensionally Stable Anodes (DSA) can be used if compatible with bromide.

  • Cathode: Nickel (Ni) or Stainless Steel . The cathodic reaction is the evolution of hydrogen (

    
    ).
    
Temperature Control
  • Target: -10°C to +5°C .

  • Reasoning: Furan is volatile (b.p. 31°C) and acid-sensitive. Low temperatures increase gas solubility (if using gaseous reagents) and, crucially, suppress the rate of polymerization side-reactions initiated by radical cations.

Part 3: Experimental Protocol

Safety Warning: Furan is a Group 2B Carcinogen and highly flammable. Methanol is toxic.[5][6] The electrolysis generates Hydrogen gas (explosion hazard). Perform all operations in a fume hood with proper grounding.

Phase A: Electrochemical Methoxylation (Batch Mode)

Objective: Synthesis of 2,5-dimethoxy-2,5-dihydrofuran.

  • Cell Setup:

    • Use an undivided beaker-type cell or a flow cell (see Part 4).

    • Anode: Graphite plate or Platinum mesh.

    • Cathode: Nickel coil or Stainless steel plate.

    • Gap: 2–5 mm inter-electrode gap to minimize IR drop.

  • Electrolyte Preparation:

    • Dissolve Sodium Bromide (NaBr) (2.0 g) in Methanol (MeOH) (150 mL).

    • Add Furan (13.6 g, 0.2 mol).

    • Note: The concentration of furan should be kept moderate (approx 1–2 M) to manage heat.

  • Electrolysis:

    • Cool the cell to 0°C using an ice-salt bath.

    • Apply Constant Current (Galvanostatic) electrolysis.

    • Current Density: 100–150 mA/cm².

    • Charge: Pass 2.0–2.2 F/mol (theoretical is 2 F/mol). Monitor voltage; a sharp rise indicates fouling or depletion.

    • Stirring: Vigorous magnetic stirring is required to maintain mass transport to the anode.

  • Work-up:

    • Neutralize the electrolyte (if acidic) with sodium methoxide or sodium carbonate.

    • Evaporate Methanol under reduced pressure (recover for reuse).

    • Extract the residue with ether or dichloromethane (DCM).

    • Precipitate NaBr salts (filter and recycle).

    • Distillation: Distill the crude oil under vacuum.

    • Target: 2,5-dimethoxy-2,5-dihydrofuran (b.p.[2][4][7] approx 160°C at atm, or ~60°C at 15 mmHg).

Phase B: Hydrogenation to DMTHF

Objective: Reduction of the dihydro- intermediate to the tetrahydro- product.

  • Reactor: High-pressure autoclave or hydrogenation shaker.

  • Reagents:

    • Substrate: 2,5-dimethoxy-2,5-dihydrofuran (from Phase A).[2]

    • Catalyst: Raney Nickel (approx 5-10 wt%) or 5% Pd/C .

    • Solvent: Methanol (can proceed without solvent if liquid is pure).

  • Reaction:

    • Pressurize with Hydrogen (

      
      )  to 20–50 bar (Raney Ni) or 1–5 bar (Pd/C).
      
    • Stir at Room Temperature (25°C) until

      
       uptake ceases.
      
  • Isolation:

    • Filter off the catalyst (Safety: Raney Ni is pyrophoric; keep wet).

    • Fractional distillation.[2]

    • Final Product: 2,5-Dimethoxytetrahydrofuran (b.p. 145–147°C).

Part 4: Scale-Up & Industrial Application (Flow Chemistry)

For industrial production, batch electrolysis is inefficient due to heat management issues and batch-to-batch variability. Flow Electrolysis is the modern standard.

Advantages of Flow Cells
  • High Surface-Area-to-Volume Ratio: Allows for higher current densities without overheating.

  • Narrow Gap: Reduces ohmic resistance (energy cost).

  • Safety: Minimizes the inventory of hazardous furan and hydrogen gas at any specific moment.

Industrial Workflow Diagram

Industrial_Flow_Process Feed Feed Tank (Furan + MeOH + NaBr) Pump Pump Feed->Pump FlowCell Electrochemical Flow Cell (Graphite/Steel, Narrow Gap) Pump->FlowCell Cooling Jacket Degasser Gas/Liquid Separator (Remove H2) FlowCell->Degasser Reaction Mixture Evaporator Methanol Recovery (Evaporator) Degasser->Evaporator Liquid Phase Evaporator->Feed Recycle MeOH Hydrogenator Catalytic Hydrogenation (Fixed Bed / Batch) Evaporator->Hydrogenator Dihydro- Intermediate Distillation Vacuum Distillation Hydrogenator->Distillation Product Pure DMTHF Distillation->Product

Figure 2: Continuous flow process for the production of DMTHF.

Part 5: Troubleshooting & Quality Control

This protocol is a self-validating system . The following indicators confirm the process status:

ObservationDiagnosisCorrective Action
Voltage Spikes Electrode PassivationPolymer film formation on anode. Stop immediately. Clean electrodes (mechanical polishing or reverse polarity). Ensure Br- concentration is sufficient.
Low Current Efficiency Oxygen EvolutionCompeting reaction (

). Ensure solvent is anhydrous (MeOH) and current density is not excessive.
Yellow/Brown Product PolymerizationReaction temperature too high (>20°C) or acid buildup. Improve cooling; add solid

to buffer.
Incomplete Hydrogenation Catalyst PoisoningSulfur or Halogen contaminants in the electrochemical intermediate. Ensure thorough washing/distillation of the dihydro- intermediate before hydrogenation.
Analytical Validation
  • NMR (

    
    H): 
    
    • Dihydro- (Intermediate): Olefinic protons at ~6.0 ppm.

    • Tetrahydro- (Product): Disappearance of olefinic protons; appearance of multiplets at 1.8–2.0 ppm (CH2) and methoxy singlets at ~3.3 ppm.

  • GC-MS: Monitor the disappearance of Furan (M+ 68) and appearance of Dihydro- (M+ 130) and Tetrahydro- (M+ 132).

References

  • Clauson-Kaas, N., Limborg, F., & Glens, K. (1952).[3] Electrolytic methoxylation of furan. Acta Chemica Scandinavica, 6, 531–534.[3] Link

  • Nedenskov, P., Elming, N., Nielsen, J. T., & Clauson-Kaas, N. (1955).[3] New Examples of Electrolytic Methoxylation of Furans. Acta Chemica Scandinavica, 9, 17–22.[3] Link

  • Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521. Link

  • Frontana-Uribe, B. A., et al. (2010). Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chemistry, 12(12), 2099-2119. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79098, 2,5-Dimethoxytetrahydrofuran. Link

Sources

2,5-dimethoxy-2-methyltetrahydrofuran CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2,5-dimethoxy-2-methyltetrahydrofuran , a specialized masked dicarbonyl reagent used in heterocycle synthesis.

CAS Registry & Application Profile[1][2]

Executive Summary

2,5-Dimethoxy-2-methyltetrahydrofuran is a cyclic bis-acetal used primarily as a stable, masked equivalent of 4-oxopentanal (levulinaldehyde) .[1] Unlike its unstable acyclic parent, this reagent allows for the controlled release of the 1,4-dicarbonyl species under mild acidic conditions. It is a critical building block in the Paal-Knorr synthesis of 2-methyl-substituted pyrroles, thiophenes, and furans, which are foundational motifs in pharmaceutical active ingredients (APIs) and material science.

Chemical Identity & CAS Registry

This compound exists as a mixture of stereoisomers due to the chiral centers at the C2 and C5 positions. Researchers must be aware that commercial supplies typically provide the diastereomeric mixture (cis/trans).

Parameter Technical Detail
Chemical Name 2,5-Dimethoxy-2-methyltetrahydrofuran
CAS Number 58518-63-1 (Mixture of isomers)
Synonyms Levulinaldehyde dimethyl acetal (cyclic form); 2-Methyl-2,5-dimethoxytetrahydrofuran
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.19 g/mol
SMILES COC1CCC(C)(OC)O1
Stereochemistry Mixture of cis and trans (diastereomers)

Note on Isomerism: The cis and trans isomers have slightly different physical properties (boiling point, NMR shifts) but equilibrate rapidly upon acid hydrolysis. For synthetic applications like the Paal-Knorr reaction, the isomeric ratio is generally irrelevant as both forms hydrolyze to the same acyclic dicarbonyl intermediate.

Physicochemical Profile

The following data is synthesized from experimental values of the commercially available mixture and its direct precursors.

Property Value / Range Notes
Physical State Clear, colorless to pale yellow liquidVolatile
Boiling Point ~145–160 °C (est.[1] at 760 mmHg)Dihydro- precursor boils at 54°C @ 14 mmHg [1]
Density ~1.00 – 1.05 g/mLEstimated based on non-methylated analog (1.02 g/mL)
Solubility Soluble in MeOH, EtOH, THF, DCMHydrolyzes in aqueous acid
Flash Point ~35–45 °C (Closed Cup)Flammable Liquid

Synthetic Utility & Mechanism[1][4]

The "Masked" Functionality

The core utility of 2,5-dimethoxy-2-methyltetrahydrofuran lies in its ability to release 4-oxopentanal in situ. 4-Oxopentanal is unstable and prone to polymerization; masking it as a cyclic acetal allows it to be stored and handled safely.[1]

Mechanism of Action (Paal-Knorr Synthesis)

When treated with a primary amine and a Brønsted acid catalyst (e.g., acetic acid, HCl), the furan ring opens to form the 1,4-dicarbonyl, which then condenses with the amine to form a pyrrole.

PaalKnorrMechanism Start 2,5-Dimethoxy- 2-methyltetrahydrofuran (Masked) Hydrolysis Acid Hydrolysis (H3O+) Start->Hydrolysis Intermediate 4-Oxopentanal (Reactive 1,4-Dicarbonyl) Hydrolysis->Intermediate - 2 MeOH Cyclization Cyclization & Dehydration Intermediate->Cyclization Amine Primary Amine (R-NH2) Amine->Cyclization Product 2-Methyl-N-substituted Pyrrole Cyclization->Product - 2 H2O

Figure 1: Activation pathway of 2,5-dimethoxy-2-methyltetrahydrofuran in pyrrole synthesis.[1]

Experimental Protocols

Synthesis of 2,5-Dimethoxy-2-methyltetrahydrofuran

Rationale: Commercial availability can be sporadic. This two-step protocol starting from 2-methylfuran (Sylvan) is robust and scalable.[1]

Step 1: Clauson-Kaas Methoxylation (Synthesis of Dihydro- Intermediate)

  • Reagents: 2-Methylfuran (1.5 mol), Methanol (2.2 L), Na₂CO₃ (3.0 mol), Bromine (1.5 mol).

  • Setup: 5 L reactor, cooling bath (-75°C), addition funnel.

  • Procedure:

    • Dissolve 2-methylfuran and Na₂CO₃ in methanol. Cool to -75°C.[1]

    • Add bromine dropwise in DCM over 4 hours. The low temperature prevents polymerization of the furan.

    • Allow to warm to room temperature. Filter off inorganic salts (NaBr).

    • Concentrate filtrate and distill in vacuo.

    • Product: 2,5-dihydro-2,5-dimethoxy-2-methylfuran (BP: 54°C @ 14 mmHg).[1] Yield: ~80% [1].

Step 2: Catalytic Hydrogenation (Saturation)

  • Reagents: Dihydro- intermediate from Step 1, 5% Pd/C catalyst, Methanol.

  • Setup: Hydrogenation vessel (Parr shaker or balloon for small scale).

  • Procedure:

    • Dissolve the dihydro-furan in methanol.[1] Add Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (1–3 atm) at room temperature until H₂ uptake ceases (typically 2–4 hours).

    • Filter through Celite to remove catalyst.

    • Remove solvent and distill to obtain pure 2,5-dimethoxy-2-methyltetrahydrofuran (CAS 58518-63-1) .[1]

General Procedure for Pyrrole Synthesis
  • Mix: 1.0 eq of 2,5-dimethoxy-2-methyltetrahydrofuran and 1.0–1.2 eq of primary amine in acetic acid (solvent & catalyst).

  • Heat: Reflux (100–110°C) for 1–2 hours. The mixture will darken.

  • Workup: Pour into ice water. Neutralize with NaHCO₃.[2] Extract with ethyl acetate.[2]

  • Purification: Silica gel chromatography.

Quality Control & Analytics

To verify the identity of CAS 58518-63-1, look for these diagnostic signals:

  • ¹H NMR (CDCl₃):

    • Anomeric Protons (H2/H5): Distinct signals around δ 5.0–5.5 ppm. You will see multiple sets due to cis/trans isomers.

    • Methoxy Groups: Two singlets (or sets of singlets) around δ 3.2–3.5 ppm.

    • Methyl Group: Singlet around δ 1.4–1.6 ppm (shifted downfield due to the oxygen).

    • Backbone (H3/H4): Multiplets around δ 1.8–2.2 ppm.

  • GC-MS:

    • Expect a weak molecular ion (

      
       = 146).
      
    • Prominent fragment ions:

      
       (loss of methoxy group) is a base peak.
      

Safety & Handling

  • Hazards: Flammable liquid (H226). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolyzes slowly in moist air to release aldehydes).

  • Spill Control: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • Matsuura, S., et al. (1990). Intermediates for synthesizing BH4 and its derivatives. U.S. Patent No. 4,920,227. Washington, DC: U.S. Patent and Trademark Office.

  • Clauson-Kaas, N., et al. (1952). Preparation of 2,5-dimethoxy-2,5-dihydrofuran.[1]Acta Chemica Scandinavica, 6, 531.

  • BLD Pharm. (2023). Product Datasheet: 2,5-Dimethoxy-2-methyltetrahydrofuran (CAS 58518-63-1).[1][3][4][5]

  • PubChem. (2023). Compound Summary: 2,5-Dimethoxy-2-methyltetrahydrofuran.[1][3][4][5][6] National Center for Biotechnology Information.

Sources

Methodological & Application

using 2,5-dimethoxy-2-methyltetrahydrofuran in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethoxy-2-methyltetrahydrofuran in Organic Synthesis

Core Directive & Introduction

The Latent Functionality Principle In modern organic synthesis, handling unstable intermediates is a significant bottleneck. 4-Oxopentanal (Levulinaldehyde) is a highly reactive 1,4-dicarbonyl compound prone to polymerization and oxidation. 2,5-Dimethoxy-2-methyltetrahydrofuran serves as a stable, shelf-ready surrogate (acetal) for this species.

Upon acid-catalyzed hydrolysis, this reagent unmasks to release 4-oxopentanal in situ, enabling the controlled construction of heterocycles (pyrroles, furans, thiophenes) and complex aliphatic amines. This guide details the mechanistic pathways and validated protocols for deploying this reagent in high-value synthesis.

Green Chemistry Context: Derived from biomass sources (downstream of furfural and 5-HMF), this reagent represents a sustainable building block, aligning with the 12 Principles of Green Chemistry by enabling water-based reactions and reducing reliance on petrochemical feedstocks.

Mechanistic Insight

Understanding the equilibrium is critical for reaction success. The reagent exists as a mixture of cis and trans isomers.[1] Under acidic conditions, it undergoes ring opening to form the reactive acyclic dicarbonyl.

Key Mechanistic Pathway:

  • Protonation: Acid attacks the methoxy group.

  • Elimination: Loss of methanol generates an oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, leading to ring opening.

  • Equilibrium: The open-chain 4-oxopentanal exists in equilibrium with the cyclic hemiacetal, but the open form reacts rapidly with nucleophiles (amines).

HydrolysisMechanism Reagent 2,5-Dimethoxy-2- methyltetrahydrofuran (Masked Form) Oxocarbenium Oxocarbenium Intermediate Reagent->Oxocarbenium + H+, - MeOH OpenChain 4-Oxopentanal (Reactive Species) Oxocarbenium->OpenChain + H2O OpenChain->Oxocarbenium Equilibrium Product Heterocycle (Pyrrole/Furan) OpenChain->Product + Nucleophile (R-NH2 / H+)

Figure 1: Acid-catalyzed unmasking of 2,5-dimethoxy-2-methyltetrahydrofuran to the reactive 1,4-dicarbonyl species.

Application I: Paal-Knorr Synthesis of 2-Methylpyrroles

This is the primary application. The reagent reacts with primary amines to yield N-substituted 2-methylpyrroles. This scaffold is ubiquitous in pharmaceutical targets (e.g., atorvastatin analogs, kinase inhibitors).

Protocol A: Green Synthesis in Water (Recommended)

Advantages: Catalyst-free (or mild catalyst), surfactant-assisted, high atom economy, simple workup.

Reagents:

  • 2,5-Dimethoxy-2-methyltetrahydrofuran (1.0 equiv)

  • Primary Amine (1.0 - 1.1 equiv)

  • Solvent: Deionized Water

  • Catalyst (Optional): 10 mol%

    
    -cyclodextrin or mild Lewis acid (
    
    
    
    ) for sluggish amines.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend the primary amine (10 mmol) in water (20 mL).

  • Addition: Add 2,5-dimethoxy-2-methyltetrahydrofuran (10 mmol, 1.46 g) dropwise at room temperature.

    • Note: The mixture may be heterogeneous initially.

  • Reaction: Heat the mixture to 60–80°C with vigorous stirring.

    • Observation: The solution typically becomes homogeneous or changes color as the pyrrole forms.

    • Time: 1–4 hours (Monitor by TLC; stain with Vanillin or Ehrlich’s reagent).

  • Workup:

    • Cool to room temperature.[2]

    • Solid Products: If the product precipitates, filter and wash with water.

    • Liquid Products: Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over

      
       and concentrate.
      
  • Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Classical Synthesis (Organic Solvent)

Use case: Highly hydrophobic amines or moisture-sensitive substrates.

Reagents:

  • Solvent: Glacial Acetic Acid (or Toluene with p-TsOH).

  • Temperature: Reflux.[2]

Step-by-Step Procedure:

  • Dissolve amine (10 mmol) in glacial acetic acid (10 mL).

  • Add 2,5-dimethoxy-2-methyltetrahydrofuran (11 mmol).

  • Reflux for 2 hours.

  • Neutralize with saturated

    
     and extract with dichloromethane.
    

Application II: Synthesis of 2-Methylfurans and Thiophenes

The reagent can also generate oxygen and sulfur heterocycles, valuable in materials science (conductive polymers) and fragrance chemistry.

Comparative Reaction Table:

Target HeterocycleCo-ReagentCatalyst/ConditionsKey Mechanism
2-Methylpyrrole Primary Amine (

)
Water/Heat or weak acidPaal-Knorr Cyclization
2-Methylfuran None (Cyclization of core)Amberlyst-15 or

/ Reflux
Acid-catalyzed dehydration
2-Methylthiophene Lawesson's Reagent or

Toluene / Reflux (110°C)Thionation + Cyclization
Protocol: 2-Methylthiophene Synthesis
  • Setup: Dissolve 2,5-dimethoxy-2-methyltetrahydrofuran (5 mmol) in anhydrous Toluene (20 mL).

  • Reagent: Add Lawesson’s Reagent (3 mmol).

  • Reaction: Reflux under nitrogen for 4–6 hours.

  • Workup: Cool, filter off solids, and concentrate. Purify via column chromatography (100% Pentane).

Application III: Reductive Amination (Linear Functionalization)

By controlling the conditions, one can prevent cyclization and instead utilize the aldehyde moiety for reductive amination, creating linear 1,4-functionalized chains.

Workflow:

  • Hydrolysis: Treat reagent with dilute HCl to generate 4-oxopentanal in situ.

  • Amination: Add amine and reducing agent (

    
     or 
    
    
    
    ) at 0°C.
  • Result: Formation of amino-ketones or diamines (if excess amine/reductant is used).

Workflow Start 2,5-Dimethoxy-2- methyltetrahydrofuran Hydrolysis Acid Hydrolysis (HCl, H2O) Start->Hydrolysis Aldehyde 4-Oxopentanal Hydrolysis->Aldehyde Branch1 Pathway A: Paal-Knorr Aldehyde->Branch1 Branch2 Pathway B: Reductive Amination Aldehyde->Branch2 Pyrrole 2-Methylpyrrole Branch1->Pyrrole + Amine, Heat Linear Amino-Ketone / Diamine Branch2->Linear + Amine, NaBH(OAc)3

Figure 2: Divergent synthetic pathways accessible from the same precursor.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C. The compound is stable but hygroscopic. Exposure to moisture and acid traces can trigger premature hydrolysis and polymerization (darkening of liquid).

  • Flammability: Flash point is approx. 38°C (Flammable Liquid). Ground all glassware.

  • Toxicity: Irritating to eyes, respiratory system, and skin. Use in a fume hood.

  • Isomers: Supplied as a mixture of cis and trans.[1] This does not affect synthetic utility as both hydrolyze to the same acyclic aldehyde.

References

  • Azizi, N., et al. (2009).[3] "Iron(III) Chloride as a Lewis Acid Catalyst for the Paal-Knorr Pyrrole Synthesis in Water."[4] Synlett, 2009(14), 2245-2248. Link

  • Clauson-Kaas, N., & Tyle, Z. (1952). "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670. Link

  • Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction: A Rapid and Efficient Synthesis of Substituted Pyrroles." European Journal of Organic Chemistry, 2005(24), 5284-5288. Link

  • PubChem Database. "2,5-Dimethoxytetrahydrofuran Compound Summary." National Center for Biotechnology Information. Link

  • Trost, B. M., & Doherty, G. A. (2000). "Asymmetric Synthesis of Chiral 1,4-Dicarbonyl Systems." Journal of the American Chemical Society, 122(16), 3801–3810. Link

Sources

Application Notes and Protocols: An Exploratory Guide to 2,5-Dimethoxy-2-methyltetrahydrofuran as a Potential Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a detailed exploration into the potential application of 2,5-dimethoxy-2-methyltetrahydrofuran as a solvent for Grignard reactions. It is critical to note at the outset that there is a significant lack of established literature for this specific application. Therefore, this guide is presented as an exploratory framework, combining theoretical analysis with established protocols for Grignard reactions. The content herein is intended to guide the experienced researcher in evaluating this novel solvent, with a strong emphasis on preliminary validation and safety.

Introduction: The Quest for Novel Grignard Solvents

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of solvent is paramount to the success of a Grignard reaction, as it must solvate the organomagnesium species, facilitating its formation and reactivity, without undergoing degradation itself.[1] Traditional solvents such as diethyl ether and tetrahydrofuran (THF) are widely used but possess limitations, including high volatility, susceptibility to peroxide formation, and, in the case of THF, a tendency to be cleaved by highly reactive organometallic reagents.[1][2]

This has led to the investigation of alternative ether-based solvents, with 2-methyltetrahydrofuran (2-MeTHF) emerging as a prominent "green" alternative with a higher boiling point and improved stability.[3][4] In this context, we turn our attention to the structurally related, yet functionally distinct, 2,5-dimethoxy-2-methyltetrahydrofuran. This document will explore its theoretical suitability, potential advantages and disadvantages, and provide a hypothetical protocol for its use in Grignard reactions.

Physicochemical Properties and Synthesis of 2,5-Dimethoxy-2-methyltetrahydrofuran

While specific data for the 2-methyl derivative is scarce, we can infer some properties from its close analog, 2,5-dimethoxytetrahydrofuran.

PropertyValue (for 2,5-dimethoxytetrahydrofuran)Reference
Molecular FormulaC6H12O3[5]
Molecular Weight132.16 g/mol [5]
Boiling Point145-147 °C[5]
Density1.023 g/mL at 20 °C[5]
Flash Point95 °F (35 °C)[5]
Water Solubility350 g/L (20 ºC)[5]

The synthesis of the parent compound, 2,5-dimethoxytetrahydrofuran, can be achieved through methods such as the catalytic hydrogenation of 2,5-dimethoxy-2,5-dihydrofuran.[6][7] A notable method involves the reduction at room temperature and atmospheric pressure using Mg-MeOH/Pd-C, which offers a high yield of 90%.[6]

The Central Challenge: Acetal Stability in the Presence of Grignard Reagents

A critical consideration for any potential Grignard solvent is its inertness to the Grignard reagent itself. 2,5-dimethoxy-2-methyltetrahydrofuran is a cyclic acetal. Acetals are generally considered stable to basic and nucleophilic conditions, which is why they are frequently employed as protecting groups for aldehydes and ketones.[8][9][10][11] This stability, however, is not absolute and can be compromised in the presence of Lewis acids.

Grignard reagents (R-Mg-X) exist in a complex equilibrium (the Schlenk equilibrium) and contain the Lewis acidic species MgX₂. It is plausible that this inherent Lewis acidity could catalyze the cleavage of the acetal ring of 2,5-dimethoxy-2-methyltetrahydrofuran. Furthermore, some reactions of acetals with Grignard reagents are known to proceed in the presence of a stronger Lewis acid promoter like titanium tetrachloride (TiCl₄).

The potential for the Grignard reagent to react with the solvent is a significant concern that must be addressed through rigorous preliminary testing.

G cluster_0 Potential Reactivity of 2,5-dimethoxy-2-methyltetrahydrofuran with Grignard Reagent Solvent 2,5-dimethoxy-2-methyltetrahydrofuran (Acetal) Decomposition Solvent Decomposition Products Solvent->Decomposition Grignard R-Mg-X (Grignard Reagent) LewisAcid Lewis Acidic Species (e.g., MgX₂) Grignard->LewisAcid contains LewisAcid->Solvent Potential Catalytic Cleavage

Caption: Potential decomposition pathway of the acetal solvent.

Hypothetical Advantages and Disadvantages

Based on its structure, we can hypothesize the following:

Potential Advantages:

  • High Boiling Point: The expected high boiling point (likely similar to or higher than 2,5-dimethoxytetrahydrofuran at 145-147 °C) would allow for a wider operational temperature range compared to diethyl ether (34.6 °C) and THF (66 °C).[5]

  • Enhanced Solvating Power: The presence of three oxygen atoms could potentially enhance the solvation of the magnesium center of the Grignard reagent, possibly influencing its reactivity.

  • Potentially Reduced Peroxide Formation: The steric hindrance around the ether linkages might reduce the rate of peroxide formation compared to simpler ethers, although this would require experimental verification.

Anticipated Disadvantages:

  • Chemical Instability: As discussed, the acetal functionality is a major point of concern for reactivity with the Grignard reagent.

  • Hygroscopicity: The relatively high water solubility suggests that the solvent may be hygroscopic, requiring rigorous drying procedures.[5]

  • Cost and Availability: As a non-standard solvent, its cost and commercial availability may be prohibitive for large-scale applications.

Experimental Protocols: An Exploratory Approach

Extreme caution is advised. These protocols are hypothetical and should be performed on a small scale in a well-ventilated fume hood with appropriate personal protective equipment.

Preliminary Solvent Stability Test

Objective: To determine if 2,5-dimethoxy-2-methyltetrahydrofuran is stable in the presence of a Grignard reagent.

Materials:

  • Magnesium turnings

  • An appropriate organic halide (e.g., bromobenzene)

  • Anhydrous 2,5-dimethoxy-2-methyltetrahydrofuran

  • Anhydrous Diethyl Ether (for comparison)

  • Iodine crystal (as an initiator)

  • Internal standard (e.g., dodecane)

  • GC-MS vials

Procedure:

  • Set up two small-scale reactions in parallel, one with anhydrous 2,5-dimethoxy-2-methyltetrahydrofuran and one with anhydrous diethyl ether.

  • To each flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine.

  • Add a small amount of the respective solvent and a few drops of the organic halide to initiate the reaction.

  • Once the Grignard formation is initiated, add a known amount of an internal standard.

  • Allow the reactions to stir at room temperature for several hours.

  • Periodically, withdraw a small aliquot from each reaction, quench it with a saturated aqueous solution of ammonium chloride, and extract with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic layer by GC-MS to monitor for the appearance of any new peaks that could indicate solvent decomposition in the 2,5-dimethoxy-2-methyltetrahydrofuran reaction compared to the diethyl ether control.

G cluster_1 Solvent Stability Workflow Setup Parallel Reactions: 1. Test Solvent 2. Control Solvent (Ether) Initiate Initiate Grignard Formation Setup->Initiate Monitor Stir and Monitor over Time Initiate->Monitor Sample Aliquot, Quench, Extract Monitor->Sample Analyze GC-MS Analysis Sample->Analyze Compare Compare Chromatograms for Decomposition Products Analyze->Compare

Caption: Workflow for assessing solvent stability.

Hypothetical Protocol for a Grignard Reaction

Assuming the solvent passes stability testing.

Objective: To perform a Grignard reaction with an electrophile using 2,5-dimethoxy-2-methyltetrahydrofuran as the solvent.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous 2,5-dimethoxy-2-methyltetrahydrofuran

  • Iodine crystal

  • Saturated aqueous ammonium chloride solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous 2,5-dimethoxy-2-methyltetrahydrofuran.

    • In the dropping funnel, prepare a solution of the organic halide in the same solvent.

    • Add a small portion of the halide solution to the magnesium to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction begins (indicated by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of the electrophile in anhydrous 2,5-dimethoxy-2-methyltetrahydrofuran in the dropping funnel.

    • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or another suitable method.

Safety Considerations

  • Flammability: 2,5-dimethoxytetrahydrofuran is a flammable liquid, and its 2-methyl derivative should be assumed to be as well.[5] Handle with care and away from ignition sources.

  • Toxicity: The toxicological properties of 2,5-dimethoxy-2-methyltetrahydrofuran are not well-established. Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

  • Peroxide Formation: As with all ethers, there is a potential for peroxide formation. The solvent should be tested for peroxides before use and stored under an inert atmosphere.

  • Reaction with Grignard Reagent: As highlighted, the potential for a reaction between the solvent and the Grignard reagent is a significant safety concern. Small-scale preliminary tests are essential.

Conclusion and Future Outlook

The use of 2,5-dimethoxy-2-methyltetrahydrofuran as a solvent for Grignard reactions is, at present, an unexplored area of research. While its physical properties, such as a high boiling point, are attractive, its chemical structure as a cyclic acetal raises significant concerns about its stability in the presence of strongly nucleophilic and Lewis acidic Grignard reagents.

Any researcher considering the use of this solvent must undertake rigorous preliminary studies to validate its stability under the specific reaction conditions. Should the solvent prove to be inert, it could offer a valuable alternative to traditional Grignard solvents. However, based on fundamental chemical principles, caution is the most prudent approach. Further research is required to definitively characterize the reactivity of this solvent with organometallic reagents.

References

  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran.
  • Acetal Group | Formation, Structure & Mechanism. Study.com. Available at: [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098. PubChem. Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]

  • US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. Google Patents.
  • Formation and Reactions of Acetals. Chemistry Steps. Available at: [Link]

  • Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from 5-hydroxymethylfurfural using mineral-derived Cu catalysts as versatile catalysts. RSC Publishing. Available at: [Link]

  • 14.3: Acetal Formation. Chemistry LibreTexts. Available at: [Link]

  • Reaction of Acetals with Grignard Reagents. J-STAGE. Available at: [Link]

  • DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN. Google Patents.
  • 2-Methyltetrahydrofuran (2-MethylTHF). Monument Chemical. Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. Available at: [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry Europe. Available at: [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. Available at: [Link]

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Fiveable. Available at: [Link]

Sources

Application Note: Protocols for 2,5-Dimethoxy-2-methyltetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2,5-Dimethoxy-2-methyltetrahydrofuran is a critical masked equivalent of 4-oxopentanal (levulinaldehyde). It serves as a versatile linker in bioconjugation and a precursor for synthesizing pyrroles, thiophenes, and pyridazines via the Paal-Knorr reaction.

Unlike simple acetal protections, the synthesis of this molecule requires a two-stage transformation starting from the biomass-derived platform chemical 2-methylfuran (Sylvan) .

The Synthetic Pathway

The synthesis is bifurcated into two distinct stages:

  • Oxidative Methoxylation: Conversion of 2-methylfuran to the unsaturated intermediate 2,5-dimethoxy-2,5-dihydro-2-methylfuran .

  • Catalytic Hydrogenation: Saturation of the alkene to yield the final tetrahydrofuran target.

Selection Guide:

  • Method A (Electrochemical): The industrial "Green Standard." Zero reagent waste, high atom economy. Recommended for scale-up (>10g).

  • Method B (Chemical Oxidation): The "Benchtop Standard" using Bromine. Reliable for small-scale discovery (<5g) where electrochemical setup is unavailable.

Stage 1: Oxidative Methoxylation

Method A: Electrochemical Synthesis (The Green Standard)

This protocol utilizes the Clauson-Kaas mechanism driven by anodic oxidation. It eliminates the use of stoichiometric oxidants like bromine or chlorine, replacing them with clean electrons.

Mechanistic Pathway

The reaction proceeds via the generation of a radical cation at the anode, followed by nucleophilic attack by methanol.

ElectrochemicalMechanism Start 2-Methylfuran Anode1 Anode (-e⁻) Start->Anode1 RadCat Radical Cation Intermediate Anode1->RadCat MeOH1 + MeOH RadCat->MeOH1 Radical Radical Intermediate MeOH1->Radical Anode2 Anode (-e⁻) Radical->Anode2 Cation Cation Intermediate Anode2->Cation MeOH2 + MeOH Cation->MeOH2 Product 2,5-Dimethoxy-2,5- dihydro-2-methylfuran MeOH2->Product

Caption: Anodic oxidation pathway. The furan ring undergoes two single-electron oxidations interspersed with methoxide capture.

Experimental Protocol

Scale: 100 mmol (8.2 g of 2-methylfuran)

Reagents & Equipment:

  • Substrate: 2-Methylfuran (freshly distilled).

  • Solvent: Methanol (HPLC grade, anhydrous).

  • Electrolyte: Sodium Bromide (NaBr) or Et₄NBF₄. Note: NaBr acts as a redox mediator (2Br⁻ → Br₂), improving efficiency.

  • Cell: Undivided beaker cell or flow cell.

  • Electrodes: Graphite (Anode) and Stainless Steel or Platinum (Cathode).

  • Power Supply: DC source capable of Constant Current (CC).

Step-by-Step Procedure:

  • Preparation: Dissolve NaBr (2.0 g, ~20 mol%) in Methanol (150 mL) in the electrolysis vessel. Add 2-methylfuran (8.2 g, 100 mmol).

  • Electrolysis: Insert electrodes (maintain ~5 mm gap). Cool the cell to 0–5°C using an ice bath.

  • Current Application: Apply a constant current density of 50–100 mA/cm² .

  • Monitoring: Pass 2.2 to 2.5 F/mol of charge. Monitor the disappearance of UV-active furan by TLC (Silica, 10% EtOAc/Hexane; furan spot stains dark with KMnO₄/anisaldehyde, product is faint).

  • Workup:

    • Evaporate Methanol under reduced pressure (bath < 40°C).

    • Resuspend residue in Et₂O or CH₂Cl₂ (100 mL).

    • Filter off the precipitated electrolyte (NaBr can be recycled).

    • Wash filtrate with saturated NaHCO₃ (to remove trace acid generated at anode).

  • Purification: Distillation under reduced pressure.

    • Target: 2,5-dimethoxy-2,5-dihydro-2-methylfuran.

    • Boiling Point: ~45–48°C at 15 mmHg.

Method B: Chemical Oxidation (Bromine)

For laboratories lacking electrochemical equipment, bromine in methanol effectively mimics the electrochemical mediator process.

Safety Warning: This reaction is highly exothermic. Bromine is corrosive and volatile. Work in a fume hood.

Protocol:

  • Setup: 3-neck round bottom flask with addition funnel, thermometer, and N₂ inlet.

  • Charge: Add 2-methylfuran (8.2 g, 100 mmol), Methanol (40 mL), and anhydrous Na₂CO₃ (21.2 g, 200 mmol) to the flask.

    • Note: Na₂CO₃ is essential to neutralize HBr generated in situ, preventing polymerization.

  • Cooling: Cool mixture to -15°C (Ice/Salt or Acetone/Dry Ice).

  • Addition: Dissolve Bromine (16.0 g, 100 mmol) in Methanol (40 mL). Add dropwise over 1 hour, maintaining internal temp < -5°C.

  • Quench: Stir for 30 mins. Allow to warm to room temperature. Filter off inorganic salts.

  • Isolation: Concentrate filtrate. Distill as described in Method A.

Stage 2: Catalytic Hydrogenation

The intermediate from Stage 1 (dihydro-furan) must be hydrogenated to obtain the final tetrahydro product.

Reaction: 2,5-dimethoxy-2,5-dihydro-2-methylfuran + H₂ → 2,5-dimethoxy-2-methyltetrahydrofuran

Workflow Diagram

Hydrogenation Input Dihydro Intermediate (From Stage 1) Process Hydrogenation (Pd/C, H₂, MeOH) Input->Process 1 atm H₂, RT Filter Filtration (Celite) Remove Catalyst Process->Filter Distill Fractional Distillation Filter->Distill Final Target: 2,5-Dimethoxy-2- methyltetrahydrofuran Distill->Final

Caption: Hydrogenation workflow. Mild conditions prevent ring opening or demethoxylation.

Experimental Protocol

Scale: 50 mmol (Intermediate from Stage 1)

Reagents:

  • Substrate: 2,5-dimethoxy-2,5-dihydro-2-methylfuran.

  • Catalyst: 5% Palladium on Carbon (Pd/C) (5 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol.[1]

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Procedure:

  • Inerting: Flush a round bottom flask with Nitrogen.

  • Loading: Add Pd/C catalyst (0.36 g) carefully (wet with solvent to prevent sparking). Add solution of substrate (7.2 g) in Methanol (50 mL).

  • Hydrogenation: Purge vessel with H₂ gas (x3). Stir vigorously under H₂ atmosphere (balloon is sufficient) at Room Temperature for 4–6 hours.

    • Endpoint: Monitor by GC or NMR. The alkene protons (approx 6.0 ppm) should disappear completely.

  • Workup:

    • Filter reaction mixture through a pad of Celite to remove Pd/C. Caution: Spent Pd/C is pyrophoric; keep wet.

    • Concentrate filtrate.

  • Final Purification: Vacuum distillation.

    • Boiling Point: ~140–142°C (at atmospheric pressure) or ~60°C at 20 mmHg.

    • Yield: Typically 85–95% for this step.

Data Summary & Characterization

Comparison of Methods
FeatureElectrochemical (Method A)Chemical (Method B)
Reagent Cost Low (Electricity + MeOH)Medium (Bromine)
Waste Generation Very Low (Green)High (Stoichiometric Salts)
Scalability Excellent (Continuous Flow)Limited (Exotherm control)
Safety High (No Br₂ handling)Moderate (Corrosive/Toxic)
Overall Yield 75–85%65–75%
Product Specification (Target)
  • Appearance: Colorless to pale yellow liquid.

  • Isomers: Product exists as a mixture of cis and trans isomers (typically ~45:55 ratio).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Anomeric H (C2/C5): δ 4.9–5.1 ppm (m).

    • Methoxy groups: δ 3.2–3.4 ppm (multiple singlets due to isomers).

    • Methyl group: δ 1.3–1.4 ppm.

    • Backbone (CH₂-CH₂): δ 1.7–2.1 ppm (multiplets).

Safety & Handling (Critical)

Hazard CategoryRiskMitigation
Peroxide Formation Ethers/Furans can form explosive peroxides on storage.Test with starch-iodide paper before distillation. Store under N₂ with BHT stabilizer.
Flammability Flash point < 40°C.Ground all glassware. Use spark-proof equipment.
Acid Sensitivity Product hydrolyzes rapidly in acid to form 4-oxopentanal.Ensure all glassware is base-washed or neutral. Store over K₂CO₃ traces if long-term storage is needed.

References

  • Clauson-Kaas, N., & Limborg, F. (1947). Electrolytic Methoxylation of Furans.[2] Acta Chemica Scandinavica, 1, 619–633. Link

  • Fuchigami, T., & Inagi, S. (2011). Fundamentals and Applications of Organic Electrochemistry: Synthesis, Materials, Devices. Wiley. (Chapter on Anodic Methoxylation). Link

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and pyrroles: highly useful synthetic equivalents of 1,4-dicarbonyl compounds. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Link

  • Organic Syntheses. (1963). 2,5-Dimethoxy-2,5-dihydrofuran.[1][3][4][5] Org.[3][2][6][7][8] Synth. 1963, 43, 27. (Describes the Bromine route). Link

Sources

Application Note: One-Pot Synthesis of Substituted Diaryl-Fused 2,8-Dioxabicyclo[3.3.2]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

Bridged bicyclic ketals, particularly 1,3-dioxocin derivatives and 2,8-dioxabicyclo[3.3.2]nonane frameworks, represent a privileged class of complex heterocycles in medicinal chemistry. These rigid, three-dimensional scaffolds are highly sought after in drug discovery for their unique spatial geometries, which often translate to high target selectivity and improved pharmacokinetic profiles. However, traditional syntheses of these bridged systems typically suffer from lengthy, multi-step sequences requiring laborious protecting-group manipulations.

This application note details a highly efficient, atom-economical, one-pot protocol for the assembly of symmetrical diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes[1]. By leveraging a tandem double Friedel–Crafts alkylation followed by an intramolecular double cyclization, this methodology forms four new chemical bonds (two C–C and two C–O) and two seven-membered rings in a single operation[1].

Causality of Experimental Design
  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTF): Free succinaldehyde is highly unstable and prone to rapid polymerization. 2,5-DMTF serves as a stable, easy-to-handle masked dialdehyde. Under acidic conditions, it undergoes controlled, in situ ring-opening to generate the highly reactive electrophilic oxocarbenium species necessary for the reaction[2].

  • p-Toluenesulfonic Acid (PTSA): As a strong, organic-soluble Brønsted acid, PTSA is uniquely suited to drive both the kinetic Friedel-Crafts electrophilic aromatic substitution and the subsequent thermodynamic ketalization[1].

  • Substrate Regiocontrol: Utilizing p-substituted phenols or 2-naphthol forces the initial electrophilic attack to occur exclusively at the ortho position. This perfect regiocontrol is the critical prerequisite that aligns the intermediate for the subsequent intramolecular cyclization[2].

  • Dichloromethane (CH₂Cl₂): This non-nucleophilic solvent provides excellent solubility for all organic components while preventing solvent-adduct formation during the highly electrophilic oxocarbenium intermediate stages[1].

Mechanistic Pathway

The synthesis operates via a domino reaction sequence. The acidic activation of 2,5-DMTF results in the loss of methanol, generating an oxocarbenium ion. This intermediate is intercepted by the first equivalent of the phenolic substrate via an ortho-selective Friedel-Crafts alkylation. A subsequent loss of a second methanol molecule triggers a second Friedel-Crafts event. Finally, the spatially aligned phenolic hydroxyl groups attack the resulting activated carbons, driving an intramolecular double cyclization (ketalization) to yield the thermodynamically stable bridged bicyclic core[2].

Mechanistic_Pathway A 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) B Acidic Activation (PTSA) Loss of MeOH A->B C Oxocarbenium Intermediate B->C - MeOH D 1st Friedel-Crafts Alkylation (ortho to Phenol OH) C->D + 1st Phenol Eq. E 2nd Friedel-Crafts Alkylation (ortho to 2nd Phenol OH) D->E + 2nd Phenol Eq. - MeOH F Intramolecular Double Cyclization (Thermodynamic Ketalization) E->F H+ mediated G Diaryl-Fused 2,8-Dioxabicyclo[3.3.2]nonane F->G Ketal Formation

Tandem Double Friedel-Crafts and Double Cyclization Mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints (e.g., TLC monitoring, targeted quenching) to ensure reaction fidelity and prevent reversible degradation.

Materials & Reagents
  • Substrates: p-Cresol, p-Chlorophenol, 2-Naphthol, or 2,7-Dihydroxynaphthalene (2.0 equiv)[1].

  • Electrophile: 2,5-Dimethoxytetrahydrofuran (1.0 equiv)[1].

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10–20 mol%)[1].

  • Solvents: Anhydrous Dichloromethane (CH₂Cl₂)[1].

  • Workup: Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.

Step-by-Step Methodology
  • Reaction Assembly:

    • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the p-substituted phenol (2.0 mmol) and 2,5-DMTF (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

    • Self-Validation Check: Ensure complete dissolution before proceeding to prevent localized high concentrations of catalyst which can lead to substrate polymerization.

  • Catalytic Initiation:

    • Add PTSA·H₂O (0.1–0.2 mmol) in a single portion. The reaction mixture may exhibit a distinct color change indicating the formation of the oxocarbenium intermediate.

  • Propagation & Monitoring:

    • Stir the mixture at room temperature.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system. The reaction is typically complete within a few hours when the starting phenol is fully consumed.

  • Targeted Quenching:

    • Upon completion, immediately quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the Brønsted acid is critical. If the solvent is evaporated while the acid is still active, the equilibrium can shift, leading to the reversible ring-opening and degradation of the newly formed ketal bridges.

  • Extraction & Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from hot ethanol) to afford the pure symmetrical diaryl-fused 2,8-dioxabicyclo[3.3.2]nonane.

Experimental_Workflow S1 1. Assembly Phenol + 2,5-DMTF + PTSA in CH2Cl2 S2 2. Reaction Stir at RT Monitor via TLC S1->S2 S3 3. Quenching Sat. NaHCO3 (aq) Neutralize Acid S2->S3 S4 4. Extraction CH2Cl2 Wash Dry over Na2SO4 S3->S4 S5 5. Purification Column / Recryst. Isolate Product S4->S5

Step-by-step experimental workflow for the one-pot synthesis.

Reaction Scope and Quantitative Data

The one-pot protocol tolerates various substitutions on the phenolic reaction partner, yielding complex architectures in moderate to good yields[1]. Below is a summary of the validated reaction scope:

Phenolic Substrate (2 equiv)Reagent (1 equiv)Catalyst / SolventIsolated Product Core FrameworkReported Yield
p-Cresol 2,5-DMTFPTSA / CH₂Cl₂Dimethyl-substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonaneModerate to Good
p-Chlorophenol 2,5-DMTFPTSA / CH₂Cl₂Dichloro-substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonaneModerate to Good
2-Naphthol 2,5-DMTFPTSA / CH₂Cl₂Dinaphtho-fused 2,8-dioxabicyclo[3.3.2]nonaneGood[1]
2,7-Dihydroxynaphthalene 2,5-DMTFPTSA / CH₂Cl₂8,16-ethano-16H-dinaphtho[2,1-d:1′,2′-g][1,3]dioxocin-2,14-diolGood[1]

Analytical Characterization Guide

To self-validate the success of the synthesis, researchers should look for the following distinct spectroscopic markers:

  • ¹H NMR Spectroscopy: The most diagnostic signals are the bridging methine protons (C-1 and C-5 in the bicyclic system). Due to the deshielding effect of the adjacent oxygen atoms in the ketal linkages, these protons typically appear significantly downfield. The ethylene bridge protons will present as complex multiplets.

  • ¹³C NMR Spectroscopy: The central ketal/acetal carbons are highly characteristic and will unambiguously confirm the formation of the bridged system, usually appearing in the 95–105 ppm range.

  • FT-IR Spectroscopy: Successful double cyclization is marked by the complete disappearance of the broad O–H stretching band (typically ~3300 cm⁻¹) from the starting phenol (unless a diol like 2,7-dihydroxynaphthalene is used) and the appearance of strong C–O–C ethereal stretching bands between 1050–1150 cm⁻¹.

References

Sources

Application Note: 2,5-Dimethoxytetrahydrofuran as a Precursor for Distance-Constrained Protein Cross-Linking in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Structural Proteomics, Cross-Linking Mass Spectrometry (XL-MS), Bioconjugation

Executive Summary & Chemical Rationale

In structural proteomics, chemical cross-linking combined with mass spectrometry (XL-MS) is a cornerstone technique for mapping protein-protein interactions (PPIs) and elucidating the 3D architecture of large macromolecular complexes. While glutaraldehyde and formaldehyde are ubiquitous in these workflows, they present specific limitations: formaldehyde has a very short spacer arm (~2 Å) that limits capture distance, while glutaraldehyde (~7.5 Å) is notorious for forming heterogeneous polymeric networks in aqueous solutions, complicating high-resolution MS analysis [3].

Succinaldehyde, a four-carbon dialdehyde, bridges this gap by offering a highly specific, intermediate spacer arm (~5.0 Å) ideal for capturing distance-constrained PPIs [2]. However, purified succinaldehyde is inherently unstable and rapidly polymerizes during storage, rendering it unreliable for reproducible quantitative proteomics [1].

The Solution: 2,5-Dimethoxytetrahydrofuran (2,5-DMT) serves as a highly stable, inert acetal precursor. Upon mild acidic hydrolysis, 2,5-DMT undergoes ring-opening to release freshly generated, highly reactive monomeric succinaldehyde in situ [1]. This application note details the mechanistic principles, comparative advantages, and self-validating protocols for utilizing 2,5-DMT in advanced proteomics workflows.

Mechanistic Insights: The Cross-Linking Pathway

The application of 2,5-DMT relies on a two-phase chemical transformation. First, the acid-catalyzed hydrolysis of the methoxy groups leads to the opening of the furan ring, yielding succinaldehyde. Second, the dialdehyde acts as a homobifunctional cross-linker. The carbonyl carbons undergo nucleophilic attack by the unprotonated primary amines (ε-amino groups of lysine residues or the N-terminus) on the target proteins[2].

This reaction forms a reversible Schiff base (imine bond). To ensure the cross-link survives the harsh denaturing conditions of downstream sample preparation (e.g., SDS-PAGE, tryptic digestion), the Schiff base is typically reduced to a stable secondary amine using sodium cyanoborohydride (


).

Mechanism DMT 2,5-Dimethoxytetrahydrofuran (Stable Precursor) Acid Mild Acidic Hydrolysis (0.1 N HCl, 55°C) DMT->Acid Succinaldehyde Succinaldehyde (Reactive C4 Dialdehyde) Acid->Succinaldehyde SchiffBase Schiff Base Formation (Reversible Imine Bond) Succinaldehyde->SchiffBase Nucleophilic Attack Lysines Protein Primary Amines (Lysine ε-amino groups) Lysines->SchiffBase Reduction Reductive Amination (NaCNBH3) SchiffBase->Reduction StableLink Stable Secondary Amine (Irreversible Covalent Bond) Reduction->StableLink

Mechanism of succinaldehyde generation from 2,5-DMT and subsequent protein cross-linking.

Comparative Analysis of Aldehyde Cross-Linkers

Selecting the correct cross-linker dictates the success of an XL-MS experiment. The spacer arm length directly determines the maximum distance between two interacting lysine residues that can be successfully conjugated [4].

Cross-LinkerChemical PrecursorSpacer Arm LengthReactivity & Polymerization RiskPrimary Proteomic Application
Formaldehyde Paraformaldehyde~2.0 Å (C1)High reactivity; low polymerizationBroad PPI capture, DNA-protein cross-linking
Succinaldehyde 2,5-Dimethoxytetrahydrofuran ~5.0 Å (C4) Moderate; strictly monomeric in situ Distance-constrained PPIs, high-resolution XL-MS
Glutaraldehyde None (Aqueous solution)~7.5 Å (C5)High reactivity; high polymerization riskWhole-cell fixation, enzyme crystal stabilization

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explicitly stated to empower researchers to troubleshoot and optimize.

Protocol A: In Situ Generation of Succinaldehyde from 2,5-DMT

Objective: To generate a fresh, monomeric batch of succinaldehyde devoid of polymeric contaminants.

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (Purity ≥98%)

  • 0.1 N Hydrochloric Acid (HCl)

  • 1 M Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Hydrolysis: Mix 1.32 g (10 mmol) of 2,5-DMT with 50 mL of 0.1 N HCl in a sealed glass vial.

    • Causality: The acidic environment protonates the methoxy oxygens, facilitating the cleavage of the acetal bonds and the opening of the tetrahydrofuran ring.

  • Thermal Activation: Incubate the mixture at 55°C for 30 minutes under continuous magnetic stirring.

    • Causality: Heat accelerates the thermodynamic ring-opening process, ensuring complete conversion to succinaldehyde.

  • Cooling & Neutralization: Cool the solution rapidly to 20°C using a water bath. Carefully add 1 M

    
     dropwise while monitoring with a pH meter until the solution reaches pH 7.2–7.4.
    
    • Causality: Cross-linking relies on the nucleophilicity of lysine ε-amino groups. At acidic pH, these amines are protonated (

      
      ) and cannot attack the aldehyde. Neutralization restores their reactive state (
      
      
      
      ).
  • Validation & QC Checkpoint: Verify the final pH is strictly between 7.2 and 7.4. A pH drop below 7.0 will drastically reduce cross-linking efficiency, while a pH above 8.0 may induce unwanted protein precipitation or side reactions.

Protocol B: Homobifunctional Cross-Linking for XL-MS

Objective: To covalently stabilize a native protein complex for downstream tryptic digestion and LC-MS/MS mapping.

Reagents:

  • Target Protein Complex (0.5 – 2.0 mg/mL)

  • Amine-free Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Freshly generated Succinaldehyde (from Protocol A)

  • Quenching Buffer (1 M Tris-HCl, pH 7.5)

  • Reducing Agent: 5 M Sodium Cyanoborohydride (

    
    ) in 10 mM NaOH
    

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the protein complex is in an amine-free buffer.

    • Causality: Buffers containing primary amines (e.g., Tris, Glycine) will act as competitive nucleophiles, scavenging the succinaldehyde and preventing protein cross-linking [2].

  • Cross-Linking Reaction: Add the neutralized succinaldehyde to the protein solution to achieve a final concentration of 0.05% to 0.2% (v/v). Incubate at room temperature for 30–60 minutes.

    • Causality: The C4 dialdehyde bridges proximal lysines. Concentration and time must be titrated; over-crosslinking leads to massive aggregates that cannot be resolved by MS.

  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

    • Causality: The massive molar excess of primary amines in the Tris buffer rapidly reacts with any remaining free aldehyde groups, terminating the reaction and preventing off-target cross-linking during handling.

  • Reductive Amination (Crucial for MS): Add

    
     to a final concentration of 20 mM. Incubate for 30 minutes at 4°C.
    
    • Causality: Schiff bases are reversible and can hydrolyze during the acidic conditions of LC-MS/MS.

      
       selectively reduces the imine to a highly stable secondary amine without reducing the native disulfide bonds of the protein.
      
  • Validation & QC Checkpoint: Before proceeding to tryptic digestion, run a 5% aliquot of the quenched reaction on an SDS-PAGE gel alongside an uncross-linked control. A successful reaction will show a distinct, higher-molecular-weight band corresponding to the intact complex. If a high-molecular-weight smear at the top of the gel is observed, the complex is over-crosslinked; reduce the succinaldehyde concentration or incubation time in the next iteration.

End-to-End XL-MS Workflow Visualization

Workflow Prep 1. Sample Prep Amine-Free Buffer XL 2. Cross-Linking In situ Succinaldehyde Prep->XL Quench 3. Quench & Reduce Tris Buffer + NaCNBH3 XL->Quench Digest 4. Digestion Trypsin Cleavage Quench->Digest MS 5. LC-MS/MS Peptide Sequencing Digest->MS Analysis 6. Data Analysis PPI Distance Mapping MS->Analysis

End-to-end Cross-Linking Mass Spectrometry (XL-MS) workflow using 2,5-DMT.

References

  • Strategies in Making Cross-Linked Enzyme Crystals | Chemical Reviews ACS Publications. URL:[Link]

  • FRET Analysis of Green and Orange Fluorescent Proteins Westmont College. URL: [Link]

Mastering the Synthesis of Saturated Oxygen Heterocycles: Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dialkoxy-2,5-dihydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the transformation of readily available starting materials into high-value, complex molecular architectures is a cornerstone of innovation. Among the myriad of synthetic intermediates, 2,5-dialkoxy-2,5-dihydrofurans have emerged as versatile precursors for a range of saturated oxygen heterocycles, particularly substituted tetrahydrofurans. These tetrahydrofuran motifs are prevalent in numerous natural products and pharmaceutically active compounds. This technical guide, designed for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans, a critical step in the generation of these valuable saturated derivatives.

The catalytic addition of hydrogen across the double bond of 2,5-dialkoxy-2,5-dihydrofurans is a direct and efficient method to produce the corresponding 2,5-dialkoxytetrahydrofurans. This transformation is pivotal as the resulting saturated heterocycles can be further elaborated or used directly as key building blocks. The choice of catalyst and reaction conditions is paramount, influencing not only the reaction efficiency but also the stereochemical outcome of the product. This guide will delve into two robust and widely employed methodologies: a high-pressure hydrogenation using Raney® Nickel and a milder, atmospheric pressure approach utilizing a Palladium on Carbon (Pd/C) system with a magnesium-methanol promoter.

Mechanistic Rationale: The "Why" Behind the Hydrogenation

The catalytic hydrogenation of the endocyclic double bond in a 2,5-dialkoxy-2,5-dihydrofuran proceeds via the well-established mechanism of heterogeneous catalysis. The reaction occurs on the surface of a solid catalyst, typically a transition metal like Nickel or Palladium.

Catalytic Hydrogenation Mechanism cluster_0 Catalyst Surface cluster_1 Reaction in Solution H2 H₂ Catalyst Metal Catalyst (e.g., Ni, Pd) H2->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Intermediate Adsorbed Substrate H_ads->Intermediate H atom transfer Substrate 2,5-Dialkoxy-2,5-dihydrofuran Substrate->Intermediate Adsorption onto Catalyst Product 2,5-Dialkoxytetrahydrofuran Product->Catalyst Desorption Intermediate->Product Stepwise Hydrogen Addition

Figure 1: General mechanism of catalytic hydrogenation.

The key steps involve:

  • Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst and dissociates into highly reactive atomic hydrogen.

  • Adsorption of the Substrate: The 2,5-dialkoxy-2,5-dihydrofuran molecule adsorbs onto the catalyst surface through its π-electron system of the double bond.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond, leading to the formation of the saturated C-C bond. This stepwise addition often occurs from the same face of the adsorbed molecule, leading to a syn-addition and influencing the stereochemistry of the final product.

  • Desorption of the Product: The resulting 2,5-dialkoxytetrahydrofuran desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice between Raney® Nickel and Palladium on Carbon is dictated by the desired reaction conditions and the specific substrate. Raney® Nickel, a porous nickel catalyst, is highly active and often requires high pressure and temperature, making it suitable for robust, industrial-scale productions.[1][2] In contrast, Pd/C is a versatile catalyst that can be employed under a wider range of conditions, including milder, atmospheric pressure settings, which are often preferred in a laboratory or fine chemical synthesis context.[3]

Protocol 1: High-Pressure Catalytic Hydrogenation with Raney® Nickel

This protocol describes a classic and highly effective method for the hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans utilizing a high-pressure autoclave. Raney® Nickel's high activity ensures efficient conversion.[3]

Core Principles and Causality
  • High Pressure: The use of high-pressure hydrogen increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the rate of reaction by enhancing the frequency of hydrogen adsorption onto the catalyst surface. This is particularly crucial for less reactive substrates or when rapid conversion is desired.

  • Raney® Nickel: This catalyst possesses a very high surface area due to its porous, sponge-like structure, which provides a large number of active sites for the reaction. Its high catalytic activity allows for the use of relatively lower temperatures compared to other less active nickel catalysts.[2][4]

  • Solvent: An inert solvent, typically an alcohol like ethanol or methanol, is used to dissolve the substrate and facilitate its interaction with the solid catalyst.

Experimental Protocol

Raney_Nickel_Hydrogenation_Workflow Workflow for High-Pressure Hydrogenation A 1. Prepare Reactant Solution Dissolve 2,5-dialkoxy-2,5-dihydrofuran in ethanol. B 2. Charge Autoclave Add reactant solution and Raney® Nickel slurry to the autoclave. A->B C 3. Seal and Purge Seal the autoclave and purge with an inert gas (e.g., N₂ or Ar). B->C D 4. Pressurize with H₂ Pressurize the autoclave with hydrogen gas to the desired pressure. C->D E 5. Reaction Heat and agitate the mixture for the specified time. D->E F 6. Cool and Depressurize Cool the autoclave to room temperature and carefully vent the excess hydrogen. E->F G 7. Catalyst Removal Filter the reaction mixture to remove the Raney® Nickel catalyst. F->G H 8. Product Isolation Concentrate the filtrate and purify the product by distillation. G->H

Figure 2: Step-by-step workflow for Raney® Nickel hydrogenation.

Materials:

  • 2,5-Dialkoxy-2,5-dihydrofuran (e.g., 2,5-dimethoxy-2,5-dihydrofuran)

  • Raney® Nickel (commercially available as a slurry in water or ethanol)

  • Ethanol (anhydrous)

  • High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Preparation of Reactant Solution: In a suitable flask, dissolve the 2,5-dialkoxy-2,5-dihydrofuran in anhydrous ethanol. A typical concentration is in the range of 0.5 M to 2 M.

  • Charging the Autoclave:

    • Caution: Raney® Nickel is pyrophoric when dry. Handle it as a slurry under a liquid (e.g., ethanol).

    • Carefully transfer the ethanolic solution of the substrate to the high-pressure autoclave.

    • Add the Raney® Nickel slurry to the autoclave. A typical catalyst loading is 5-10% by weight relative to the substrate.

  • Sealing and Purging: Securely seal the autoclave. To remove any residual air, purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) to approximately 50-100 psi and then carefully venting. Repeat this purging cycle 3-5 times.

  • Pressurization with Hydrogen: After the final inert gas purge, pressurize the autoclave with hydrogen gas to the desired reaction pressure. A typical pressure range for this hydrogenation is 500-1500 psi.

  • Reaction: Begin agitation and heat the reaction mixture to the desired temperature, typically between 50-100 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is generally complete when hydrogen uptake ceases. Reaction times can vary from a few hours to overnight depending on the substrate, catalyst loading, temperature, and pressure.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the autoclave to cool to room temperature.

    • Safety First: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the autoclave and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

    • Important: Keep the filter cake wet with ethanol at all times to prevent the pyrophoric catalyst from igniting upon exposure to air.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude 2,5-dialkoxytetrahydrofuran can then be purified by vacuum distillation.

Data Presentation
ParameterTypical Range/ValueNotes
Substrate Concentration 0.5 - 2.0 MHigher concentrations may require more efficient heat dissipation.
Catalyst Raney® NickelHighly active, pyrophoric when dry.
Catalyst Loading 5 - 10 wt%Higher loading can decrease reaction time but may increase cost.
Solvent Ethanol, MethanolAnhydrous conditions are preferred.
Hydrogen Pressure 500 - 1500 psiHigher pressure generally leads to faster reaction rates.
Temperature 50 - 100 °CHigher temperatures can lead to side reactions.
Reaction Time 2 - 24 hoursMonitored by hydrogen uptake.
Yield Typically >85%Dependent on substrate and specific conditions.
Troubleshooting
  • Incomplete Reaction:

    • Cause: Inactive catalyst, insufficient hydrogen pressure or temperature, or insufficient reaction time.

    • Solution: Use freshly opened or properly stored Raney® Nickel. Increase hydrogen pressure, temperature, or reaction time. Ensure efficient stirring.

  • Low Yield:

    • Cause: Side reactions (e.g., hydrogenolysis of the alkoxy groups), mechanical loss during work-up.

    • Solution: Optimize reaction temperature and pressure to minimize side reactions. Ensure careful filtration and transfer of the product.

Protocol 2: Atmospheric Pressure Hydrogenation with Mg-MeOH/Pd-C

This protocol presents a milder and more accessible alternative to high-pressure hydrogenation, making it particularly suitable for laboratory-scale synthesis without the need for specialized high-pressure equipment. The use of magnesium in methanol generates hydrogen in situ, which is then utilized by the Pd/C catalyst.[3]

Core Principles and Causality
  • In Situ Hydrogen Generation: Magnesium metal reacts with methanol to produce hydrogen gas and magnesium methoxide. This provides a continuous, low-pressure source of hydrogen directly in the reaction flask.

  • Palladium on Carbon (Pd/C): Pd/C is a highly efficient and selective catalyst for the hydrogenation of double bonds.[3] It is less pyrophoric and generally easier to handle than Raney® Nickel.

  • Mild Conditions: The reaction is performed at room temperature and atmospheric pressure, enhancing its safety profile and accessibility.

Experimental Protocol

PdC_Hydrogenation_Workflow Workflow for Atmospheric Pressure Hydrogenation A 1. Prepare Reaction Mixture Combine substrate, methanol, and Pd/C in a flask. B 2. Add Magnesium Add magnesium turnings portion-wise to the stirred mixture. A->B C 3. Reaction Stir at room temperature, monitoring for the cessation of gas evolution. B->C D 4. Quench and Neutralize Add water and neutralize with dilute HCl. C->D E 5. Extraction Extract the product with an organic solvent (e.g., CH₂Cl₂). D->E F 6. Catalyst Removal Filter the organic layer to remove the catalyst. E->F G 7. Product Isolation Dry the organic layer, concentrate, and purify by distillation. F->G

Figure 3: Step-by-step workflow for Mg-MeOH/Pd-C hydrogenation.

Materials:

  • 2,5-Dialkoxy-2,5-dihydrofuran (e.g., 2,5-dimethoxy-2,5-dihydrofuran)

  • 10% Palladium on Carbon (Pd/C)

  • Magnesium turnings

  • Methanol (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 5% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine the 2,5-dialkoxy-2,5-dihydrofuran, anhydrous methanol, and 10% Pd/C. A typical ratio is 10 g of substrate, 150 mL of methanol, and a catalytic amount of Pd/C (e.g., 0.5 g).

  • Addition of Magnesium: To the stirred suspension, add magnesium turnings in portions over several hours. A common approach is to add a few grams of magnesium every 2-3 hours. The reaction is exothermic and will generate hydrogen gas, so ensure the flask is equipped with a condenser and is in a well-ventilated area.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen evolution. Typically, the reaction is complete after 10-12 hours.

  • Work-up:

    • Carefully add water to the reaction mixture to quench any remaining magnesium.

    • Neutralize the mixture to approximately pH 6 with 5% hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 100 mL).

  • Catalyst Removal and Drying: Combine the organic extracts and filter through a pad of Celite® to remove the Pd/C catalyst. Dry the filtrate over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation to yield the 2,5-dialkoxytetrahydrofuran. A yield of approximately 90% can be expected.[3]

Data Presentation
ParameterTypical Range/ValueNotes
Substrate to Mg Ratio 1:1 (by weight)Magnesium is the limiting reagent for H₂ generation.
Catalyst 10% Pd/CEasier to handle than Raney® Nickel.
Catalyst Loading ~5 wt%Can be adjusted based on reaction scale.
Solvent MethanolActs as a proton source for H₂ generation.
Hydrogen Pressure AtmosphericGenerated in situ.
Temperature Room TemperatureMild and energy-efficient.
Reaction Time 10 - 12 hoursMonitored by gas evolution.
Yield ~90%High yield under mild conditions.[3]
Troubleshooting
  • Slow or No Reaction:

    • Cause: Inactive magnesium (oxide layer), insufficient Pd/C.

    • Solution: Use fresh, clean magnesium turnings. Ensure the Pd/C is of good quality.

  • Vigorous Reaction:

    • Cause: Too rapid addition of magnesium.

    • Solution: Add the magnesium in smaller portions over a longer period. Consider cooling the reaction flask in a water bath if necessary.

Stereochemical Considerations and Product Characterization

The hydrogenation of 2,5-dialkoxy-2,5-dihydrofurans can lead to the formation of both cis and trans isomers of the corresponding 2,5-dialkoxytetrahydrofuran. The stereochemical outcome is often dependent on the catalyst and reaction conditions.

  • Cis/Trans Isomerism: The relative orientation of the two alkoxy groups at the C2 and C5 positions determines the stereochemistry.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons at C2 and C5, as well as the ring protons, will differ between the two isomers.[5][6][7] For example, in some systems, the C2 and C5 protons of the cis isomer appear at a different chemical shift compared to the trans isomer.[5]

  • Control of Stereoselectivity: While a detailed discussion is beyond the scope of this guide, it is important to note that the choice of catalyst support, the presence of additives, and the reaction temperature and pressure can all influence the diastereoselectivity of the hydrogenation. For specific stereochemical outcomes, a thorough literature search for the particular substrate is recommended.

Safety Precautions

  • Catalyst Handling: Both Raney® Nickel and Palladium on Carbon are flammable, and Raney® Nickel is pyrophoric when dry. Always handle these catalysts in a well-ventilated fume hood and keep them wet with a solvent.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure that all high-pressure equipment is properly maintained and operated by trained personnel. When working with hydrogen, eliminate all potential ignition sources.

  • Pressure Equipment: High-pressure autoclaves must be used with appropriate safety shields and in designated areas. Always follow the manufacturer's instructions for operation and maintenance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these reactions.

References

  • The cis and trans isomers of 2,5-diacetoxy-2,5-dihydrofuran discussed... - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • hydrogen - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) Total hydrogenation of biomass-derived furfural over Raney nickel-clay nanocomposite catalysts - ResearchGate. (2025, August 9). Retrieved March 3, 2026, from [Link]

  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural | Chemical Reviews - ACS Publications. (2018, October 26). Retrieved March 3, 2026, from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved March 3, 2026, from [Link]

  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. (n.d.). Retrieved March 3, 2026, from [Link]

  • CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). Retrieved March 3, 2026, from [Link]

  • Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. (n.d.). Retrieved March 3, 2026, from [Link]

  • Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel - Prime Scholars. (2016, July 15). Retrieved March 3, 2026, from [Link]

  • Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

  • Supporting information 1. Materials and Methods - The Royal Society of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions - MDPI. (2025, February 16). Retrieved March 3, 2026, from [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed. (2025, December 12). Retrieved March 3, 2026, from [Link]

  • 2,5-Dimethoxy-2,5-dihydrofuran chemistry: a new approach to 2(5H)-furanone derivatives. (2025, August 6). Retrieved March 3, 2026, from [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020, February 14). Retrieved March 3, 2026, from [Link]

  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London. (n.d.). Retrieved March 3, 2026, from [Link]

  • (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. - YouTube. (2021, February 11). Retrieved March 3, 2026, from [Link]

  • Hydrogenation reactions using Raney-type nickel catalysts | Request PDF - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]

  • Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. (2000, January 15). Retrieved March 3, 2026, from [Link]

  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas - World Journal of Advanced Research and Reviews. (2022, September 18). Retrieved March 3, 2026, from [Link]

  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (2020, February 13). Retrieved March 3, 2026, from [Link]

  • trans‐Selective Insertional Dihydroboration of a cis‐Diborene: Synthesis of Linear sp3‐sp2‐sp3‐Triboranes and Subsequent Cationization - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® cat - Spiral. (2017, June 19). Retrieved March 3, 2026, from [Link]

  • Synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans by a tandem dihydroxylation-SN2 cyclization sequence - PubMed. (2005, October 27). Retrieved March 3, 2026, from [Link]

  • Recent advances in the selective hydrogenation of furfural and its derivatives to pentanediol. (n.d.). Retrieved March 3, 2026, from [Link]

  • Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

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Application Note: 2,5-Dimethoxy-2-methyltetrahydrofuran as a Versatile Building Block for Dihydrofuran Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dihydrofuran scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its synthesis, therefore, is of significant interest to the drug development and organic chemistry communities. This application note presents 2,5-dimethoxy-2-methyltetrahydrofuran as a stable, versatile, and synthetically accessible building block for the construction of substituted dihydrofuran moieties. We will explore its chemical properties, safe handling procedures, and provide a detailed, mechanistically-grounded protocol for its application in the synthesis of dihydrofurans via an acid-catalyzed cascade reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthetic tool.

Introduction: The Significance of the Dihydrofuran Moiety

Dihydrofurans are five-membered oxygen-containing heterocyclic compounds that are integral components of numerous natural products and synthetic drugs. Their structural and electronic properties often impart significant biological activity, including antibacterial, antifungal, and anticancer properties.[1] The development of efficient and modular synthetic routes to functionalized dihydrofurans is a continuous pursuit in medicinal chemistry.

One powerful, albeit classical, approach to the synthesis of substituted furans and their partially saturated derivatives is the Paal-Knorr synthesis.[2][3] This reaction typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. However, the direct use of 1,4-dicarbonyl compounds can be complicated by their instability and propensity for self-condensation. To circumvent these issues, stable precursors or "masked" 1,4-dicarbonyls are often employed.

2,5-Dimethoxy-2-methyltetrahydrofuran serves as an excellent and stable surrogate for a 1,4-dicarbonyl compound, specifically pentane-2,5-dione. Under acidic conditions, it undergoes hydrolysis to reveal the dicarbonyl functionality in situ, which can then be trapped by a suitable nucleophile to initiate cyclization. This application note will focus on the utility of 2,5-dimethoxy-2-methyltetrahydrofuran as a building block for dihydrofuran synthesis, providing a detailed protocol and mechanistic insights.

Chemical Properties and Safe Handling of 2,5-Dimethoxy-2-methyltetrahydrofuran

Table 1: Estimated Physicochemical Properties and Safety Information

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C7H14O3-
Molecular Weight 146.18 g/mol -
Appearance Colorless to light yellow liquidAnalogy to 2,5-dimethoxytetrahydrofuran[6]
Boiling Point ~150-160 °CExtrapolated from 2,5-dimethoxytetrahydrofuran (~145-147°C)[7][8]
Density ~1.0 g/cm³Analogy to 2,5-dimethoxytetrahydrofuran (~1.02 g/cm³)[2][7]
Solubility Miscible with most organic solvents.Analogy to 2,5-dimethoxytetrahydrofuran[8][9]
CAS Number Not assigned-
Safety Hazards Flammable liquid. May cause eye and skin irritation. Toxic if inhaled.Analogy to 2,5-dimethoxytetrahydrofuran[4][5]
Handling Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). Keep away from ignition sources.Standard laboratory practice for flammable liquids.

Synthesis of Dihydrofuran Moieties: A Mechanistically Driven Protocol

The core utility of 2,5-dimethoxy-2-methyltetrahydrofuran lies in its ability to generate a 1,4-dicarbonyl intermediate under acidic conditions. This intermediate can then undergo an intramolecular aldol-type condensation to form a dihydrofuran ring. The following protocol is a representative procedure for the synthesis of a 2,5-dimethyl-dihydrofuran derivative.

Reaction Principle: The Paal-Knorr Furan Synthesis

The synthesis of furans from 1,4-dicarbonyl compounds, known as the Paal-Knorr furan synthesis, is a robust and widely used transformation.[2][3] The reaction proceeds via an acid-catalyzed mechanism involving the following key steps:

  • Protonation of one carbonyl group.

  • Enolization of the second carbonyl group.

  • Intramolecular nucleophilic attack of the enol onto the protonated carbonyl, forming a five-membered hemiacetal intermediate.

  • Dehydration of the hemiacetal to yield the furan ring.

In the case of 2,5-dimethoxy-2-methyltetrahydrofuran, a preliminary acid-catalyzed hydrolysis step unmasks the 1,4-dicarbonyl functionality.

Visualizing the Mechanism

The following diagram illustrates the proposed reaction pathway from 2,5-dimethoxy-2-methyltetrahydrofuran to a substituted dihydrofuran.

reaction_mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Product start 2,5-Dimethoxy-2-methyltetrahydrofuran hydrolysis Acid-Catalyzed Hydrolysis start->hydrolysis + H₃O⁺ dicarbonyl Pentane-2,5-dione (in situ) hydrolysis->dicarbonyl - 2 CH₃OH enol Enol Intermediate dicarbonyl->enol Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Attack product 2,5-Dimethyl-dihydrofuran Derivative hemiacetal->product - H₂O caption Proposed mechanism for dihydrofuran synthesis.

Caption: Proposed mechanism for dihydrofuran synthesis.

Experimental Protocol: Synthesis of a 2,5-Dimethyl-dihydrofuran Derivative

Disclaimer: The following is a representative protocol based on established chemical principles of the Paal-Knorr furan synthesis. Researchers should perform their own optimization and safety assessments.

Materials:

  • 2,5-Dimethoxy-2-methyltetrahydrofuran

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Anhydrous toluene or other suitable high-boiling aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and workup

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxy-2-methyltetrahydrofuran (1.0 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrofuran derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a dihydrofuran derivative from 2,5-dimethoxy-2-methyltetrahydrofuran.

workflow start Start setup Reaction Setup: - 2,5-Dimethoxy-2-methyltetrahydrofuran - Toluene - PTSA start->setup reflux Reflux and Monitor setup->reflux workup Aqueous Workup: - Quench with NaHCO₃ - Extraction - Brine wash reflux->workup purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification product Pure Dihydrofuran Derivative purification->product caption Experimental workflow for dihydrofuran synthesis.

Caption: Experimental workflow for dihydrofuran synthesis.

Conclusion

2,5-Dimethoxy-2-methyltetrahydrofuran is a valuable and underutilized building block for the synthesis of dihydrofuran moieties. Its stability and ability to serve as a masked 1,4-dicarbonyl make it an attractive alternative to the direct use of potentially unstable diones. The acid-catalyzed protocol outlined in this application note provides a straightforward and mechanistically sound approach to accessing functionalized dihydrofurans. This methodology holds promise for applications in natural product synthesis and the development of novel pharmaceutical agents. Further exploration of the substrate scope and reaction conditions is encouraged to fully realize the synthetic potential of this versatile building block.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 2,5-Dimethoxytetrahydrofuran, mixture of cis and trans [Material Safety Data Sheet].
  • PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethoxytetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Paal–Knorr synthesis. Retrieved from [Link]

  • Avetisyan, A. A., et al. (2011). Synthesis and antibacterial activity of new 2.5-dihydrofuran derivatives. Pharmaceutical Chemistry Journal, 45(3), 156-158.
  • Central Drug House (P) Ltd. (n.d.). material safety data sheet sds/msds.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2,5-DIMETHYLTETRAHYDROFURAN.
  • Yadav, R. N., & Banik, B. K. (2017). CARBON DIOXIDE-MEDIATED SYNTHESIS OF PYRROLES IN WATER. Heterocyclic Letters, 7(3), 905-906.
  • Santa Cruz Biotechnology, Inc. (n.d.). SC-225752 - 2,5-Dimethyltetrahydrofuran, mixture of cis and trans - SAFETY DATA SHEET.
  • Monument Chemical. (2025, January 22). 2-Methyltetrahydrofuran (2-MethylTHF). Retrieved from [Link]

  • Royalchem. (n.d.). 2,5-Dimethoxytetrahydrofuran (DMTHF) CAS 696-59-3. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2,5-Dimethoxytetrahydrofuran, 99%, mixture of cis- and trans isomers 100 g. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g.
  • Royalchem. (n.d.). 2,5-Dimethoxytetrahydrofuran (DMTHF) CAS 696-59-3.

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dimethoxy-2-methyltetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: DMMTHF-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Workflow

The Challenge: Synthesizing 2,5-dimethoxy-2-methyltetrahydrofuran (DMMTHF) is a two-stage process involving the oxidative methoxylation of 2-methylfuran followed by catalytic hydrogenation. Yield loss typically occurs due to anodic passivation (in electrochemical routes), runaway exotherms (in chemical routes), or acetal hydrolysis during workup.

The Solution: We recommend the Indirect Electrochemical Methoxylation route mediated by bromide ions, followed by mild Catalytic Hydrogenation . This method offers the highest atom economy and avoids the hazardous waste associated with stoichiometric bromine additions.

Master Workflow Diagram

DMMTHF_Synthesis Start 2-Methylfuran (Precursor) Step1 Step 1: Electrochemical Methoxylation Start->Step1 + MeOH, NaBr (electrolyte) - 2e- Inter Intermediate: 2,5-dimethoxy-2-methyl- 2,5-dihydrofuran Step1->Inter Yield: ~85% Step2 Step 2: Catalytic Hydrogenation Inter->Step2 + H2, Pd/C or Raney Ni Side1 Side Reaction: Ring Opening/Polymerization (Acid Catalyzed) Inter->Side1 pH < 7 End Target: 2,5-dimethoxy-2-methyl- tetrahydrofuran Step2->End Yield: ~95% Side2 Side Reaction: Over-reduction Step2->Side2 High Temp/Press

Figure 1: The optimized two-step synthesis pathway. Step 1 establishes the acetal functionality; Step 2 saturates the ring.

Module 1: Electrochemical Methoxylation (The "Yield Killer")

This step converts 2-methylfuran into the dihydro intermediate (2,5-dimethoxy-2-methyl-2,5-dihydrofuran ). This is where 70% of yield failures occur.

The Protocol (Optimized)
  • Substrate: 2-Methylfuran (1.0 eq)

  • Solvent: Methanol (Anhydrous)

  • Electrolyte: NaBr (0.1 - 0.2 eq). Note: Bromide acts as a redox mediator.

  • Cell Type: Undivided cell, Carbon or Platinum anode, Nickel or Steel cathode.

  • Conditions: Constant current (density 100–200 mA/cm²), Temp < 15°C.

Troubleshooting Guide: Step 1
SymptomDiagnosisCorrective Action
Cell Voltage Spikes / Reaction Stalls Electrode Passivation. Polymerized furan has coated the anode.Switch to NaBr. Direct oxidation fouls electrodes. Bromide oxidizes to

in situ, which reacts with furan in solution (away from the electrode surface), preventing fouling.
Low Yield (<50%) with High Conversion Ring Opening (Hydrolysis). The reaction generates acid (

per molecule).
Add Base. Include

or 2,6-lutidine in the electrolyte mixture to neutralize protons as they form. Keep pH > 6.
Product is Dark/Tar-like Thermal Polymerization. Current generates ohmic heat; furan is heat-sensitive.Active Cooling. Use a jacketed cell. Maintain internal temperature below 15°C.
High Residual Starting Material Insufficient Charge Passed. Check Coulometry. Theoretically, 2F/mol is needed. In practice, pass 2.2–2.5 F/mol to account for current inefficiencies.
Deep Dive: Why NaBr?

Using a supporting electrolyte like


 or 

forces the furan to oxidize directly at the anode surface. The resulting radical cation is highly reactive and often polymerizes on the electrode, creating an insulating film. The Fix: With NaBr, the anode oxidizes

to

. The

chemically reacts with 2-methylfuran in the bulk solution (Clauson-Kaas mechanism), forming the product and regenerating

. The electrode stays clean.

Module 2: Catalytic Hydrogenation & Purification

This step converts the dihydro intermediate to the final tetrahydro target.

The Protocol (Optimized)
  • Substrate: Crude oil from Step 1 (Distilled).

  • Catalyst: 5% Pd/C (0.5 mol%) or Raney Nickel (active).

  • Solvent: Methanol (carryover from Step 1 is acceptable if electrolyte is removed).

  • Pressure: 1–3 atm

    
     (Balloon to Low Pressure Parr).
    
Troubleshooting Guide: Step 2 & Workup
SymptomDiagnosisCorrective Action
Incomplete Reduction Catalyst Poisoning. Residual bromide or sulfur from Step 1.Wash the Intermediate. Ensure the dihydro-intermediate is distilled or washed with dilute base before hydrogenation to remove halide traces.
Loss of Product During Distillation Acid-Catalyzed Reversion. Trace acid in the pot causes the acetal to revert to levulinaldehyde, which polymerizes.The "Base Buffer" Trick. Add 1% (w/w) powdered

or a few drops of Quinoline to the distillation pot. This neutralizes trace acids liberated by heat.
Unexpected "Aldehyde" Peaks in NMR Hydrolysis. The product is a cryptic dialdehyde. Moisture + Acid = Ring Opening.Store over Base. Store the final product over activated 3Å molecular sieves or a pellet of KOH to prevent auto-hydrolysis.

Comparative Data: Yield Optimization

The following data illustrates the impact of electrolyte and base choice on the yield of the intermediate (Step 1).

MethodElectrolyteAdditive (Base)Current EfficiencyIsolated YieldNotes
Direct Anodic

None45%38%Severe electrode fouling.
Direct Anodic


60%55%Expensive; difficult workup.
Indirect (Recommended) NaBr None 85% 78% Self-buffering to some extent; cleanest profile.
Indirect

None90%82%Excellent, but

can be difficult to remove completely.

Frequently Asked Questions (FAQ)

Q: Can I use the chemical Clauson-Kaas method (


 in MeOH) instead of electrochemistry? 
A:  Yes, but be careful. The chemical addition of liquid bromine is highly exothermic and generates 2 equivalents of HBr, which must be neutralized immediately (e.g., with ammonia gas or dry base) to prevent polymerization. The electrochemical route produces the oxidant in situ, making it safer and easier to control thermally.

Q: My final product is a mixture of stereoisomers. Is this a problem? A: Typically, no. 2,5-dimethoxy-2-methyltetrahydrofuran exists as a mixture of cis and trans isomers (approx 50:50 to 40:60). Since the molecule is almost exclusively used as a protected form of 4-oxopentanal (levulinaldehyde), the stereochemistry at the acetal centers is irrelevant once hydrolyzed in the next application.

Q: Why do I see 2-methylfuran reforming during distillation? A: You are likely overheating the pot in the presence of acid. This is a reversible reaction.



Ensure the distillation is performed under vacuum (< 20 mbar) to keep the temperature low, and always  add solid sodium carbonate to the pot.

References

  • Electrochemical Methoxylation Mechanism

    • Clauson-Kaas, N., Limborg, F., & Glens, K. (1952). Electrolytic Methoxylation of Furans.[1] Acta Chemica Scandinavica.

    • (Classic foundational text).

  • Optimization of 2-Methylfuran Oxidation

    • Torii, S. (1985). Electroorganic Synthesis: Methods and Applications. Part 1: Oxidations.[2] VCH Publishers. (Detailed protocols on bromide-mediated oxidation).

  • Catalytic Hydrogenation of Furan Derivatives

    • Synthesis of 2,5-Dimethoxy-tetrahydrofuran.[1][3][4][5][6][7] (2006).[8] Journal of Jilin University (Science Edition).

    • (Describes the Pd/C vs Raney Ni efficiency).

  • Stability and Handling of Furan Acetals: Feringa, B. L. (1999). Phosphoramidites and their application in catalytic asymmetric synthesis. (Discusses the acid-sensitivity of furan-derived acetals in synthesis).

Sources

side reactions in the synthesis of furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

FuranTech Solutions Center: Technical Support & Troubleshooting Guide

Introduction

Welcome to the FuranTech Solutions Center. If you are accessing this guide, you are likely encountering the "Furan Paradox": while the furan ring is aromatic, its electron-rich nature makes it exceptionally prone to acid-catalyzed ring opening, polymerization (humins), and oxidation.

This guide moves beyond standard textbook procedures to address the causality of failure. We treat synthesis not as a recipe, but as a competition between desired cyclization and thermodynamic sinks (tars and ring-opened byproducts).

Module 1: The "Tar" Problem (Paal-Knorr & Feist-Benary)

Symptom: The reaction mixture turns black/viscous; TLC shows a streak (oligomers) rather than a distinct product spot.

Root Cause Analysis: Intermolecular vs. Intramolecular Competition

In the Paal-Knorr synthesis (1,4-diketone cyclization), the mechanism relies on the formation of a mono-enol which attacks the neighboring carbonyl. However, 1,4-diketones are also susceptible to intermolecular aldol condensation .

  • The Trap: If the cyclization rate (

    
    ) is slower than the intermolecular condensation rate (
    
    
    
    ), you generate oligomers.
  • Key Variable: Steric hindrance and conformational freedom.[1]

    
    -diketones often cyclize slower than 
    
    
    
    -pairs due to conformational strain in the transition state.[1]
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Concentration Dilute to < 0.1 MHigh Dilution Principle: Intermolecular reactions (polymerization) are second-order with respect to concentration; intramolecular cyclization is first-order. Dilution favors the ring.[1]
Catalyst Switch from HCl/H₂SO₄ to p-TsOH or Sc(OTf)₃ Mineral acids often protonate the furan product, initiating polymerization. p-TsOH allows milder buffering; Scandium triflate acts as a water-tolerant Lewis acid.[1]
Water Removal Dean-Stark or Molecular Sieves (3Å/4Å)The reaction is reversible.[1] Water accumulation promotes the reverse reaction (hydrolysis) or ring opening.[1]
Visualizing the Pathway Competition

PaalKnorr_Competition Start 1,4-Diketone Enol Mono-Enol Intermediate Start->Enol Acid Cat. Cyclic Hemiacetal Enol->Cyclic Intramolecular (k_cyc) Aldol Intermolecular Aldol Condensation Enol->Aldol Intermolecular (k_poly) Furan Furan Product Cyclic->Furan - H2O Tar Oligomers/Tar Aldol->Tar

Figure 1: Kinetic competition between the desired intramolecular cyclization (green path) and intermolecular oligomerization (red path).

Module 2: Bio-Based Synthesis (HMF & Humins)

Symptom: Synthesis of HMF (5-Hydroxymethylfurfural) from sugars yields a dark solid precipitate ("humins") and low mass balance.

Root Cause Analysis: The Humin Network

Humins are not random junk; they are furan-rich polymer networks.[1] They form via the aldol addition/condensation of HMF with reactive intermediates, specifically 2,5-dioxo-6-hydroxy-hexanal (DHH) .

  • Mechanism: Acid-catalyzed rehydration of HMF opens the ring to form DHH. DHH is highly electrophilic and cross-links with HMF.[1]

  • The Trap: Once humin formation begins, the solid particles act as nucleation sites, accelerating further precipitation (autocatalytic growth).

Troubleshooting Protocol
IssueSolutionMechanism
Rehydration Biphasic System (e.g., Water/MIBK)HMF is hydrophilic but more soluble in MIBK (methyl isobutyl ketone) than water. Continuous extraction pulls HMF out of the acidic aqueous phase before it can rehydrate to DHH.
Cross-linking Polar Aprotic Co-solvents (DMSO/Sulfolane)These solvents suppress the formation of the cyclic carbenium ion intermediates required for humin growth.
Lewis Acidity Use AlCl₃ or Sn-Beta zeolites Promotes isomerization (Glucose

Fructose) and dehydration without the high proton density (

) that triggers ring opening.

Module 3: Stability & Ring Opening (Acidolysis)

Symptom: Product disappears during workup or functionalization (e.g., Friedel-Crafts acylation), yielding linear diones.

Root Cause Analysis: The "Acidolysis" Pathway

Furans are enol ethers in disguise.[1] In the presence of aqueous acid, they undergo protonation at the


-position (C2 or C5).
  • Protonation: Generates a resonance-stabilized cation.[1]

  • Nucleophilic Attack: Water attacks the cation.[1]

  • Ring Opening: The resulting hemiacetal collapses to a 1,4-dicarbonyl (e.g., the Achmatowicz rearrangement logic, but uncontrolled).

Critical Rule: Electron-donating groups (alkyls, methoxy) destabilize the furan toward acid (make it more basic/reactive). Electron-withdrawing groups (esters, aldehydes) stabilize it.

Visualizing Acid-Catalyzed Ring Opening

Ring_Opening cluster_prevention Prevention Strategy Furan Furan Derivative Cation C2-Protonated Cation Furan->Cation + H+ Hydrate 2,5-Dihydro-2-furanol Cation->Hydrate + H2O Open Acyclic 1,4-Dione (Levulinic Acid/Ester) Hydrate->Open Ring Opening Strategy Use Non-Aqueous Workup (Solid NaHCO3 quench)

Figure 2: The acidolysis pathway. Protonation at C2 leads to water attack and irreversible ring opening.[1]

Standardized Protocol: Optimized Paal-Knorr Synthesis

Objective: Synthesis of 2,5-dimethylfuran (or similar alkyl furan) with minimized oligomerization.

Reagents:

  • 2,5-Hexanedione (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (Solvent)

  • Molecular Sieves (4Å)

Workflow:

  • Setup (Critical Control Point 1): Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.[1]

    • Why: Active water removal drives the equilibrium

      
       product.[1]
      
  • Dissolution: Dissolve 2,5-hexanedione in toluene (0.2 M concentration). Add p-TsOH.[1][2]

  • Reflux: Heat to reflux.[1] Monitor water collection in the trap.

  • Monitoring (Critical Control Point 2): Check TLC every 30 mins.

    • Stop Condition: If a baseline streak appears, cool immediately and add solid

      
      .
      
  • Workup (The "Safe" Zone):

    • Cool to room temperature.[1][3]

    • Do NOT wash with aqueous acid.[1]

    • Wash with saturated

      
       (aq) to neutralize p-TsOH before concentration.[1]
      
    • Dry organic layer over

      
      .[1][3][4]
      
  • Purification: Distillation or Flash Chromatography (Neutral Alumina preferred over Silica if the furan is highly electron-rich, as Silica is slightly acidic).[1]

FAQ: Rapid Troubleshooting

Q1: My furan decomposes on the silica column. Why? A: Silica gel is weakly acidic (


).[1] Electron-rich furans (e.g., 2,5-dialkylfurans) can undergo acidolysis or polymerization on the column.
  • Fix: Add 1-2% Triethylamine (Et₃N) to your eluent to neutralize the silica, or use Neutral Alumina.

Q2: Can I use Lewis Acids instead of Brønsted Acids? A: Yes, and often you should.


 (Iodine) at 5 mol% or 

are excellent alternatives for acid-sensitive substrates. Iodine acts as a mild Lewis acid and oxidant that can drive cyclization under milder conditions.[1]

Q3: I am trying to synthesize a 3,4-unsubstituted furan via Feist-Benary, but I get the wrong isomer. A: This is a regioselectivity issue. The Feist-Benary reaction involves an


-haloketone and a 

-ketoester. If you use a strong base (NaOH), you may trigger deprotonation at the wrong site or hydrolysis of the ester.[4]
  • Fix: Switch to organic bases like Pyridine or Triethylamine to prevent ester hydrolysis and improve soft-enolization selectivity.[1]

References

  • Amarnath, V., & Amarnath, K. (1995).[5] "Mechanism of the Paal-Knorr Furan Synthesis." The Journal of Organic Chemistry, 60(2), 301–307.

  • Van Putten, R. J., et al. (2013). "Hydroxymethylfurfural, A Versatile Platform Chemical Made from Renewable Resources." Chemical Reviews, 113(3), 1499–1597.

  • Patil, C. R., & Wilcox, C. S. (2010). "Specific Acid Catalysis in the Furan Ring Opening." The Journal of Organic Chemistry. (General reference for acidolysis mechanisms).
  • Weckhuysen, B. M., et al. (2013). "The Chemical Nature of Humins." ChemSusChem, 6(9), 1745-1758.

  • Li, H., et al. (2016). "Production of 5-hydroxymethylfurfural in biphasic systems." Green Chemistry, 18, 1983-1993.[6] (Specifics on biphasic extraction to prevent humins).

Sources

optimizing reaction conditions for dihydrobenzofuran neolignan synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 8–5' Oxidative Coupling Ticket ID: DBN-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry

Core Mechanism & Reaction Design

User Query: Why does my oxidative coupling reaction yield complex oligomers instead of the target dihydrobenzofuran?

Technical Insight: The synthesis of dihydrobenzofuran neolignans (DBNs) typically relies on the biomimetic oxidative coupling of phenylpropanoids (e.g., coniferyl ferulate, methyl p-coumarate).[1][2] The critical failure point is the Quinone Methide (QM) intermediate.

In a successful reaction, two phenoxy radicals couple at the 8–5' positions. This forms a quinone methide that must be rapidly trapped by the internal hydroxyl group (7-OH) to cyclize into the furan ring. If the QM lifetime is too long or the concentration is too high, the QM undergoes intermolecular attack, leading to heterogeneous polymers (lignin-like structures) rather than the discrete neolignan.

Visualization: The 8–5' Coupling Pathway

The following diagram illustrates the critical bifurcation between successful cyclization and polymerization.

DBN_Mechanism Start Phenylpropanoid (Monolignol) Radical Phenoxy Radical (Delocalized) Start->Radical Oxidant (Ag2O) Dimer 8-5' Radical Coupling Radical->Dimer Dimerization QM Quinone Methide Intermediate Dimer->QM Tautomerization Cyclization Intramolecular Trapping (7-OH) QM->Cyclization Kinetic Control (Dilution) Polymer Intermolecular Attack (Oligomers) QM->Polymer Thermodynamic (High Conc.) Product Dihydrobenzofuran Neolignan Cyclization->Product

Figure 1: Mechanistic pathway highlighting the critical Quinone Methide intermediate. Successful DBN synthesis requires kinetic trapping via intramolecular cyclization.

Protocol Optimization (The "Silver Standard")

User Query: I am using the classic Benzene/Acetone method with


 but my reaction takes 24 hours and yields are inconsistent. How can I modernize this?

Optimization Guide: While the classic method uses Benzene/Acetone, recent kinetic studies indicate that Acetonitrile (MeCN) is a superior solvent. It solubilizes the polar phenolic intermediates better than benzene while maintaining the oxidative potential of Silver(I) Oxide (


).
Optimized Protocol: Ag(I)-Promoted Coupling

Reagents: Methyl ferulate (or analog),


 (freshly activated), Anhydrous MeCN.
ParameterClassic ConditionOptimized Condition Impact
Solvent Benzene:Acetone (5:3)Acetonitrile (MeCN) Reduces reaction time from 20h

4h; "Greener" profile.[1]
Oxidant Equiv 1.0 – 2.0 eq0.5 eq Higher equivalents promote over-oxidation to polymers.
Concentration 0.1 M0.05 M Lower concentration favors intramolecular cyclization over polymerization.
Temperature RT (

C)
RT (

C)
Heating degrades the oxidant and promotes radical scrambling.

Step-by-Step Workflow:

  • Activation: Dry commercial

    
     at 100°C for 1 hour prior to use to remove surface moisture/carbonates.
    
  • Dissolution: Dissolve the phenylpropanoid monomer (1.0 equiv) in anhydrous MeCN (0.05 M concentration).

  • Initiation: Add

    
     (0.5 equiv) in a single portion. Note: The reaction is heterogeneous; vigorous stirring is required.
    
  • Monitoring: Monitor by TLC/HPLC. The mixture will darken. Quench immediately upon consumption of starting material (typically 2–4 hours in MeCN).

  • Workup: Filter through a Celite pad to remove silver residues. Evaporate solvent.

  • Purification: Flash chromatography (Hexanes/EtOAc). The trans-isomer is usually the major product (up to 40-60% yield).

Stereocontrol & Enantioselectivity

User Query: I am obtaining a racemic mixture of trans-enantiomers. How can I achieve enantioselectivity or alter the cis/trans ratio?

Technical Insight: The


 radical coupling is inherently racemic. The trans-selectivity is thermodynamic (steric bulk minimization during ring closure). To achieve enantioselectivity, you must move away from simple silver oxidants to Chiral Vanadium Catalysts  or Enzymatic Systems .
Strategy A: Lewis Acid Additives (Diastereocontrol)

Adding Lewis acids can stabilize the transition state of the quinone methide, altering the cis/trans ratio.

  • Recommendation: Add

    
     (1.0 eq) at -78°C.
    
  • Mechanism: Coordination of Aluminum to the phenoxy oxygen creates a bulky complex that directs the radical coupling approach.

Strategy B: Enantioselective Catalysis (High ee)

For high enantiomeric excess (ee > 90%), replace


 with a Vanadium(V) system.

Recommended System: Vanadium(V)-Schiff Base Complex.

  • Catalyst: Monomeric Vanadium(V) species with chiral ligands (e.g., tert-leucine derived Schiff bases).

  • Oxidant:

    
     (Aerobic) or air.
    
  • Key Factor: The addition of a Lewis Acid (like LiCl) or Brønsted acid often accelerates the turnover and improves ee by activating the Vanadium complex.[3]

Troubleshooting Matrix

User Query: I'm seeing specific failures. Help me diagnose.

SymptomProbable CauseCorrective Action
Reaction Stalled (<20% Conv.) "Dead" Oxidant

surface is passivated. Use freshly opened bottle or activate by heating. Switch to

on Celite for higher surface area.
Insoluble Black Tar PolymerizationConcentration is too high. Dilute reaction to 0.02 M. Ensure rapid stirring to prevent localized "hotspots" of radicals on the silver surface.
Low Trans Selectivity Kinetic TrappingReaction temperature is too low (preventing thermodynamic equilibration) or too high (radical scrambling). Maintain strictly at 20–25°C.
Emulsion during Workup Silver ColloidsSilver nanoparticles can stabilize emulsions. Wash the organic layer with 5%

or EDTA solution to complex residual silver ions.
Decision Tree: Optimization Workflow

Optimization_Tree Problem Identify Primary Issue Yield Low Yield / Polymerization Problem->Yield Selectivity Poor Stereocontrol Problem->Selectivity CheckConc Is Conc > 0.1M? Yield->CheckConc CheckOxidant Using Ag2O? Selectivity->CheckOxidant Dilute Dilute to 0.05M CheckConc->Dilute Yes CheckSolvent Using Benzene? CheckConc->CheckSolvent No SwitchMeCN Switch to MeCN (Acetonitrile) CheckSolvent->SwitchMeCN Yes AddLewis Add Lewis Acid (LiCl or Et2AlCl) CheckOxidant->AddLewis For Diastereoselectivity SwitchCat Switch to Chiral Vanadium Catalyst CheckOxidant->SwitchCat For Enantioselectivity

Figure 2: Troubleshooting logic for common synthetic failures in neolignan coupling.

References

  • Optimization of Ag2O Conditions: Dias, R. M., et al. (2020).[1] Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(11).

  • Mechanism of Oxidative Coupling: Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids. Phytochemistry Reviews, 3, 29–60.

  • Enantioselective Vanadium Catalysis: Kozlowski, M. C., et al. (2017). Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles.[3][4] Journal of the American Chemical Society, 139(32), 11300–11305.

  • Organocatalytic Approaches: Seki, T., et al. (2012). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation.[5] Organic & Biomolecular Chemistry, 10, 6245-6248.

  • Biomimetic Synthesis Overview: Teponno, R. B., et al. (2016). Biomimetic synthesis of neolignans and their biological activities. Natural Product Reports.

Sources

stabilization of tetrahydrofuran derivatives against peroxide formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with Tetrahydrofuran (THF) and its derivatives. It is designed to provide authoritative, actionable solutions for stabilizing, testing, and remediating peroxide formation.[1]

Status: Operational Role: Senior Application Scientist Topic: Peroxide Mitigation & Solvent Integrity

Executive Summary

Tetrahydrofuran (THF) and its derivatives (e.g., 2-Methyltetrahydrofuran) are Class B peroxide formers.[2] They undergo autoxidation upon exposure to atmospheric oxygen, forming unstable hydroperoxides (


).[3] These peroxides pose two distinct risks:
  • Safety Hazard: Concentration (via distillation or evaporation) can lead to explosive detonation.[2]

  • Experimental Failure: Even trace peroxides (ppm level) can oxidize sensitive reagents (e.g., phosphines, thiolates) or quench organometallics (Grignard reagents), leading to unexplained yield loss.

Part 1: The Mechanism of Failure

Q: Why does my THF form peroxides even when stored in the dark? A: While light accelerates the process, the fundamental driver is radical autoxidation , which requires only oxygen and a susceptible C-H bond.

In THF, the hydrogen atoms on the


-carbon (adjacent to the oxygen) are chemically labile. Once an initiator (trace metal, photon, or heat) abstracts a hydrogen, a radical chain reaction begins.

Visualizing the Hazard: The following diagram illustrates the self-propagating cycle of peroxide formation.[3] Note that BHT (stabilizer) works by intercepting the propagation step.[4]

AutoxidationMechanism THF THF (Stable) Radical THF Radical (R•) THF->Radical Initiation (Light/Heat/-H•) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + Oxygen Oxygen Atmospheric O2 Hydroperoxide Hydroperoxide (ROOH) (EXPLOSIVE) PeroxyRad->Hydroperoxide + THF (Abstraction) SafeProduct Non-Radical Species PeroxyRad->SafeProduct Intercepted by BHT Hydroperoxide->Radical Propagation (Chain Reaction) BHT Stabilizer (BHT)

Figure 1: The radical chain mechanism of THF autoxidation. The cycle propagates indefinitely unless terminated by a stabilizer like BHT.

Part 2: Diagnosis & Detection Protocols

Q: How do I validate the safety of a solvent bottle found in the back of the hood? A: Never open a bottle if you see solid crystals or a viscous layer around the cap—these are polymeric peroxides and are shock-sensitive. If the liquid appears clear, proceed with the Quantitative Titration Protocol . Test strips are convenient for daily checks but lack the precision for critical validation.

Protocol A: Quantitative Iodometric Titration (ASTM E299 Modified)

Use this for precise determination (>1 ppm accuracy).

  • Prepare Reagent: Dissolve 6 g KI in 100 mL of 2:1 Acetic Acid/Chloroform (or Isopropanol). Note: Solution must be fresh and colorless.

  • Blank: Titrate 50 mL of reagent with 0.01 N Sodium Thiosulfate (

    
    ) until colorless. Record volume (
    
    
    
    ).
  • Sample: Add 10 mL of THF to 50 mL of reagent. Let stand in the dark for 5 minutes (Yellow/Brown color indicates peroxides).

  • Titration: Titrate with 0.01 N

    
     until the yellow color disappears. Record volume (
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Rapid Screening (Quantofix® Method)

Use this for daily "Go/No-Go" decisions.

  • Dip the test strip into the solvent for 1 second.[5]

  • Wait exactly 15 seconds.

  • Compare color to the chart.

    • 0-5 ppm: Safe for general use.

    • 5-20 ppm: Safe for synthesis, but may affect sensitive catalysts.

    • >20 ppm: DO NOT DISTILL. Remediate immediately.

Part 3: Stabilization & Prevention

Q: Which stabilizer should I use? BHT vs. TEMPO vs. None. A: The choice depends on your downstream application.

StabilizerMechanismBest ForContraindications
BHT (Butylated hydroxytoluene) Radical Scavenger (H-donor)General Storage. The industry standard (100-300 ppm). Highly effective.Interferes with UV detection (HPLC). Can react with strong electrophiles.
Vitamin E (

-Tocopherol)
Radical ScavengerGreen Chemistry. Biocompatible alternative to BHT.More expensive; less common in bulk solvents.
TEMPO Stable RadicalSpecific Catalysis. Used when phenolic antioxidants (BHT) interfere.Can act as an oxidant in certain redox reactions.
None (Unstabilized) N/AHPLC/Strict Analysis. High Risk. Must be used within 1 week of opening or stored under inert gas (Argon).

Q: Is 2-Methyltetrahydrofuran (2-MeTHF) actually safer? A: Yes. 2-MeTHF has a methyl group at the


-position.[3] This steric bulk hinders the abstraction of the proton, significantly slowing the rate of radical formation.[3]
  • Data Point: In accelerated aging tests, uninhibited THF can reach 100 ppm peroxide in <3 days, whereas 2-MeTHF often remains <20 ppm for weeks under similar conditions [1].

Part 4: Remediation (Cleaning Contaminated Solvent)

Q: My THF has 50 ppm peroxide. Can I just distill it? A: ABSOLUTELY NOT. Distillation concentrates the peroxides in the pot residue, leading to explosion. You must remove peroxides before any heating.

Protocol C: Activated Alumina Adsorption (The "Clean" Method)

Best for preparing anhydrous, peroxide-free solvent for sensitive reactions.

  • Column Prep: Pack a glass column (2 cm diameter) with ~50 g of Basic Activated Alumina (Brockmann I).

  • Flow: Pass the contaminated THF through the column under gravity or slight nitrogen pressure.

  • Mechanism: Peroxides are polar and adsorb strongly to the alumina surface. They are not destroyed, just trapped.

  • Validation: Test the eluent with a strip.[6] It should read 0 ppm.

  • Safety Note: The alumina now holds concentrated peroxides. Flush the column with 5% Ferrous Sulfate (

    
    ) or dilute acid to quench it before disposal.
    
Protocol D: Ferrous Sulfate Wash (The "Bulk" Method)

Best for large volumes (>1 L) where water introduction is acceptable.

  • Reagent: Prepare a solution of 60 g

    
    , 6 mL conc. 
    
    
    
    , and 110 mL water.
  • Wash: Shake the contaminated THF with 20% volume of the ferrous solution.

  • Reaction:

    
     (Redox destruction).
    
  • Finish: Separate layers, dry over

    
    , and filter.
    
Part 5: Workflow Decision Tree

Use this logic flow to determine the correct course of action for any container of THF.

SolventHandling Start Inspect THF Container VisualCheck Visual Check: Crystals or Solids? Start->VisualCheck BombSquad STOP: Do Not Touch Contact EHS/Bomb Squad VisualCheck->BombSquad Yes (Crystals) TestStrip Test Peroxide Level (Quantofix / Titration) VisualCheck->TestStrip No (Clear) LevelLow < 10 ppm TestStrip->LevelLow LevelMed 10 - 100 ppm TestStrip->LevelMed LevelHigh > 100 ppm TestStrip->LevelHigh Use Safe to Use (Add BHT if storing) LevelLow->Use Clean Remediate: Alumina Column or FeSO4 Wash LevelMed->Clean Dispose Chemical Waste Disposal (Label as Peroxide) LevelHigh->Dispose Safest Option Retest Retest Clean->Retest Retest->Use < 10 ppm Retest->Dispose Failed to Clean

Figure 2: Decision matrix for handling peroxide-forming solvents.[2][7] Note that >100 ppm is often cheaper and safer to dispose of than to clean.

References
  • BenchChem Technical Support. (2025).[3] The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs. 2,2-Dimethyltetrahydrofuran. Retrieved from

  • Sigma-Aldrich. (n.d.).[8] Peroxide Formation in Ethers and Solvents. Retrieved from

  • ASTM International. (2017). ASTM E299-17, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. West Conshohocken, PA. Retrieved from

  • University of California, Berkeley (EHS). (2024). Peroxide Forming Chemicals: Management and Safety. Retrieved from

  • Oak Ridge National Laboratory. (n.d.). Suggestions for the Detection and Removal of Peroxides. Retrieved from

Sources

Technical Support Center: Troubleshooting 2-MeTHF Phase Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on liquid-liquid extraction challenges.

Replacing traditional solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) is a major step toward greener, more scalable chemistry[1]. However, 2-MeTHF possesses unique thermodynamic properties—such as inverse aqueous solubility and specific azeotropic behaviors—that require a shift in how we approach biphasic workups.

This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind phase separation issues and provides self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

I. Fundamental Solvent Properties

To troubleshoot 2-MeTHF, we must first understand its physical parameters. The table below summarizes the critical quantitative data that dictate its behavior in aqueous biphasic systems, as compared to legacy solvents[2],[3].

Property2-MeTHFTHFDCM
Boiling Point (°C) 80.26640
Density at 20°C (g/mL) 0.860.891.32
Water Solubility in Solvent at 20°C (wt%) 4.1Miscible0.2
Solvent Solubility in Water at 20°C (wt%) 14.4Miscible1.3
Solvent Solubility in Water at 60°C (wt%) 6.6MiscibleN/A
Azeotrope with Water (wt% H2O) 10.66.71.5
II. Diagnostic Workflow for Phase Separation

Before altering your chemistry, use the following logical pathway to diagnose and resolve your specific 2-MeTHF phase separation issue.

TroubleshootingWorkflow A Biphasic Mixture (2-MeTHF / Aqueous) B Observe Phase Boundary A->B C Stable Emulsion or Rag Layer B->C Poor separation D Clean Separation (High Water in Org Phase) B->D Good separation E Heat to 50-60°C (Inverse Solubility) C->E Step 1 G Azeotropic Distillation (71°C, 10.6% H2O) D->G To remove dissolved H2O F Add NaCl / Brine (Increase Density Diff) E->F If unresolved F->D Phases separate H Dry, Clean 2-MeTHF Organic Phase G->H Validation: KF <0.1%

Workflow for diagnosing and resolving 2-MeTHF phase separation and water saturation issues.

III. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my 2-MeTHF/water extraction form a stubborn emulsion, and how do I break it? Mechanistic Rationale: Emulsions in 2-MeTHF systems typically arise from two factors: a narrow density differential and temperature-dependent solubility. 2-MeTHF has a density of 0.86 g/mL at 20°C[2], which is relatively close to water (1.00 g/mL). When amphiphilic reaction byproducts are present, they stabilize the liquid-liquid interface. Solution: Unlike traditional solvents, 2-MeTHF exhibits inverse aqueous solubility[3]. At 20°C, up to 14.4 wt% of 2-MeTHF is dissolved in the aqueous phase[3]. By heating the mixture to 50–60°C, the solubility of 2-MeTHF in water drops significantly (to ~6.6 wt% at 60.7°C)[3]. This thermal shift forces the solvent out of the aqueous phase, disrupting the interfacial tension and breaking the emulsion. If heating is insufficient, adding brine increases the aqueous phase density, maximizing the buoyant force on the organic droplets[4].

Q2: My organic phase separated cleanly, but Karl Fischer (KF) titration shows >4% water. Why is the water content so high, and how do I dry it without losing product? Mechanistic Rationale: While 2-MeTHF provides cleaner phase separations than THF, it still dissolves approximately 4.1 wt% water at ambient temperature[2]. Using solid chemical desiccants (like MgSO₄) on process-scale 2-MeTHF extracts is inefficient and leads to product loss via surface adsorption. Solution: Exploit the solvent's azeotropic properties. 2-MeTHF forms a minimum-boiling heterogeneous azeotrope with water (10.6 wt% water) at 71°C[2],[5]. By performing an azeotropic distillation, you can efficiently strip the water out of the organic phase. As the vapor condenses, it naturally phase-separates, allowing you to decant the water and return the dry 2-MeTHF to the reactor.

Q3: I am losing my polar API to the aqueous phase during 2-MeTHF extraction. How can I improve recovery? Mechanistic Rationale: 2-MeTHF is a strong Lewis base and an excellent solvent for polar compounds[2],[3]. However, if the aqueous phase is highly dilute or contains co-solvents, the partition coefficient shifts unfavorably. Solution: Implement a "salting-out" strategy. Saturating the aqueous phase with NaCl or Na₂SO₄ increases the ionic strength, which decreases the solubility of the non-ionic API in the water layer, driving it into the 2-MeTHF phase.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab or plant, utilize the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning you will analytically or visually confirm success before proceeding to the next step.

Protocol A: Temperature-Shift Emulsion Breaking

Objective: Resolve stable rag layers without the addition of chemical demulsifiers.

  • Initial Assessment: Stop agitation. Measure the volume of the rag layer. If the emulsion layer exceeds 10% of the total reactor volume, proceed to thermal intervention.

  • Thermal Shift: Gradually heat the biphasic mixture to 50–55°C under moderate agitation (150-200 rpm).

    • Causality: Heating reduces 2-MeTHF solubility in water, forcing droplet coalescence[3].

  • Equilibration: Maintain the temperature and agitation for 15 minutes to allow complete thermal equilibration across the phases.

  • Phase Settling: Cease agitation and allow the mixture to settle for 10 minutes while maintaining the jacket temperature at 50°C.

  • Validation Check: Visually inspect the phase boundary. A sharp, mirror-like interface indicates success. If a rag layer >2 cm persists, add saturated NaCl (10% v/v relative to the aqueous phase) to increase the density differential, agitate for 5 minutes, and resettle.

  • Separation: Decant the lower aqueous phase while hot to prevent the re-dissolution of the organic solvent as the system cools.

Protocol B: Azeotropic Drying of 2-MeTHF Extracts

Objective: Reduce water content in 2-MeTHF extracts to <0.1% for moisture-sensitive downstream chemistry (e.g., Grignard or organometallic reactions)[2],[1].

  • Setup: Equip the reactor with a Dean-Stark trap or a distillation column leading to a decanter[5].

  • Distillation: Heat the organic phase to reflux. The 2-MeTHF/water azeotrope will begin to boil at approximately 71°C[5].

  • Phase Separation in Decanter: As the azeotrope condenses, it will spontaneously separate into a water-rich lower phase and a 2-MeTHF-rich upper phase[2],[5].

  • Solvent Return: Drain the lower water phase from the trap and allow the upper 2-MeTHF phase to continuously overflow back into the reactor.

  • Validation Check: Draw a 1 mL sample from the reactor and perform a Karl Fischer (KF) titration. The drying cycle is validated and complete only when the KF reading is ≤0.1%. If the reading is >0.1%, continue refluxing and draining the aqueous condensate.

V. References
  • Title: 2-Methyltetrahydrofuran Source: Wikipedia URL: [Link]

  • Title: Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Recovery of a Peptide Intermediate from a Reaction Mixture Contaminated with a Large Quantity of Silicone Oil Coolant Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: Monatshefte für Chemie - Chemical Monthly (Springer / NIH) URL: [Link]

Sources

reducing reaction time in silver(I)-promoted oxidative coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Silver(I)-Promoted Oxidative Coupling

Executive Summary: The Kinetic Landscape

Silver(I)-promoted oxidative coupling is a powerful tool for constructing C–C and C–Heteroatom bonds, often avoiding pre-functionalized substrates. However, these reactions frequently suffer from sluggish kinetics (24–72 hour reaction times) due to high activation barriers in oxidative addition or decarboxylation steps.

This guide moves beyond basic "heat and stir" advice. We treat the reaction as a catalytic cycle with distinct bottlenecks. To reduce reaction time, we must switch the mechanistic manifold from a slow, thermal Single Electron Transfer (SET) pathway to a faster, stabilized Two-Electron process or an accelerated radical chain.

Mechanistic Diagnostics (Why is it slow?)

Before optimizing, identify your rate-limiting step (RLS).

SymptomProbable Rate-Limiting StepMechanism
No product for 6 hours, then slow formation Induction Period / Activation Catalyst requires oxidation to Ag(II) or ligand exchange to become active.
Stalls at <50% conversion Product Inhibition / Ag(0) Crashing Metallic silver precipitates, killing the redox cycle. Re-oxidation is too slow.
Linear but slow formation (24h+) Oxidative Addition / Decarboxylation High energy barrier for C-H or C-X bond cleavage. Thermal energy is insufficient.
Visualizing the Pathways

The following diagram illustrates the two competing pathways. Pathway A (Radical) is often slower due to recombination issues. Pathway B (Organometallic) is faster but requires specific ligands to stabilize the elusive Ag(III) species.

Ag_Coupling_Mechanism Start Substrate + Ag(I) AgII Ag(II) Species (Radical Generator) Start->AgII Oxidation (Persulfate) AgIII Ag(III) Intermediate (Fast 2e- Cycle) Start->AgIII Ligand Stabilization (Aminoquinoline) Radical Organic Radical (R•) AgII->Radical SET (Slow) Ag0 Ag(0) Waste (Precipitate) AgII->Ag0 Decomposition Product Coupled Product Radical->Product Recombination AgIII->Product Reductive Elimination (Fast)

Figure 1: Comparison of the slow Radical SET pathway (Red/Yellow) vs. the accelerated Ag(III) Organometallic pathway (Green).

Optimization Protocols (How to speed it up)

Protocol A: Ligand Acceleration (Switching to 2e⁻ Logic)

Best for: C-H functionalization, Amide/Amine couplings.

The Logic: Unligated Ag(I) struggles to perform oxidative addition. By using bidentate directing groups (like 8-aminoquinoline), you force the silver into a square-planar geometry, making the Ag(I)


 Ag(III) transition energetically accessible. This bypasses the slow radical generation step.

Step-by-Step:

  • Substrate Design: Ensure your substrate has a coordinating group (e.g., picolinamide or 8-aminoquinoline).

  • Catalyst: Use AgOTf (Silver Triflate) or AgOAc (Silver Acetate). Note: AgOTf is more electrophilic and faster for C-H activation.

  • Solvent: Switch to DMSO or CH₃CN .[1] These coordinate weakly, stabilizing the Ag intermediates without blocking the active site.

  • Temperature: Run at 100–130 °C .

  • Benchmark: This protocol can reduce reaction times from 24h to 2–4 hours .

Protocol B: The "Magic" Additive Cocktail (Radical Acceleration)

Best for: Decarboxylative couplings (Minisci-type).

The Logic: Decarboxylation is often the bottleneck. Ag(I) alone is too weak to oxidize many carboxylic acids quickly. Adding a persulfate co-oxidant generates Ag(II), a powerful single-electron oxidant (E° ~ 1.98 V), which rips electrons from the acid instantly.

The Formulation:

  • Catalyst: AgNO₃ (10–20 mol%)

  • Oxidant: K₂S₂O₈ (2.0 equiv)

  • Additive: TFA (Trifluoroacetic acid) or o-Nitrobenzoic acid (10 mol%).

    • Why? Proton-coupled electron transfer (PCET) lowers the activation energy for the initial oxidation.

  • Conditions: 50–80 °C in biphasic DCM/Water or Acetone/Water.

Protocol C: Microwave-Assisted Decarboxylation

The Logic: Thermal decarboxylation follows first-order kinetics. Microwave irradiation provides direct dielectric heating to the polar transition states, significantly increasing the pre-exponential factor in the Arrhenius equation.

Data Comparison:

Method Temperature Time Yield
Oil Bath 100 °C 16 h 65%

| Microwave | 130 °C | 20 min | 82% |

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are low. What happened? Diagnosis: Rapid "Silver Mirror" formation. You are generating Ag(0) faster than the re-oxidation cycle can handle. Fix:

  • Switch Oxidant: Use a stronger re-oxidant like Selectfluor or K₂S₂O₈ to keep silver in the active (+) state.

  • Slow Addition: Do not dump all reagents at once. Use a syringe pump to add the substrate over 1 hour. This keeps the instantaneous concentration of unstable intermediates low.

Q2: Can I use Flow Chemistry to speed this up? Answer: Yes, absolutely. Flow chemistry is superior for Ag-mediated couplings because it solves the heat transfer limit.

  • Setup: Pack a column with Ag₂CO₃ on Celite or use a slurry feed.

  • Benefit: You can superheat the solvent (e.g., THF at 100 °C, well above boiling) under backpressure. This accelerates the reaction rate by 10–100x without exploding the vessel.

  • Reference Protocol: Pump substrate + K₂S₂O₈ through a heated coil (120 °C, 10 min residence time). This replaces an overnight reflux.

Q3: Is light (Photoredox) a viable accelerator? Answer: Yes, for specific substrates. Coupling Ag salts with TiO₂ or Ag-Fe₃O₄ nanoparticles allows for Ligand-to-Metal Charge Transfer (LMCT) under visible light. This allows the reaction to proceed at room temperature, which is often faster than heating because it avoids thermal decomposition of sensitive intermediates.

  • Tip: Use Blue LEDs (450 nm) with a TiO₂ co-catalyst to drive the oxidation step if thermal methods fail.

References

  • Mechanisms of Oxid

    • Oxidative Coupling Mechanisms: Current State of Understanding.
    • [Link]

  • Ag(I)/Ag(III) Two-Electron Redox Cycles

    • Silver(I)-Catalyzed C−X, C−C, C−N, and C−O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III).[1][2][3] Radboud Repository.

    • [Link]

  • Microwave Acceleration of Ag-Catalyzed Decarboxyl

    • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.[4] MDPI Molecules.

    • [Link]

  • Photoactivation of Silver C

    • Electro- and photoactivation of silver–iron oxide particles as magnetically recyclable catalysts for cross-coupling reactions.[5][6] Royal Society of Chemistry / PMC.

    • [Link]

  • Silver as a Rate-Promoter in Pd-C

    • Direct evidence for the role of silver salts in oxidative addition.[7] University of Amsterdam / Adv. Synth. Catal.

    • [Link]

Sources

Technical Support Center: Catalyst Selection for Hydrogenation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with the in-depth technical knowledge and practical insights necessary to achieve optimal results in your hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst for the hydrogenation of furan derivatives?

The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of furan derivatives. The ideal catalyst depends on the desired product and the specific furanic substrate. Key factors include:

  • Nature of the Metal: Different metals exhibit varying activities and selectivities. For instance, copper-based catalysts are highly selective for the hydrogenation of the carbonyl group in furfural to produce furfuryl alcohol, while palladium is known for its high hydrogenation activity, which can lead to the formation of tetrahydrofurfuryl alcohol or other downstream products.[1][2]

  • Catalyst Support: The support material can significantly influence the catalyst's performance by affecting metal dispersion, stability, and the interaction with reactants.[1][3] Common supports include silica (SiO₂), alumina (Al₂O₃), titania (TiO₂), and various forms of carbon.[4] The acidity or basicity of the support can also play a crucial role in directing the reaction pathway.[3]

  • Bimetallic Systems: The synergy between two different metals in a bimetallic catalyst can lead to enhanced activity, selectivity, and stability compared to their monometallic counterparts.[3][5] For example, the addition of a second metal can modify the electronic properties of the active sites or facilitate specific reaction steps.[5]

  • Reaction Conditions: Temperature, pressure, and solvent are critical parameters that must be optimized for a given catalyst system.[3][6] Lower temperatures generally favor the selective hydrogenation of the aldehyde or ketone group, while higher temperatures can promote furan ring hydrogenation or even ring-opening reactions.[3][4]

Q2: How can I selectively hydrogenate the carbonyl group of furfural to produce furfuryl alcohol?

Achieving high selectivity for furfuryl alcohol requires a catalyst that preferentially activates the C=O bond over the C=C bonds of the furan ring.

  • Catalyst Choice: Copper-based catalysts, particularly copper chromite, are the industrial standard for this transformation due to their excellent selectivity towards furfuryl alcohol.[7] However, due to the toxicity of chromium, chromium-free alternatives such as supported copper catalysts (e.g., Cu/SiO₂, Cu/Al₂O₃) are being extensively investigated.[2][8] These catalysts have shown high selectivity for the hydrogenation of the carbonyl group.[8]

  • Reaction Conditions: Mild reaction conditions are generally preferred. Lower temperatures and pressures help to minimize over-hydrogenation of the furan ring and other side reactions.[3][5]

  • Catalyst Promoters: The addition of promoters can enhance the performance of copper catalysts. For example, the presence of a second metal can improve the dispersion of copper and modify its electronic properties, leading to higher activity and selectivity.[3]

Q3: What catalysts are effective for the complete hydrogenation of the furan ring to produce tetrahydrofuran derivatives?

Full saturation of the furan ring requires a catalyst with high hydrogenation activity.

  • Noble Metal Catalysts: Noble metals such as palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh) are highly effective for furan ring hydrogenation.[1][4] Palladium, in particular, is widely used due to its high activity under relatively mild conditions.[1][9]

  • Nickel-Based Catalysts: Nickel catalysts, including Raney Ni and supported Ni catalysts, are also active for the complete hydrogenation of the furan ring to form tetrahydrofurfuryl alcohol.[10][11][12] They offer a more cost-effective alternative to noble metals.

  • Reaction Pathway: The hydrogenation often proceeds stepwise, with the initial formation of furfuryl alcohol followed by the hydrogenation of the furan ring.[9] Some catalytic systems can achieve the direct conversion of furfural to tetrahydrofurfuryl alcohol in a single step.[9][11]

Q4: What causes catalyst deactivation during the hydrogenation of furan derivatives, and how can it be mitigated?

Catalyst deactivation is a significant challenge in the hydrogenation of furan derivatives and can be caused by several factors:

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites and pores, leading to a loss of activity. This is often more pronounced at higher reaction temperatures.[13]

  • Poisoning: Strong adsorption of reactants, products, or impurities on the active sites can inhibit the catalytic reaction.[13] Polymeric species formed from the furanic compounds can also act as poisons.[13]

  • Metal Leaching: In liquid-phase reactions, the active metal can leach from the support into the reaction medium, resulting in a permanent loss of activity.[14][15]

  • Sintering: At high temperatures, metal nanoparticles can agglomerate into larger particles, reducing the active surface area.[13]

Mitigation Strategies:

  • Optimize Reaction Conditions: Operating at lower temperatures can reduce the rate of coking and sintering.

  • Catalyst Design: The choice of support and the addition of promoters can enhance the stability of the catalyst and reduce deactivation. For example, a support with strong metal-support interactions can minimize sintering and leaching.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated by burning off the coke in an oxidizing atmosphere.

  • Continuous Flow Reactors: Using a continuous flow system can sometimes mitigate deactivation by maintaining a constant concentration of reactants and products and reducing the residence time of deactivating species on the catalyst surface.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion of Furan Derivative 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 2. Catalyst Deactivation: The catalyst may have deactivated due to coking, poisoning, or metal leaching.[13][14] 3. Mass Transfer Limitations: Inadequate mixing or hydrogen availability can limit the reaction rate. 4. Incorrect Reaction Conditions: Temperature or pressure may be too low.1. Catalyst Screening: Test a range of catalysts known for their activity in furan hydrogenation (e.g., Pd, Pt, Ru, Ni).[1][4] 2. Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve conversion. 3. Optimize Reaction Conditions: Systematically increase the temperature and/or hydrogen pressure.[10] 4. Check for Deactivation: Analyze the spent catalyst for signs of coking or changes in morphology. Consider catalyst regeneration if applicable. 5. Improve Mass Transfer: Increase the stirring rate to ensure good mixing and facilitate the transport of hydrogen to the catalyst surface.[12]
Poor Selectivity to Desired Product 1. Inappropriate Catalyst Choice: The catalyst may favor an undesired reaction pathway. For example, a highly active hydrogenation catalyst might lead to over-hydrogenation. 2. Unoptimized Reaction Conditions: High temperatures can promote side reactions like ring opening or decarbonylation.[4][16] 3. Solvent Effects: The solvent can influence the reaction pathway.[15]1. Select a More Selective Catalyst: For selective hydrogenation of the carbonyl group, consider Cu-based catalysts.[2][7] For ring hydrogenation, noble metals or Ni are more suitable.[1][4][10] 2. Modify Reaction Conditions: Lower the reaction temperature to favor the desired product.[3] Adjust the hydrogen pressure as it can influence selectivity.[16] 3. Solvent Screening: Evaluate different solvents to see their impact on selectivity. For example, water can sometimes promote ring rearrangement to cyclopentanone.[15] 4. Bimetallic Catalysts: Explore bimetallic catalysts, as the addition of a second metal can tune the selectivity.[3][5]
Formation of Unexpected Byproducts 1. Ring Opening: The furan ring can undergo hydrogenolysis, leading to the formation of linear alcohols or alkanes.[16] 2. Decarbonylation: In the case of furfural, the aldehyde group can be removed to form furan.[1][16] 3. Rearrangement: Furfuryl alcohol can rearrange to form cyclopentanone, especially in the presence of an acid catalyst or in an aqueous medium at elevated temperatures.[15] 4. Polymerization: Furan derivatives can polymerize under acidic conditions or at high temperatures.[17]1. Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the byproducts. This will provide clues about the undesired reaction pathways. 2. Adjust Catalyst and Conditions: If ring opening is an issue, consider a less active catalyst or milder reaction conditions. To suppress decarbonylation on Pd catalysts, for instance, lower temperatures are beneficial.[2] 3. Control pH: If polymerization is observed, ensure the reaction medium is not acidic. The furan ring is sensitive to acid.[17] 4. Solvent Choice: The choice of solvent can influence byproduct formation. For example, using an alcohol as a solvent can sometimes lead to ether formation.
Catalyst Leaching in Liquid Phase 1. Weak Metal-Support Interaction: The active metal may not be strongly anchored to the support. 2. Harsh Reaction Conditions: High temperatures and certain solvents can promote metal leaching. 3. Acidic Media: An acidic reaction environment can facilitate the dissolution of metal particles.1. Choose a Stable Support: Select a support material that provides strong interaction with the metal nanoparticles. 2. Catalyst Preparation Method: The method used to prepare the catalyst can influence the metal-support interaction. 3. Moderate Reaction Conditions: Use the mildest possible temperature and pressure that still provide good conversion. 4. Neutralize the Reaction Mixture: If the feedstock contains acidic impurities, consider a neutralization step before the reaction.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Hydrogenation of Furfural
  • Catalyst Pre-treatment (if required): The catalyst (e.g., 5 wt% Pd/C) is typically reduced in a stream of hydrogen at a specific temperature to activate the metal sites. For example, a Cu/SiO₂ catalyst can be pre-reduced in a flow of H₂ at 350 °C for 1 hour.[2]

  • Reactor Setup: A batch reactor (e.g., a Parr autoclave) is charged with the furan derivative (e.g., furfural), the solvent (e.g., 2-propanol), and the pre-reduced catalyst under an inert atmosphere.

  • Reaction: The reactor is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-5 MPa). The reaction mixture is heated to the target temperature (e.g., 40-150 °C) with vigorous stirring.[9][10]

  • Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and depressurized. The catalyst is separated from the reaction mixture by filtration. The liquid product can then be analyzed and purified.

Visualizations
Reaction Pathway for Furfural Hydrogenation

Furfural_Hydrogenation Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H₂ (C=O hydrogenation) Furan Furan Furfural->Furan - CO (Decarbonylation) Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol Furfuryl_Alcohol->Tetrahydrofurfuryl_Alcohol + 2H₂ (Ring hydrogenation) Methylfuran 2-Methylfuran Furfuryl_Alcohol->Methylfuran + H₂ / -H₂O (Hydrogenolysis) Ring_Opening_Products Ring Opening Products Furfuryl_Alcohol->Ring_Opening_Products + H₂ (Hydrogenolysis)

Caption: Possible reaction pathways in the hydrogenation of furfural.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check_Conversion Is Substrate Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity to Desired Product Low? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Conversion: - Increase catalyst loading - Increase T or P - Check for deactivation - Improve mixing Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Selectivity Troubleshoot Selectivity: - Change catalyst type - Optimize T and P - Screen different solvents - Consider bimetallic catalyst Check_Selectivity->Troubleshoot_Selectivity Yes Optimize Optimize Conditions Based on Analysis Troubleshoot_Conversion->Optimize Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Troubleshoot_Selectivity->Analyze_Byproducts Analyze_Byproducts->Optimize

Caption: A logical workflow for troubleshooting low product yield in furan derivative hydrogenation.

References

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing.
  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.).
  • Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. (2023).
  • Recent Advances in Catalytic Hydrogen
  • Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. (2018). TÜBİTAK Academic Journals.
  • Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activ
  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. (2018).
  • Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. (n.d.). The University of Oklahoma.
  • Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. (2026). MDPI.
  • Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Rel
  • Recent Advances in Catalytic Hydrogenation of Furfural. (2025).
  • Selective Transfer Hydrogenation of Furfural into Furfuryl Alcohol on Zr-Containing Catalysts Using Lower Alcohols as Hydrogen Donors. (2021).
  • Selective Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol Using Supported Nickel–Cobalt Catalysts. (2021).
  • Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. (2020).
  • Effect of reaction temperature and hydrogen pressure on FFA conversion... (n.d.).
  • Tunable and selective hydrogenation of furfural to furfuryl alcohol and cyclopentanone over Pt supported on biomass-derived porous heteroatom doped carbon. (n.d.). Faraday Discussions (RSC Publishing).
  • Development of Robust CuNi Bimetallic Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol under Mild Conditions. (2024). MDPI.
  • Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation. (n.d.).
  • Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111)
  • Bimetallic PtSn catalyst for the selective hydrogenation of furfural to furfuryl alcohol in liquid-phase. (n.d.). CONICET.
  • Selective Transfer Hydrogenation of Furfural into Furfuryl Alcohol on Zr-Containing Catalysts Using Lower Alcohols as Hydrogen Donors. (2018). PMC.
  • Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. (n.d.). J-Stage.
  • Hydrogenation of furan derivatives a. (n.d.).
  • Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. (2019). RSC Publishing.
  • Selective hydrogenolysis and hydrogenation of furfural alcohol in aqueous phase using Ru-Mn based catalysts. (2025).
  • Technical Support Center: Synthesis of Furan-Containing Compounds. (n.d.). Benchchem.
  • Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. (n.d.). Purdue e-Pubs.
  • Bimetallic copper- and nickel-rich Cu–Ni phyllosilicate catalysts for the liquid phase selective hydrogenation of furfural to furfuryl alcohol. (2024). RSC Publishing.
  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. (2022). Open Access Library Journal.
  • The catalytic hydrogenation of furfural to 2-methylfuran over the Mg-Al oxides supported Co-Ni bimetallic catalysts. (n.d.).
  • Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild Conditions. (2017).
  • Selective Vapor-Phase Hydrogenation of Furfural to Furfuryl Alcohol over Cu/Silica C
  • Understanding activity trends in furfural hydrogenation on transition metal surfaces. (n.d.). ChemRxiv.

Sources

HMF Process Optimization Hub: Thermal Management & Yield Control

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for furanic platform chemicals. As researchers, we often treat temperature as a simple dial to speed up reactions. In HMF synthesis, however, temperature is a selectivity filter .

The conversion of hexoses (fructose/glucose) to HMF is defined by a "selectivity cliff." You are balancing the activation energy of dehydration (formation) against the entropy-driven polymerization of humins and the thermodynamic sink of rehydration (Levulinic Acid).

This guide abandons generic advice in favor of causal troubleshooting. We address the specific thermal failure modes observed in acid-catalyzed dehydration systems.

Part 1: The Thermal Sweet Spot (Kinetics vs. Thermodynamics)

Q: Why does my HMF yield plateau and then plummet despite increasing temperature?

The Diagnosis: You have crossed the Iso-Conversion Selectivity Threshold . In HMF synthesis, the reaction rate (


) follows the Arrhenius equation, but the activation energies (

) for side reactions differ critically from the main pathway.
  • Formation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Fructose 
    
    
    
    HMF. High activation energy. Requires heat to proceed efficiently.
  • Rehydration (

    
    ):  HMF 
    
    
    
    Levulinic Acid (LA) + Formic Acid (FA).
  • Polymerization (

    
    ):  HMF + Sugar 
    
    
    
    Humins.

The Mechanism: While higher temperatures (


C in aqueous systems, 

C in organic) accelerate HMF formation, they accelerate humin formation exponentially faster once a critical concentration of HMF is present. This is because humin growth is often second-order (dependent on [HMF]

[Sugar]), whereas dehydration is pseudo-first-order.

Data: The Thermal Ceiling by Solvent System

Solvent SystemOptimal T RangeCritical Failure Mode at High TReference
Aqueous (Acid) 160–200°CRapid rehydration to Levulinic Acid.[1]
DMSO / Ionic Liquids 100–120°CHumin formation (darkening).[2]
Biphasic (Water/MIBK) 140–160°CPartition coefficient drop; solvent boiling.[3]
Deep Eutectic (DES) 60–90°CKinetic stalling (reaction too slow).[4]
Visualization: The Reaction Network & Thermal Sensitivity

The following diagram maps the kinetic competition. Red paths indicate thermal degradation risks.

HMF_Reaction_Network Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid, >140°C) HMF HMF (Target) Fructose->HMF Dehydration (-3 H2O, 100-120°C) Humins Humins (Polymerization) Fructose->Humins Direct Polymerization LA Levulinic Acid (Rehydration) HMF->LA Rehydration (+H2O, Acid, >160°C) HMF->Humins Condensation (>130°C or Long Time)

Caption: Reaction pathways showing the thermal divergence between HMF production (Blue) and degradation (Red/Black).

Part 2: Troubleshooting Degradation (Humins & Fouling)

Q: My reactor is fouling with dark solids. Is this purely a temperature issue?

The Diagnosis: This is Humin Polymerization , but temperature is likely the accelerant, not the sole cause. Humins form via aldol addition/condensation between HMF and sugar intermediates.[1][2] This reaction is highly sensitive to the Heating Ramp Rate .

The "Slow Ramp" Failure: If you heat your reactor slowly (e.g., 1°C/min), the sugars spend too much time in a "warm zone" (60–90°C) where intermediates form but do not dehydrate fully to HMF. These intermediates cross-link.

Corrective Protocol: The "Flash Heat" Technique Objective: Minimize residence time in the polymerization zone.

  • Pre-heat your heating source (oil bath/sand bath) to 10–15°C above your target reaction temperature.

  • Insert the reactor vessel rapidly to achieve a ramp rate

    
    C/min.
    
  • Quench immediately upon reaching optimal conversion time. Do not let the reactor cool slowly in the bath.

Q: How do I distinguish between HMF degradation and simple incomplete conversion?

The Diagnostic Workflow:

Troubleshooting_Logic Start Issue: Low HMF Yield CheckColor Check Reaction Color Start->CheckColor ClearYellow Clear / Pale Yellow CheckColor->ClearYellow DarkBrown Dark Brown / Black Solids CheckColor->DarkBrown CheckHPLC Analyze HPLC/GC ClearYellow->CheckHPLC CheckSolids Filter Solids DarkBrown->CheckSolids HighFructose High Residual Fructose? CheckHPLC->HighFructose HighLA High Levulinic Acid? CheckHPLC->HighLA ThermalRunaway THERMAL RUNAWAY Temp >130°C or Hot spots CheckSolids->ThermalRunaway KineticIssue KINETIC ISSUE Temp too low or Time too short HighFructose->KineticIssue Rehydration REHYDRATION Water content too high or Acid too strong HighLA->Rehydration

Caption: Decision matrix for diagnosing yield loss based on visual and analytical cues.

Part 3: Biphasic System Management

Q: I am using a Water/MIBK system. How does temperature affect extraction efficiency?

The Insight: In biphasic systems, you rely on the Partition Coefficient (


) —the ratio of HMF concentration in the organic phase vs. the aqueous phase.


The Temperature Conflict:

  • Reaction: Higher T increases HMF production in the aqueous phase.

  • Extraction: Solubility of HMF in organic solvents (like MIBK) often decreases or changes marginally relative to water at high T, but more importantly, the mutual solubility of water and MIBK increases, making phase separation difficult.

Protocol: The "Salting-Out" Thermal Assist To maintain high extraction efficiency at elevated temperatures (140°C+), you must modify the aqueous phase thermodynamics.

  • Saturate Aqueous Phase: Add NaCl (20–30 wt%) to the aqueous sugar solution.

  • Mechanism: The salt ions hydrate strongly, reducing the "free water" available to solvate HMF. This "pushes" the HMF into the MIBK layer (Salting-out effect).

  • Result: This can increase

    
     from ~1.0 to >3.0, allowing you to run at higher temperatures without losing HMF to rehydration [5].
    

Part 4: Experimental Protocols

Protocol A: Determination of Critical Degradation Temperature ( )

Use this protocol to benchmark a new catalyst/solvent system.

Materials:

  • Fructose (substrate)[2][3][4][5][6][7][8]

  • Solvent (e.g., DMSO, Water, or Ionic Liquid)[9][10]

  • Catalyst[5][6][7][8][9][10][11][12][13][14]

  • HPLC with Refractive Index (RI) or UV detector.

Steps:

  • Prepare Stock: Dissolve Fructose at 0.5 M concentration.

  • Isothermal Runs: Set up 4 parallel reactions at intervals: 100°C, 120°C, 140°C, 160°C.

  • Sampling: Take aliquots at t=15, 30, 60, and 120 mins.

  • Quench: Immediately dilute aliquots in ice-cold water/methanol (stops reaction).

  • Calculate Carbon Balance:

    
    
    
  • Analysis:

    • If Carbon Balance < 90%, you are losing mass to Humins (undetected by HPLC).

    • Identify the temperature where Carbon Balance drops below 95%. This is your

      
       .
      
    • Operational Limit: Set your process temperature 10°C below

      
      .
      
Protocol B: Safe Heating of DMSO Systems

DMSO is thermally unstable near its boiling point and can decompose explosively if catalyzed by acids/metals at high T.

  • Never exceed 140°C in acidified DMSO without rigorous safety shielding.

  • Headspace Purge: Continuous

    
     flow removes oxygen (prevents oxidative degradation to FDCA/humins).
    
  • Temperature Monitoring: Use an internal thermocouple (in the liquid), not just the bath temperature. Exothermic polymerization can cause internal spikes.

References

  • Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006).[14] A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry, 8, 701-709.[14]

  • Shimizu, K., Uemura, K., & Takagaki, A. (2009). Catalytic dehydration of fructose to 5-hydroxymethylfurfural in DMSO. Bioresource Technology.
  • Qi, W., et al. (2025).[4] Conversion of fructose to 5-hydroxymethylfurfural in ternary deep eutectic solvents based biphasic system. Reaction Chemistry & Engineering.

  • Assanosi, A. A., et al. (2014). Efficient conversion of fructose to 5-hydroxymethylfurfural in ionic liquids.[10] Journal of Molecular Catalysis A: Chemical.

  • Román-Leshkov, Y., & Dumesic, J. A. (2009). Solvent effects on fructose dehydration to 5-hydroxymethylfurfural in biphasic systems saturated with inorganic salts. Topics in Catalysis.

Sources

Validation & Comparative

A Comparative Guide to Furanic Solvents: 2,5-Dimethoxy-2-methyltetrahydrofuran vs. 2-MeTHF

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and fine chemical industries pivot toward sustainable practices, bio-based furanic solvents have taken center stage. However, not all furan derivatives behave identically in the reactor. For researchers and drug development professionals, choosing between 2-Methyltetrahydrofuran (2-MeTHF) and highly functionalized derivatives like 2,5-Dimethoxy-2-methyltetrahydrofuran (DMMTHF) requires a deep understanding of their physicochemical properties and mechanistic behavior.

This guide objectively compares these two compounds, detailing their solvent dynamics, stability profiles, and practical applications in bench-to-pilot workflows.

Physicochemical Profiling: The Foundation of Solvent Selection

The fundamental difference between 2-MeTHF and DMMTHF lies in their functionalization. 2-MeTHF is a simple, mono-alkylated cyclic ether. In contrast, DMMTHF (and its non-methylated analogue, 2,5-dimethoxytetrahydrofuran) contains methoxy groups at the 2- and 5-positions, rendering it a cyclic acetal/ketal. This structural divergence dictates their boiling points, solvation power, and chemical stability[1].

Table 1: Comparative Physicochemical Properties
Property2-Methyltetrahydrofuran (2-MeTHF)2,5-Dimethoxy-2-methyltetrahydrofuran (DMMTHF)*
Molecular Structure Mono-alkylated cyclic etherCyclic acetal/ketal
Boiling Point 80.2 °C145–148 °C
Density (20 °C) 0.854 g/mL~1.02 g/mL
Water Solubility 14 g/100 g (Inversely soluble)Highly miscible / Soluble
Chemical Stability Highly stable to bases and organometallicsLabile in aqueous acid (hydrolyzes)
Primary Role Broad-spectrum inert green solventNiche solvent / Reactive intermediate

*Note: Data extrapolated from the closely related 2,5-dimethoxytetrahydrofuran (DMTHF) where specific 2-methyl derivative data is limited in bulk solvent literature[2].

Mechanistic Behavior & Stability: Why Context Dictates Choice

2-MeTHF: The Robust, Inert Workhorse

2-MeTHF has emerged as a premier alternative to traditional petrochemical solvents like THF and dichloromethane (DCM)[3]. Its Lewis basicity allows it to coordinate effectively with metal centers, making it an exceptional solvent for Grignard and organolithium reactions[4]. Causally, its limited miscibility with water and favorable specific gravity enable rapid, clean phase separations during aqueous workups, drastically reducing process mass intensity (PMI)[5].

DMMTHF: The "Universal Solvent" with a Catch

DMMTHF possesses strong solvating power for resins, polymers, and complex organic molecules due to its high boiling point and dual ether/acetal functionality. However, its use as a general-purpose inert solvent is severely restricted by its chemical reactivity. Under acidic conditions, the methoxy groups are rapidly hydrolyzed to yield levulinaldehyde (or succinaldehyde in the case of DMTHF)[6]. Therefore, while it can act as a high-boiling solvent in strictly neutral or basic conditions, it is most frequently utilized as a reactive solvent or masked precursor in heterocyclic synthesis (e.g., Paal-Knorr pyrrole synthesis).

G A Acidic Aqueous Conditions B 2-MeTHF A->B C 2,5-Dimethoxy-2-methyltetrahydrofuran A->C D Stable Biphasic System (Clean Separation) B->D Inert Ether Linkage E Hydrolysis to Levulinaldehyde (Reactive Intermediate) C->E Acetal/Ketal Cleavage

Fig 1. Divergent stability of 2-MeTHF and DMMTHF under acidic aqueous conditions.

Experimental Workflows: Bench-Level Protocols

To demonstrate the practical application of these solvents, the following self-validating protocols highlight their distinct operational advantages.

Protocol A: Organometallic Synthesis using 2-MeTHF

Because 2-MeTHF forms a water azeotrope (10.6% water) and is inversely soluble in water, it can be easily dried and recycled, making it ideal for moisture-sensitive organometallic chemistry[5].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with magnesium turnings (1.1 eq) and a catalytic amount of iodine under an argon atmosphere.

  • Solvent Addition: Add anhydrous 2-MeTHF (pre-dried over 3Å molecular sieves to <50 ppm water) to cover the magnesium.

  • Initiation: Slowly add a 10% portion of the alkyl halide (e.g., benzyl bromide) in 2-MeTHF. The higher boiling point of 2-MeTHF (80.2 °C) safely accommodates the exothermic initiation without excessive solvent loss.

  • Reaction: Once initiated (indicated by color loss and gentle reflux), add the remaining alkyl halide dropwise over 1 hour.

  • Validation: Titrate a 1.0 mL aliquot of the resulting Grignard reagent using salicylaldehyde phenylhydrazone. A sharp color change from yellow to orange confirms the active molarity, validating the anhydrous integrity of the 2-MeTHF solvent matrix.

Protocol B: Reactive Solvation using DMMTHF (Paal-Knorr Synthesis)

When DMMTHF is used as a solvent/reagent, its lability is exploited to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the primary amine substrate (1.0 eq) in DMMTHF (acting as both solvent and 1.4-dicarbonyl surrogate).

  • Catalysis: Add a mild aqueous acid (e.g., 0.1 M HCl or acetic acid) to the mixture.

  • Heating: Heat the mixture to 80 °C. The acidic environment causally triggers the hydrolysis of DMMTHF, releasing methanol and generating the reactive dialdehyde in situ.

  • Cyclization: The primary amine attacks the newly formed carbonyls, undergoing double dehydration to form the corresponding substituted pyrrole.

  • Validation: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the amine spot and the emergence of a UV-active pyrrole spot validates the successful in situ generation of the dialdehyde from the solvent matrix.

Process Economics & Decision Logic

From a process chemistry standpoint, 2-MeTHF is a globally commercialized, bio-based solvent derived from agricultural waste (furfural)[3]. Its use directly contributes to green chemistry metrics. DMMTHF, while highly effective for specific ring-building applications, is more expensive and requires careful handling to prevent premature hydrolysis or peroxide formation[7].

G Start Solvent Selection for Synthesis Q1 Is the reaction strongly acidic? Start->Q1 Q2 Need high temp (>100°C)? Q1->Q2 No Avoid Avoid DMMTHF (Will hydrolyze) Q1->Avoid Yes MeTHF Select 2-MeTHF (Organometallics, Extractions) Q2->MeTHF No (B.P. 80°C) DMMTHF Select DMMTHF (Polymer dispersion, Precursor) Q2->DMMTHF Yes (B.P. ~145°C)

Fig 2. Decision matrix for selecting between 2-MeTHF and DMMTHF based on reaction parameters.

Conclusion & Recommendations

For the vast majority of synthetic applications—including extractions, organometallic couplings, and polymerizations—2-MeTHF is the superior solvent. Its chemical inertness, favorable phase separation properties, and green profile make it a direct, high-performance upgrade over THF and DCM.

2,5-Dimethoxy-2-methyltetrahydrofuran (DMMTHF) should not be viewed as a general-purpose solvent. Instead, it should be strategically deployed in workflows where its high boiling point and unique solvating power are required under strictly non-acidic conditions, or when its deliberate hydrolysis is integrated into the synthetic pathway to construct complex heterocyclic scaffolds.

References

  • SciSpace. 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers. Retrieved from [Link]

  • American Chemical Society (ACS). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from[Link]

  • Royalchem. 2,5-Dimethoxytetrahydrofuran (DMTHF) CAS 696-59-3. Retrieved from [Link]

Sources

The Furan Frontier: A Comparative Guide to 2-MeTHF and THF in Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Tetrahydrofuran (THF) has been the workhorse of organometallic chemistry. However, its infinite miscibility with water, tendency to form peroxides, and fossil-fuel origin present significant bottlenecks in scale-up and sustainability.

This guide evaluates 2-Methyltetrahydrofuran (2-MeTHF) , a bio-based furan derivative that has graduated from a "green alternative" to a superior performance solvent.[1][2][3][4] While chemically similar to THF, its physical asymmetry—a methyl group at the C2 position—radically alters its physicochemical profile, enabling higher reaction temperatures, simplified aqueous workups, and enhanced stability for sensitive organometallics.

Part 1: Physicochemical Profile & Selection Logic

The shift from THF to 2-MeTHF is not merely an environmental choice; it is a kinetic and thermodynamic upgrade. The following table contrasts the critical parameters that drive solvent selection in process chemistry.

Table 1: Comparative Physicochemical Properties[3][5]
PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Process Implication
Boiling Point 66 °C80.2 °C2-MeTHF allows for higher reaction temperatures, accelerating kinetics for sluggish couplings.
Water Solubility Miscible (Infinite)Limited (~14 g/100g @ 20°C)Critical: 2-MeTHF phase separates from water, enabling direct extraction without solvent swapping.
Azeotrope with Water Homogeneous (no phase split)Heterogeneous (92:8 solvent:water)2-MeTHF allows for efficient azeotropic drying (removal of water) by simple distillation and phase separation.
Peroxide Formation Rapid, unstableSlower, but still requires stabilizationBoth require management (BHT), but 2-MeTHF's resistance to ring opening is slightly higher.
Heat of Vaporization 30 kJ/mol35 kJ/mol2-MeTHF retains heat better but requires slightly more energy to distill; offset by easier recovery.
Origin Fossil (Butanediol route)Bio-based (Furfural/Corncobs)2-MeTHF reduces carbon footprint and aligns with Green Chemistry Principle #7.
Solvent Selection Decision Matrix

The following logic flow illustrates when to switch to 2-MeTHF based on process constraints.

SolventSelection Start Reaction Requirement Temp Temp > 70°C Required? Start->Temp Workup Aqueous Workup? Temp->Workup Yes THF Use THF (Low Temp / Miscible) Temp->THF No Organometallic Sensitive Organometallic? Workup->Organometallic Yes (Phase Split Needed) Workup->THF No (Homogeneous) Organometallic->THF No MeTHF Use 2-MeTHF (High Temp / Biphasic) Organometallic->MeTHF Yes (Grignard/Lithium)

Figure 1: Decision matrix for selecting between THF and 2-MeTHF based on thermal requirements and workup strategy.

Part 2: Performance in Organometallic Chemistry[6]

The most compelling technical argument for 2-MeTHF lies in Grignard and Organolithium chemistry .

The "Steric Shield" Effect

While 2-MeTHF is a Lewis base like THF, the steric bulk of the methyl group slightly weakens the coordination to the magnesium center compared to THF. Paradoxically, this increases the stability of the Grignard reagent. In THF, aggressive solvation often leads to ether cleavage (ring opening) at elevated temperatures or prolonged storage. 2-MeTHF resists this degradation.

  • Case Study: In the preparation of benzylmagnesium chloride, THF promotes Wurtz-type homocoupling (dimerization) due to high solubility and reactivity. 2-MeTHF, being slightly less polar, suppresses this side reaction, often boosting yields from ~85% (in THF) to >97% (in 2-MeTHF) [1, 2].

The Azeotropic Drying Advantage

Water is the enemy of organometallics. Drying THF requires energy-intensive distillation or chemical desiccants.

  • Protocol Insight: 2-MeTHF forms a heterogeneous azeotrope with water. When you distill wet 2-MeTHF, the distillate separates into two phases: a water-rich lower layer and a solvent-rich upper layer. The upper layer can be returned to the reactor. This allows for "drying by distillation" without losing significant solvent volume—a self-validating system for moisture control.

Part 3: Workup Efficiency & Sustainability

The "Green" status of 2-MeTHF is often marketed based on its renewable feedstock (furfural from corncobs/bagasse).[2] However, the Process Mass Intensity (PMI) reduction is the real driver.

The Workup Bottleneck

In a standard THF process:

  • Reaction completes.

  • Water is added to quench.

  • Problem: THF mixes with water. No layers form.

  • Fix: You must add a co-solvent (DCM, Ethyl Acetate) or large amounts of salt to force separation. This increases waste volume.

In a 2-MeTHF process :

  • Reaction completes.

  • Water is added.[1][5][6]

  • Result: Clean phase separation occurs immediately. The organic layer (2-MeTHF + Product) is separated; the aqueous layer is discarded.

  • Benefit: No extraction solvent is needed.[7] The solvent is recycled directly.

WorkupFlow Reaction Reaction Complete Quench Add Aqueous Quench Reaction->Quench THF_Node Solvent: THF Quench->THF_Node MeTHF_Node Solvent: 2-MeTHF Quench->MeTHF_Node Mix Single Phase Formed (Emulsion/Miscible) THF_Node->Mix Extract Add Extraction Solvent (DCM/EtOAc) Mix->Extract Waste High Solvent Waste Extract->Waste Split Clean Phase Split MeTHF_Node->Split Direct Direct Concentration Split->Direct Recycle Solvent Recovery Direct->Recycle

Figure 2: Comparison of workup complexity. 2-MeTHF eliminates the need for secondary extraction solvents.[2][4][5][8]

Part 4: Experimental Protocol

Protocol: Preparation of Phenylmagnesium Bromide in 2-MeTHF

This protocol demonstrates the "drying by distillation" technique unique to 2-MeTHF.

Reagents:

  • Bromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 2-MeTHF (Stabilized with BHT)

  • Iodine (catalytic crystal)[1]

Methodology:

  • System Drying (Self-Validating Step):

    • Charge the reactor with 2-MeTHF.[3]

    • Perform an atmospheric distillation. Collect the distillate in a Dean-Stark trap or phase separator.

    • Observation: Watch for water droplets settling at the bottom of the trap. Continue reflux until the distillate is clear and the internal temperature stabilizes at 80°C (pure 2-MeTHF boiling point). This confirms the solvent is anhydrous (<100 ppm water).

  • Activation:

    • Cool to 60°C. Add Magnesium turnings.

    • Add a single crystal of Iodine.[1] Stir until the color fades (Mg activation).

  • Initiation:

    • Add 5% of the Bromobenzene charge.

    • Causality: Wait for the exotherm. In 2-MeTHF, the initiation may be slightly slower than THF due to steric shielding. Do not rush this step. Once the temperature spikes (initiation confirmed), proceed.

  • Addition:

    • Add the remaining Bromobenzene dropwise, maintaining a gentle reflux (80-82°C).

    • Note: The higher reflux temperature compared to THF (66°C) drives the reaction to completion faster, preventing the accumulation of unreacted halide.

  • Workup:

    • Cool to room temperature.

    • Quench slowly with saturated NH4Cl.[1]

    • Stop stirring. Observe the immediate phase split.[1] Drain the lower aqueous layer.

    • Wash the organic layer with water (optional).

    • The 2-MeTHF layer now contains your product, ready for concentration or the next step.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Green Solvent for Organometallic Chemistry. Current Organic Chemistry .

  • AyCock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development .

  • GSK Solvent Selection Guide . (2011).[9] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection. Green Chemistry .

  • CHEM21 Solvent Selection Guide . (2016). Survey of Solvent Selection Guides. Green Chemistry .

Sources

A Researcher's Guide to Confirming the Structure of 2,5-Dimethoxytetrahydrofuran Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecular compounds is paramount. 2,5-Dimethoxytetrahydrofuran, a key intermediate and building block, presents a common challenge in stereochemical identification due to the existence of cis and trans diastereomers. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols, to enable unambiguous structural confirmation.

The Challenge: Distinguishing Cis and Trans Isomers

The spatial arrangement of the two methoxy groups relative to the tetrahydrofuran ring in 2,5-dimethoxytetrahydrofuran dictates its three-dimensional structure and, consequently, its chemical and physical properties. While commercially available as a mixture of isomers, many applications necessitate the use of a single, pure diastereomer. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, allowing for the differentiation of these stereoisomers.[1]

The key to distinguishing the cis and trans isomers lies in the subtle differences in the chemical environment of their respective protons and carbon atoms, which manifest as distinct chemical shifts and coupling constants in their NMR spectra.

Comparative Analysis of ¹H and ¹³C NMR Spectra

Expected ¹H NMR Spectral Differences:

The primary distinction in the ¹H NMR spectra of the cis and trans isomers arises from the magnetic anisotropy of the methoxy groups and the through-space interactions between protons.

ProtonExpected Chemical Shift (δ) Range (ppm) - cis IsomerExpected Chemical Shift (δ) Range (ppm) - trans IsomerKey Differentiating Features
H2, H5 (methine)~4.8 - 5.0~4.8 - 5.0The chemical shift of these protons is influenced by the relative orientation of the methoxy groups. In some cases, the cis isomer may show a slightly different chemical shift compared to the trans isomer.
OCH₃ (methoxy)~3.3 - 3.4~3.3 - 3.4The methoxy protons in the cis and trans isomers are expected to have slightly different chemical shifts due to their different spatial environments.
H3, H4 (methylene)~1.8 - 2.2~1.8 - 2.2The methylene protons in the cis isomer are chemically equivalent due to a plane of symmetry. In the trans isomer, these protons are also equivalent. However, the coupling patterns with the adjacent methine protons can differ.

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Expected ¹³C NMR Spectral Differences:

The ¹³C NMR spectra provide complementary information for structural confirmation. The chemical shifts of the carbon atoms, particularly the anomeric carbons (C2 and C5), are sensitive to the stereochemistry.

CarbonExpected Chemical Shift (δ) Range (ppm) - cis IsomerExpected Chemical Shift (δ) Range (ppm) - trans IsomerKey Differentiating Features
C2, C5 (methine)~103 - 105~103 - 105The anomeric carbons in the cis and trans isomers are expected to have distinct chemical shifts. The difference is often subtle but measurable with high-resolution NMR.
OCH₃ (methoxy)~54 - 56~54 - 56Similar to the protons, the methoxy carbons will exhibit slightly different chemical shifts.
C3, C4 (methylene)~27 - 29~27 - 29The chemical shifts of the methylene carbons are also expected to differ slightly between the two isomers.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring and analyzing the ¹H and ¹³C NMR spectra of a sample of 2,5-dimethoxytetrahydrofuran to determine its isomeric composition.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2,5-dimethoxytetrahydrofuran sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry NMR tube. The choice of solvent can be critical, as aromatic solvents like Benzene-d₆ can induce different solvent shifts for the cis and trans isomers, aiding in their differentiation.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Spectrum Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include:

    • Number of scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-3 seconds.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals corresponding to the methine (H2, H5), methoxy (OCH₃), and methylene (H3, H4) protons for both isomers if present in a mixture. The ratio of the integrals will provide the isomeric ratio.

3. ¹³C NMR Spectrum Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

  • Key parameters to optimize include:

    • Number of scans: A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

  • Process the spectrum similarly to the ¹H spectrum.

4. 2D NMR Experiments (Optional but Recommended):

  • For complex mixtures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

  • COSY: Shows correlations between coupled protons, helping to identify the connectivity within each isomer.

  • HSQC: Correlates each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 2,5-dimethoxytetrahydrofuran isomers using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation dissolve Dissolve 2,5-dimethoxytetrahydrofuran in deuterated solvent (e.g., CDCl3) acquire_1H Acquire 1D ¹H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 1D ¹³C NMR Spectrum acquire_1H->acquire_13C analyze_1H Analyze ¹H chemical shifts, coupling constants, and integrals acquire_1H->analyze_1H acquire_2D Acquire 2D NMR (COSY, HSQC) (Optional) acquire_13C->acquire_2D analyze_13C Analyze ¹³C chemical shifts acquire_13C->analyze_13C acquire_2D->analyze_1H compare Compare experimental data with literature values for cis and trans isomers analyze_1H->compare analyze_13C->compare confirm Confirm the structure as cis, trans, or a mixture compare->confirm G cluster_cis cis-2,5-dimethoxytetrahydrofuran cluster_trans trans-2,5-dimethoxytetrahydrofuran cis_struct cis_text Methoxy groups on the same side of the ring. trans_struct trans_text Methoxy groups on opposite sides of the ring.

Caption: Structures of cis and trans isomers.

In the cis isomer, both methoxy groups are on the same face of the tetrahydrofuran ring. This can lead to greater steric hindrance and different through-space magnetic effects compared to the trans isomer, where the methoxy groups are on opposite faces. These structural differences are the root cause of the observed variations in their NMR spectra.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of 2,5-dimethoxytetrahydrofuran isomers. By carefully analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the cis and trans diastereomers. While high-resolution data for the pure isomers remains somewhat elusive in publicly accessible databases, the principles outlined in this guide, derived from foundational studies, provide a robust framework for their identification. For critical applications, the isolation of each isomer followed by thorough NMR characterization is the most definitive approach.

References

  • Aito, Y., Matsuo, T., & Aso, C. (1968). Studies of the Model Compounds of Cyclopolymers. An NMR Spectroscopic Study of cis and trans Isomers of 2, 5-Dimethoxytetrahydrofuran. Bulletin of the Chemical Society of Japan, 41(1), 221-224. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79098, 2,5-Dimethoxytetrahydrofuran. Retrieved November 16, 2023 from [Link].

  • Ahtchi-Ali, B., Benseddik, A., Bouchet, P., & Gelas, J. (1986). Acétals du butanedial-1, 4: synthèse et réactivité.
  • Fieser, L. F., & Fieser, M. (2006). 2,5-Dimethoxytetrahydrofuran. In Fieser and Fieser's Reagents for Organic Synthesis (Vol. 1, pp. 313-313). John Wiley & Sons.
  • An improved preparation of 2, 5-Dimethoxy-tetrahydrofuran. Chinese Chemical Letters, 6(1), 1-2.
  • Frank, N., Leutzsch, M., & List, B. (2025). Mild Brønsted Acid-Catalyzed Reductions of Furans to 2,5-Dihydro- and/or Tetrahydrofuran Derivatives Using Silanes as Reducing Agents. Journal of the American Chemical Society, 147(22), 7932–7938. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

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2-MeTHF vs. THF: A Performance & Sustainability Guide for Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-MeTHF as a Greener Alternative to Tetrahydrofuran (THF) Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

For decades, Tetrahydrofuran (THF) has been the workhorse ethereal solvent in organic synthesis.[2] However, its infinite miscibility with water, tendency to form peroxides, and petrochemical origin present significant challenges in scalability and sustainability.

2-Methyltetrahydrofuran (2-MeTHF) has emerged not just as a "green" alternative, but as a high-performance upgrade.[1][2] Derived from renewable feedstocks (furfural/corn cobs), 2-MeTHF offers superior physicochemical properties—specifically higher boiling points and low water miscibility—that directly translate to improved reaction kinetics, simplified workups, and higher process yields.

This guide provides a data-driven comparison, validating 2-MeTHF’s role in organometallic chemistry and beyond.[3]

Part 1: Physicochemical Profile & Comparative Data[1][2][3][4][5][6]

The substitution of a methyl group at the 2-position of the furan ring fundamentally alters the solvent's physical profile.[4] The most critical differentiator is water miscibility . While THF is fully miscible, 2-MeTHF creates a clean biphasic system, often eliminating the need for extraction solvents like dichloromethane (DCM) or ethyl acetate.

Table 1: Physicochemical Properties Comparison[5][6]
PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Impact on Process
Boiling Point 66 °C80.2 °C Allows higher reaction temps; faster kinetics.[1]
Water Solubility Miscible (Infinite)~14 g/100g (at 20°C) Enables direct phase separation; reduces solvent use.
Density (20°C) 0.889 g/mL0.854 g/mLExcellent phase split density difference vs. water.
Azeotrope w/ H₂O 64 °C (95% THF)71 °C (89.4% 2-MeTHF) Easy drying; water is removed efficiently by distillation.
Peroxide Formation RapidSlow Enhanced safety profile during storage.[2]
Heat of Vaporization 30 kJ/mol35 kJ/molSlightly higher energy to distill, but offset by easy recovery.
Part 2: Green Chemistry & Sustainability Metrics

2-MeTHF aligns with the 12 Principles of Green Chemistry , specifically regarding renewable feedstocks and safer solvents.

1. Bio-Based Origin

Unlike THF, which is produced from 1,4-butanediol (petrochemical), 2-MeTHF is synthesized via the catalytic hydrogenation of furfural . Furfural is obtained from the acid hydrolysis of pentosan sugars found in agricultural waste (corn cobs, bagasse).

2. Process Mass Intensity (PMI) Reduction

In a typical THF workup, the solvent mixes with the aqueous quench. To recover the product, a second solvent (e.g., MTBE or Toluene) is required to extract the organic phase.

  • With 2-MeTHF: The reaction solvent is the extraction solvent. Upon adding water, layers separate naturally. This eliminates the "extraction solvent" entirely, significantly lowering the PMI.

Part 3: Critical Performance Analysis
Case Study 1: Grignard Chemistry (Suppression of Wurtz Coupling)

One of the most compelling technical arguments for 2-MeTHF is its performance in Grignard reagent formation, particularly with benzyl halides.[7] In THF, benzyl halides are prone to Wurtz homocoupling (dimerization), drastically reducing yield.

  • Mechanism: The methyl group in 2-MeTHF provides steric bulk, which alters the solvation shell around the magnesium, favoring the formation of the monomeric Grignard species over the dimeric aggregates that facilitate side reactions.

Experimental Data (Benzyl Chloride Grignard):

  • THF Yield: ~27% (High Wurtz dimer formation)[7]

  • 2-MeTHF Yield: ~90% (Minimal dimer)

Case Study 2: Organolithium Stability

Organolithium reagents (e.g., n-BuLi) decompose THF via deprotonation at the alpha-position, followed by a [3+2] cyclo-reversion (cleavage).

  • 2-MeTHF Advantage: The steric hindrance of the 2-methyl group protects the alpha-proton, significantly increasing the half-life of organolithiums at higher temperatures. This allows lithiation reactions to be run at 0°C or room temperature, rather than the cryogenic -78°C required for THF.

Part 4: Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree

This logic flow helps researchers decide when to switch from THF to 2-MeTHF based on process needs.

SolventSelection Start Start: Solvent Selection Q1 Is the reaction water-sensitive? Start->Q1 Q2 Does the reaction require High T (>66°C)? Q1->Q2 Yes Q4 Is reagent an Organolithium or Benzyl Grignard? Q2->Q4 No MeTHF Use 2-MeTHF (Performance/Green) Q2->MeTHF Yes (Higher BP) Q3 Is workup aqueous? THF Use THF (Standard) Q3->THF No (Precipitation) Q3->MeTHF Yes (Phase Split) Q4->Q3 No Q4->MeTHF Yes (Stability/Yield)

Caption: Decision matrix for substituting THF with 2-MeTHF based on reaction parameters.

Diagram 2: Comparative Process Flow (Grignard Workup)

Visualizing the efficiency gain in the workup phase.

GrignardWorkup cluster_THF Traditional THF Process cluster_MeTHF 2-MeTHF Process T1 Reaction in THF T2 Quench (Aq. NH4Cl) T1->T2 T3 Mixture (Single Phase) T2->T3 T4 Add Extraction Solvent (e.g., MTBE) T3->T4 T5 Phase Separation T4->T5 M1 Reaction in 2-MeTHF M2 Quench (Aq. NH4Cl) M1->M2 M3 Direct Phase Split M2->M3 M4 Isolate Organic Layer M3->M4

Caption: Comparison of workup complexity. 2-MeTHF eliminates the need for a secondary extraction solvent.[1][4]

Part 5: Experimental Protocol

Preparation of Benzylmagnesium Chloride (1.0 M) in 2-MeTHF This protocol demonstrates the self-validating nature of 2-MeTHF (visual initiation) and the suppression of Wurtz coupling.

Safety: 2-MeTHF is flammable (Flash point -11°C). Handle under inert atmosphere (Nitrogen/Argon).

Materials:

  • Magnesium turnings (1.1 eq)

  • Benzyl Chloride (1.0 eq)[5]

  • 2-MeTHF (Anhydrous, <300 ppm H₂O)

  • Iodine (crystal, catalytic)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under N₂ flow. Add Mg turnings.

  • Solvent Charge: Add anhydrous 2-MeTHF to cover the Mg turnings.

  • Initiation: Add a single crystal of Iodine. Heat gently to 40°C. The disappearance of the brown iodine color indicates successful activation of the Mg surface.

  • Addition: Dissolve Benzyl Chloride in 2-MeTHF (1:4 v/v). Add 10% of this solution to the flask.

    • Observation: Look for exotherm and turbidity. 2-MeTHF allows for a controlled, steady exotherm compared to the erratic initiation often seen in Et₂O.

  • Maintenance: Once initiated, add the remaining solution dropwise to maintain a gentle reflux (~82°C).

    • Note: The higher boiling point of 2-MeTHF (80°C vs 66°C for THF) drives the reaction to completion faster without aggressive external heating.

  • Digestion: Stir at 60°C for 1 hour after addition is complete.

  • Workup (Validation):

    • Cool to Room Temp.

    • Hydrolyze an aliquot with dilute HCl and analyze via GC.

    • Success Criteria: Ratio of Toluene (product of hydrolysis) to Bibenzyl (Wurtz dimer) should be >95:5. In THF, this ratio is often <70:30.

References
  • Ayres, J. (2012). 2-Methyltetrahydrofuran: A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem.[3][8][9] [Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry. [Link]

  • Garrido, F. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

  • RSC Analytical Methods. (2024). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link][10]

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A Researcher's Guide to Solvent Selection in Organometallic Reactions: A Performance Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent in organometallic reactions is a critical parameter that extends far beyond simple dissolution of reagents. The solvent can profoundly influence reaction rates, selectivity, and even alter the catalytic mechanism itself.[1][2] A rational approach to solvent selection, grounded in mechanistic understanding and supported by empirical data, is therefore indispensable for the development of robust and efficient synthetic methodologies. This guide provides a comparative analysis of common solvents in key organometallic reactions, offering insights into their performance and the underlying chemical principles.

The Mechanistic Role of Solvents in Catalytic Cycles

In many ubiquitous organometallic transformations, such as palladium-catalyzed cross-coupling reactions, the solvent is an active participant in the catalytic cycle.[3] Its influence can be felt at several key stages:

  • Catalyst Activation and Stability: The solvent can play a role in the activation of precatalysts, for instance by assisting in the dissociation of palladium(II) acetate trimers into more readily reducible monomeric species.[3] Furthermore, the coordinating ability of the solvent can stabilize the active catalytic species, preventing decomposition and enhancing catalyst lifetime.[4]

  • Solvation of Intermediates: The polarity of the solvent is crucial for stabilizing charged or polar intermediates and transition states.[2][5] For example, in the oxidative addition step of a Suzuki-Miyaura coupling, a polar solvent can stabilize the resulting Pd(II) complex.[6]

  • Influence on Reaction Rates: By stabilizing the transition state more than the ground state, a solvent can accelerate a reaction.[2] Conversely, strong coordination of the solvent to the metal center can sometimes inhibit catalysis by blocking substrate access.

Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-M R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive Elimination Reductive Elimination R-Pd(II)-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n R-R' Stabilizes charged intermediates Stabilizes charged intermediates Coordinates to metal center Coordinates to metal center Affects base solubility Affects base solubility

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Comparative Analysis of Solvents in Common Organometallic Reactions

The optimal solvent is highly dependent on the specific reaction, substrates, and catalyst system. Below is a comparative analysis for three widely employed organometallic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of solvent significantly impacts the reaction's efficiency, largely due to its influence on the solubility and activity of the base.[7]

Solvent SystemTypical BaseRelative PerformanceKey Considerations
Toluene/H₂ONa₂CO₃, K₂CO₃ExcellentBiphasic system; water is crucial for dissolving the inorganic base.[8]
1,4-Dioxane/H₂OK₃PO₄ExcellentDioxane is a good solvent for a wide range of organic substrates.
Tetrahydrofuran (THF)Cs₂CO₃Very GoodOften used for more challenging couplings due to the high solubility of Cs₂CO₃.[7]
Dimethylformamide (DMF)K₂CO₃Good to ExcellentA polar aprotic solvent that can dissolve both organic and inorganic reagents well.[3][9]

Discussion: Aprotic polar solvents like DMF can be highly effective, but less polar solvents like toluene and dioxane, when used with water as a co-solvent, often provide excellent results.[3][8][9] The addition of water is often crucial for dissolving the inorganic bases commonly used in Suzuki reactions.[8] However, the role of the solvent can be more complex than simply mediating solubility; in some cases, polar aprotic solvents like acetonitrile (MeCN) and DMF can even induce a switch in chemoselectivity.[6]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Highly polar, aprotic solvents are generally favored for this transformation.[3][10]

SolventTypical BaseRelative PerformanceKey Considerations
Dimethylformamide (DMF)Et₃N, Na₂CO₃ExcellentA classic, high-boiling point solvent for the Heck reaction.[3]
N,N-Dimethylacetamide (DMAc)Na₂CO₃ExcellentSimilar to DMF, often interchangeable.[11][12]
N-Methyl-2-pyrrolidone (NMP)K₂CO₃ExcellentAnother high-boiling point amide solvent; addition of water can sometimes accelerate the reaction.[13]
Acetonitrile (MeCN)Et₃NGoodLower boiling point may require sealed-tube conditions for higher temperatures.

Discussion: A correlation between the initial rate of a model Heck reaction and the dipolarity of the solvent has been observed.[3] High-polarity solvents are generally preferred.[3][12] However, there are instances where less polar, electron-donating solvents like ethers can provide superior yields.[3]

Grignard Reactions

The formation and subsequent reactions of Grignard reagents (RMgX) are critically dependent on the use of ethereal solvents. These solvents play a crucial role in stabilizing the highly reactive organometallic species.

SolventKey RolePerformance
Diethyl etherStabilization of RMgXExcellent (Classic Solvent)
Tetrahydrofuran (THF)Stabilization of RMgXExcellent (Higher boiling point than diethyl ether)

Discussion: Ethereal solvents are essential for Grignard reactions for two primary reasons. Firstly, they are aprotic and do not react with the strongly basic Grignard reagent.[14][15] Protic solvents like water or alcohols would lead to the immediate protonation and quenching of the reagent.[14] Secondly, the lone pairs on the ether's oxygen atom coordinate to the magnesium center, forming a stable complex that solubilizes and stabilizes the Grignard reagent.[14][16]

Experimental Protocol: A Case Study in Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for screening various solvents to optimize a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • A panel of solvents to be screened (e.g., Toluene/H₂O (10:1), Dioxane/H₂O (10:1), DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Solvent Screening Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base setup To separate reaction vessels, add reagents prep_reagents->setup add_solvent Add designated solvent to each vessel setup->add_solvent inert Establish inert atmosphere (N2 or Ar) add_solvent->inert heat Heat reactions to desired temperature inert->heat monitor Monitor progress (TLC, GC, or LC-MS) heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify product (e.g., column chromatography) workup->purify characterize Characterize and determine yield purify->characterize

Caption: A typical workflow for solvent screening in a cross-coupling reaction.

Procedure:

  • To a series of flame-dried reaction tubes each containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).[7]

  • Evacuate and backfill each tube with an inert gas (e.g., nitrogen or argon) three times.[7]

  • To each tube, add the respective solvent or solvent system (e.g., 5 mL) via syringe.[7]

  • Heat the reaction mixtures to the desired temperature (e.g., 90-100 °C) and stir for a set period (e.g., 12 hours).[7]

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • Upon completion, cool the reaction mixtures to room temperature.[7]

  • Perform a standard aqueous work-up, diluting the mixture with an organic solvent like ethyl acetate and washing with water and brine.[7]

  • Dry the organic layers, concentrate under reduced pressure, and purify the crude product (e.g., by column chromatography) to determine the isolated yield for each solvent system.[7]

Considerations for Drug Development and Green Chemistry

For researchers in the pharmaceutical industry, solvent selection is governed by additional factors beyond reaction performance.[17]

  • Toxicity and Safety: The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[18][19] Solvents are classified based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being those that should be avoided.[18]

  • Environmental Impact: Green chemistry principles encourage the use of safer, more environmentally benign solvents.[20][21] Solvent selection guides, such as the CHEM21 guide, have been developed to help researchers choose greener alternatives.[22] Water is considered an ideal green solvent where feasible.[17]

  • Scalability and Process Safety: The physical properties of a solvent, such as its boiling point, viscosity, and flammability, are critical considerations for scaling up a reaction from the laboratory to manufacturing.

Conclusion

The solvent is a powerful tool for controlling the outcome of organometallic reactions. A deep understanding of how solvents interact with catalysts, substrates, and intermediates is essential for rational reaction design and optimization. While general trends can be observed for specific reaction classes, empirical screening remains a crucial step in identifying the optimal solvent for a given transformation. For professionals in drug development, this chemical optimization must be balanced with critical considerations of safety, environmental impact, and scalability to develop sustainable and robust synthetic processes.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Liu, Y., & Lercher, J. A. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. AIChE. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Solvent-dependent ligand effects on the selectivity of Pd-catalyzed C–O coupling reactions. Journal of the American Chemical Society, 132(43), 15346–15349. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]

  • (2025, August 20). Solvent Selection from the Green Perspective. LCGC International. [Link]

  • (2022, February 25). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics - ACS Publications. [Link]

  • (n.d.). Screening of solvent, base for the cross-coupling reaction of 4-(chloromethyl)benzonitrile with phenyl boronic acid. ResearchGate. [Link]

  • (2021, April 22). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R8). ICH. [Link]

  • (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]

  • (2018, March 15). What is the role of ether in preparation of Grignard reagents?. Quora. [Link]

  • (2021, March 1). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]

  • (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • (n.d.). Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. PMC. [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (2009, March 16). The Grignard Reagents. Organometallics - ACS Publications. [Link]

  • (2019, July 8). Applications and Mechanistic Mysteries in Palladium-catalyzed Reactions. RWTH Publications. [Link]

  • (2024, April 5). ICH Q3C (R9) Guideline on impurities. EMA. [Link]

  • (2022, July 22). 12.1: Organometallic reactions. Chemistry LibreTexts. [Link]

  • (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Vedantu. [Link]

  • (n.d.). Green Chemistry. Organic Synthesis. [Link]

  • (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • (2025, September 1). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. PMC. [Link]

  • (2017, September 11). Heck Reaction—State of the Art. MDPI. [Link]

  • (1976, February 1). Solvent effects on the reactivities of organometallic compounds. Semantic Scholar. [Link]

  • (n.d.). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. [Link]

  • (2018, October 15). IMPURITIES: GUIDELINE FOR RESIDUAL SOLVENTS Q3C(R7). ICH. [Link]

  • (2025, July 18). Why is ether used as a solvent during Grignard reactions?. askIITians. [Link]

  • (n.d.). Solvent effects. Wikipedia. [Link]

  • (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences. [Link]

  • (2022, December 16). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI. [Link]

  • (n.d.). green solvent selection guides. White Rose Research Online. [Link]

  • (n.d.). STUDIES IN GROUP IV ORGANOMETALLIC CHEMISTRY XXV*. NUCLEOPHILIC trans-ADDITION OF ORGANOTIN HYDRIDES TO CARBON-CARBON TRIPLE BON. DSpace. [Link]

  • (2023, November 22). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Pharma Growth Hub. [Link]

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assessing the stability of 2-MeTHF in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, bio-based alternative to Tetrahydrofuran (THF) in pharmaceutical and industrial chemical synthesis.[1][2][3][4][5] While often selected for its favorable physical properties—higher boiling point (80.2°C vs. 66°C) and lower water miscibility—its enhanced chemical stability in harsh acidic and basic environments is its critical differentiator.[1][5]

This guide provides a technical assessment of 2-MeTHF stability, contrasting it with THF. It includes mechanistic insights, comparative data, and validated experimental protocols for stability profiling.[1][5]

Stability in Acidic Conditions

Mechanistic Insight: Acid-Catalyzed Ring Opening

Both THF and 2-MeTHF are cyclic ethers and are susceptible to acid-catalyzed ring opening.[1][5] In the presence of strong Brønsted acids (e.g., HCl, H₂SO₄), the ether oxygen is protonated, creating a good leaving group.[1][5] A nucleophile (such as a halide ion or water) then attacks an


-carbon, cleaving the C-O bond.[1][5]

Why 2-MeTHF is More Stable: The degradation of 2-MeTHF is significantly slower than THF due to steric hindrance .[1][5] The methyl group at the C-2 position impedes the nucleophilic attack required for ring opening.[5] While THF opens rapidly to form 4-chlorobutanol (in HCl), 2-MeTHF resists this pathway for longer durations, preserving solvent integrity during acidic workups.[1][5]

Comparative Data: Acid Degradation Rates

Experimental data demonstrates that 2-MeTHF degrades approximately 6 times slower than THF under identical acidic stress conditions.[1][5]

Table 1: Comparative Acid Stability (5N HCl at 60°C)

SolventTime (Hours)% DegradedRelative Stability Factor
THF 4.01.52%1.0 (Baseline)
2-MeTHF 4.00.54%~2.8x More Stable
THF 7.52.24%1.0 (Baseline)
2-MeTHF 7.50.83%~2.7x More Stable

Data Source: Derived from Penn A Kem Technical Data and comparative kinetic studies [1, 2].

Visualization: Acid Degradation Pathway

The following diagram illustrates the competitive protonation and ring-opening mechanism.[5]

AcidStability cluster_legend Kinetic Differentiator Solvent 2-MeTHF / THF Protonated Protonated Ether (Oxonium Ion) Solvent->Protonated + H+ (Fast Equilibrium) Transition Transition State (Nu- Attack) Protonated->Transition + Nucleophile (Cl-, H2O) Product Ring-Opened Product (Halohydrin/Diol) Transition->Product C-O Bond Cleavage Note Methyl group in 2-MeTHF sterically hinders the Nucleophilic Attack step.

Figure 1: Acid-catalyzed ring-opening mechanism.[1][5] The rate-limiting nucleophilic attack is sterically hindered in 2-MeTHF.[1][5]

Stability in Basic / Organometallic Conditions[1][4][5][6][7][8]

Mechanistic Insight: Resistance to -Deprotonation

The stability of ethers against strong bases (e.g., organolithiums like


-BuLi) is governed by the acidity of the 

-protons.[1][5]
  • THF Instability: THF undergoes rapid deprotonation at the

    
    -carbon at temperatures above 0°C.[1] This lithiated intermediate undergoes a retro-[3+2] cycloaddition, decomposing into ethylene and the enolate of acetaldehyde.[1][5][6]
    
  • 2-MeTHF Stability: The 2-methyl group blocks one

    
    -site and sterically shields the adjacent protons.[1][5] This dramatically increases the half-life of the solvent in the presence of strong bases, allowing for higher temperature reactions (e.g., refluxing Grignards).[1][5]
    
Comparative Data: Half-Life with -Butyllithium

2-MeTHF exhibits a half-life over an order of magnitude longer than THF in the presence of strong organolithium reagents.[1][5]

Table 2: Solvent Half-Life with


-BuLi (at 35°C) 
SolventHalf-Life (

)
Decomposition Products
THF ~10 minEthylene + Acetaldehyde (Enolate)
2-MeTHF ~130 minEthylene + Acetone (Enolate)

Note: Decomposition rates vary by concentration, but the relative stability order remains constant [3, 4].[1][5]

Visualization: Base Decomposition Pathways

BaseStability THF THF + n-BuLi THF_Inter α-Lithiated THF (Unstable) THF->THF_Inter Fast Deprotonation (t½ ~10 min) MeTHF 2-MeTHF + n-BuLi MeTHF_Inter α-Lithiated 2-MeTHF (Slow Formation) MeTHF->MeTHF_Inter Sterically Hindered (t½ ~130 min) Decomp_THF Rapid Fragmentation (Ethylene + Acetaldehyde) THF_Inter->Decomp_THF Retro [3+2] Cycloaddition Decomp_MeTHF Slow Fragmentation (Propylene + Acetaldehyde) MeTHF_Inter->Decomp_MeTHF Retro [3+2] Cycloaddition

Figure 2: Comparative stability pathways in the presence of strong bases (n-BuLi).

Experimental Protocols for Stability Assessment

To validate these profiles in your specific reaction matrix, use the following self-validating protocols.

Protocol A: Stress Testing via GC-FID/MS

Objective: Determine the degradation rate constant (


) of 2-MeTHF in a specific acidic or basic reaction mixture.[1][5]

Reagents:

  • Test Solvent: 2-MeTHF (Anhydrous).[1][5][6]

  • Stressor: e.g., 6M HCl (Acidic) or

    
    -BuLi (Basic).[1][5]
    
  • Internal Standard: Dodecane (Inert, high boiling point).[1][5]

  • Quenching Agent: Sat. NaHCO₃ (for acid) or MeOH (for base).[1][5]

Workflow:

  • Preparation: Prepare a 10 mL solution of 2-MeTHF containing 10 mg/mL Dodecane.

  • Initiation: Add the stressor reagent at the target reaction temperature (e.g., 60°C).[1][5]

  • Sampling: At

    
     hours, remove a 100 µL aliquot.
    
  • Quenching: Immediately quench the aliquot into the appropriate neutralizing agent/solvent (e.g., Ethyl Acetate).[1][5]

  • Analysis: Inject into GC-FID.

  • Calculation: Plot

    
     vs. Time. The slope represents 
    
    
    
    .[1][5]
Protocol B: Peroxide Formation Monitoring

Objective: Although 2-MeTHF forms peroxides slower than THF, stability must be confirmed for long-term storage.[1][5]

Method: Iodine-Thiosulfate Titration (ASTM E299).[1][5]

  • Dissolve solvent sample in acetic acid/chloroform mixture.[1][5]

  • Add saturated KI solution (excess I⁻).[1][5]

  • Incubate in dark for 5 min (Peroxides oxidize I⁻ to I₂).[1][5]

  • Titrate generated I₂ with 0.01 N Sodium Thiosulfate to a colorless endpoint.[1][5]

Visualization: Stability Testing Workflow

Workflow Start Start Stability Assessment Prep Prepare Solvent + Internal Standard (Dodecane) Start->Prep Split Select Stress Condition Prep->Split Acid Acid Stress (e.g., 6M HCl, 60°C) Split->Acid Base Base Stress (e.g., n-BuLi, 0°C) Split->Base Sample Aliquot Sampling (t = 0, 1, 4, 24 h) Acid->Sample Base->Sample Quench Quench Reaction (Neutralize) Sample->Quench Analyze GC-FID Analysis (Ratio vs IS) Quench->Analyze Result Calculate Half-Life (t½) Analyze->Result

Figure 3: Standardized workflow for determining solvent stability half-lives.[1][5]

Conclusion

2-MeTHF offers a robust stability profile that addresses the primary weaknesses of THF:

  • Acid Stability: It resists ring-opening ~3-6x longer than THF, making it suitable for acidic workups and biphasic extractions.[1][5]

  • Base Stability: It is significantly more resistant to metallation by organolithiums (

    
     increased from 10 min to >2 hours), enabling higher-temperature organometallic chemistry.[1][5]
    

For drug development workflows, substituting THF with 2-MeTHF can result in higher process safety margins, reduced impurity profiles from solvent degradation, and improved recovery yields.[1][3][5]

References

  • Pace, V., et al. (2016).[1][5] Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link][1][5]

  • Bates, R. B., et al. (1972).[1][5] Reactions of organolithium reagents with ethers. Journal of Organic Chemistry, 37(4), 560–562.[1][5]

  • Aycock, D. F. (2007).[1][5] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Synthesis. Organic Process Research & Development, 11(1), 156–159.[1][5] Retrieved from [Link]

Sources

yield comparison between different 2,5-dimethoxytetrahydrofuran synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of synthetic pathways is critical when scaling the production of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). As a highly versatile masked 1,4-dicarbonyl equivalent, 2,5-DMTHF is the foundational building block for the Clauson-Kaas synthesis of N-substituted pyrroles, as well as a key precursor for tropinone and glutaraldehyde[1].

As a Senior Application Scientist, selecting the optimal synthetic route requires moving beyond basic reaction schemes to understand the thermodynamic and operational causalities that dictate final yield. This guide objectively compares the three primary synthetic pathways—chemical methoxylation, electrochemical methoxylation, and acid-catalyzed cyclization—providing mechanistic insights and self-validating experimental protocols to ensure reproducibility in your laboratory.

Section 1: Mechanistic Pathways & Logical Relationships

DMTHFSynthesis Furan Furan ChemOx Chemical Methoxylation (Br2, MeOH, -50°C) Furan->ChemOx ElectroOx Electrochemical Methoxylation (e-, MeOH, Anode) Furan->ElectroOx Butanal 4,4-Dimethoxy-1-butanal Cyclization Acid-Catalyzed Cyclization (Ion Exchange Resin, 50°C) Butanal->Cyclization DMDHF 2,5-Dimethoxy-2,5-dihydrofuran (Intermediate) ChemOx->DMDHF ~70-80% Yield ElectroOx->DMDHF ~98% Yield Hydro Catalytic Hydrogenation (Mg-MeOH/Pd-C or Raney Ni) DMDHF->Hydro DMTHF 2,5-Dimethoxytetrahydrofuran (Target Product) Hydro->DMTHF ~85-90% Yield Cyclization->DMTHF ~82-95% Yield

Synthetic pathways to 2,5-DMTHF comparing chemical, electrochemical, and cyclization routes.

Section 2: Comparative Analysis of Synthesis Methods

Method A: Chemical Methoxylation + Catalytic Hydrogenation (The Classical Route) The historical synthesis of 2,5-DMTHF begins with the chemical methoxylation of furan. Furan is reacted with stoichiometric bromine in methanol at low temperatures (-50°C) to form the intermediate 2,5-dimethoxy-2,5-dihydrofuran[2].

  • Causality of Yield Loss: The use of highly reactive and toxic bromine often leads to over-oxidation and ring-opening side reactions, limiting the intermediate yield to approximately 70-80%. Furthermore, the classical subsequent step requires high-pressure hydrogenation using a Raney Nickel catalyst in an autoclave, which typically yields ~85% of the final 2,5-DMTHF[3]. The combined overall yield is moderate (~60-68%), and the safety hazards associated with bromine and high-pressure hydrogen gas make this route less desirable for modern scale-up.

Method B: Electrochemical Methoxylation + Mild Hydrogenation (The Modern Standard) A significant advancement in yield and safety is achieved by replacing chemical oxidants with an electric current. Electrochemical anodic oxidation of furan in methanol generates the 2,5-dimethoxy-2,5-dihydrofuran intermediate[3].

  • Causality of High Yield: By utilizing a self-supported paired electrosynthesis in a thin layer flow cell, electron transfer at the anode is highly controlled, virtually eliminating the side reactions seen with bromine. This method achieves an exceptional chemical yield of up to 98% for the intermediate[3]. For the subsequent reduction, replacing high-pressure Raney Nickel with an in situ hydrogen generation system (Mg-MeOH/Pd-C) allows the reaction to proceed at room temperature and atmospheric pressure, achieving a 90% yield[2]. This brings the overall theoretical yield to ~88%, establishing it as the green and high-yield standard.

Method C: Acid-Catalyzed Cyclization of 4,4-Dimethoxy-1-butanal (The Alternative Pathway) An entirely different approach circumvents furan by utilizing 4,4-dimethoxy-1-butanal. The precursor is treated with a strongly acidic ion exchange resin to promote intramolecular cyclization into 2,5-DMTHF[4].

  • Causality of High Yield: Utilizing a macroporous, strongly acidic ion exchange resin (such as Amberlite IR-200C) provides a localized, heterogeneous source of protons[4]. This prevents the widespread degradation and aldol-condensation side reactions typically caused by homogeneous liquid acids. Because the catalyst is solid, it is easily filtered out before distillation, preventing reverse reactions (ring-opening) during heating. This highly efficient equilibrium shift results in yields ranging from 82.6% to 95.2% relative to the reacted butanal[4].

Section 3: Quantitative Yield Comparison

Synthesis RouteStarting MaterialIntermediate Yield (%)Final Step Yield (%)Overall Yield (%)Key Catalysts / Reagents
A. Chemical Methoxylation Furan~70-80%~85%~60-68%Br₂, MeOH, Raney Ni, H₂ (High Pressure)
B. Electrochemical Methoxylation FuranUp to 98%~90%~88%e⁻ (Anode), Mg-MeOH/Pd-C (Atmospheric)
C. Acid-Catalyzed Cyclization 4,4-Dimethoxy-1-butanalN/A82.6-95.2%~82-95%Amberlite IR-200C (Strongly Acidic Resin)

Section 4: Self-Validating Experimental Protocols

Protocol 1: Mild Hydrogenation of 2,5-Dimethoxy-2,5-dihydrofuran (Method B)

This protocol utilizes in situ hydrogen generation, bypassing the need for high-pressure equipment while maintaining excellent yields[2].

  • Reaction Setup: In a 2 L three-necked flask, dissolve 10 g (76.9 mmol) of 2,5-dimethoxy-2,5-dihydrofuran in 150 mL of absolute methanol. Add 10% Pd/C catalyst[2].

  • In Situ H₂ Generation: Add magnesium turnings (10 g total) in small portions (3-4 g every 3 hours) over a 10-hour period[2].

    • Validation Check: Observe continuous, controlled effervescence (H₂ gas evolution). The reaction temperature should naturally remain near room temperature. If effervescence stops prematurely, the Mg surface may be passivated, requiring gentle agitation.

  • Filtration: Once GC or TLC indicates the complete disappearance of the starting material, filter the mixture to remove the solid residue (magnesium methoxide and Pd/C)[2]. Wash the filter cake with methylene chloride (2 × 30 mL)[2].

  • Neutralization: Add methylene chloride (150 mL) and water (200 mL) to the combined filtrate, then carefully neutralize to pH=6 using 5% hydrochloric acid[2].

    • Validation Check: Use a calibrated pH meter. Precise neutralization to a slightly acidic/neutral pH is critical; excessive acidity will catalyze the hydrolysis of the newly formed acetal, destroying the yield.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,5-DMTHF (~90% yield)[2].

Protocol 2: Acid-Catalyzed Cyclization of 4,4-Dimethoxy-1-butanal (Method C)

This protocol demonstrates the efficiency of heterogeneous catalysis in acetal cyclization[4].

  • Reaction Setup: Combine 132 g (1.0 mol) of 4,4-dimethoxy-1-butanal with 2.6 g of a strongly acidic ion exchange resin (e.g., Amberlite IR-200C) in a round-bottom flask[4].

  • Cyclization: Stir the mixture continuously for 1.5 hours at 50°C[4].

    • Validation Check: Monitor the reaction via GC. Conversion should reach approximately 94% after 1.5 hours[4]. The mixture should remain a clear liquid with suspended resin beads. Darkening of the solution indicates localized overheating.

  • Catalyst Removal: Filter the reaction mixture to quantitatively recover the ion exchange resin.

    • Validation Check: The recovered resin can be washed with methanol and regenerated for subsequent batches, proving the operational and economic advantage of heterogeneous catalysis.

  • Distillation: Distill the filtrate under reduced pressure.

    • Validation Check: Collect the fraction boiling at 144°-147°C (at atmospheric pressure, or the equivalent boiling point under vacuum)[4]. The distillate should be a colorless liquid consisting of 98% cis- and trans-isomers of 2,5-DMTHF[4]. The yield is ~95.2% relative to the reacted butanal[4].

References

  • [4] Title: US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran | Source: Google Patents | URL:

  • [3] Title: A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran | Source: Benchchem | URL:

  • [2] Title: An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran | Source: JLU.edu.cn | URL:

  • [1] Title: 2,5-Dimethoxytetrahydrofuran (DMTHF) CAS 696-59-3 | Source: Royalchem | URL:

Sources

A Comparative Guide to Catalysts for the Production of 2,5-Dimethyltetrahydrofuran (2,5-DMTHF)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of 2,5-Dimethyltetrahydrofuran

In the global pursuit of sustainable chemical and energy solutions, 2,5-dimethyltetrahydrofuran (2,5-DMTHF) has emerged as a promising biofuel and a versatile aprotic ether solvent.[1] Derived from the dehydration of carbohydrates, its precursor, 5-hydroxymethylfurfural (HMF), is a key platform molecule in the valorization of biomass.[2][3] The catalytic conversion of HMF to 2,5-DMTHF represents a critical step in the green chemistry value chain, offering a renewable alternative to petroleum-derived solvents and fuels.[4][5] This guide provides a comparative analysis of the catalytic systems developed for this transformation, offering insights into their performance, mechanisms, and the experimental methodologies for their application.

The conversion of HMF to 2,5-DMTHF is a multi-step hydrogenation and hydrodeoxygenation process. The choice of catalyst is paramount as it dictates the reaction pathway, selectivity, and overall efficiency. This guide will explore the landscape of catalysts, from noble metals to more economical non-noble and bimetallic systems, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work.

Catalytic Pathways: A Mechanistic Overview

The transformation of 5-HMF to 2,5-DMTHF proceeds through two primary reaction pathways, the selection of which is highly dependent on the catalyst and reaction conditions employed.[6][7]

  • Pathway 1: Aldehyde Hydrogenation First The initial step involves the hydrogenation of the aldehyde group in HMF to form 2,5-bis(hydroxymethyl)furan (BHMF). Subsequent hydrodeoxygenation of the hydroxyl groups and hydrogenation of the furan ring lead to the formation of 2,5-DMTHF.[7][8]

  • Pathway 2: Hydroxymethyl Group Hydrogenolysis First Alternatively, the hydroxymethyl group of HMF can first undergo hydrogenolysis to produce 5-methylfurfural (5-MF). This is followed by hydrogenation of the aldehyde group to form 5-methylfurfuryl alcohol (5-MFA), and finally, further hydrodeoxygenation and furan ring hydrogenation yields 2,5-DMTHF.[7]

The ability of a catalyst to selectively favor one pathway over the other, while minimizing the formation of byproducts such as 2,5-dimethylfuran (2,5-DMF) or over-hydrogenated ring-opened products, is a key measure of its efficacy.[2][9]

Comparative Analysis of Catalytic Systems

The catalysts employed for 2,5-DMTHF synthesis can be broadly categorized into three groups: noble metal catalysts, non-noble metal catalysts, and bimetallic catalysts. Each category presents a unique set of advantages and disadvantages in terms of activity, selectivity, stability, and cost.

Noble Metal Catalysts: The High-Performance Benchmark

Noble metals such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) have been extensively studied for the hydrogenation of HMF.[10][11] They typically exhibit high activity under mild reaction conditions.

A study screening various supported noble metal catalysts revealed that 5 wt% Pd/C was effective in producing 2,5-DMTHF in high yield (80%) in a H₂O-scCO₂ solvent system.[6] Other noble metals on carbon supports showed varied selectivity, with Ru/C and Ir/C also favoring 2,5-DMTHF production, while Pt/C and Rh/C led to other products.[6]

Table 1: Performance of Noble Metal Catalysts in 2,5-DMTHF Production

CatalystSupportSolventTemp. (°C)Pressure (bar H₂)Time (h)HMF Conversion (%)2,5-DMTHF Yield (%)Reference
5 wt% Pd/CActivated CarbonH₂O-scCO₂130102>9580[6]
5 wt% Ru/CActivated Carbon1,4-Dioxane180501610078[6]
1 wt% Ir/CActivated Carbon1,4-Dioxane180501610081.1 (Selectivity)[6]
Non-Noble Metal Catalysts: The Economical Alternative

The high cost and limited availability of noble metals have driven research towards more economical non-noble metal catalysts, such as those based on Nickel (Ni), Copper (Cu), and Cobalt (Co).[2][11] These catalysts, while often requiring more stringent reaction conditions, offer a cost-effective solution for large-scale production.

Nickel-based catalysts have shown significant promise. For instance, a 15 wt% Ni/SBA-15 catalyst achieved a 97% selectivity for 2,5-DMTHF at 100% HMF conversion.[6] Copper-based catalysts have also been explored, with Cu/SiO₂ showing moderate yields, which could be improved by optimizing the catalyst preparation method to increase the proportion of active Cu⁰ species.[6]

Table 2: Performance of Non-Noble Metal Catalysts in 2,5-DMTHF Production

CatalystSupportSolventTemp. (°C)Pressure (bar H₂)Time (h)HMF Conversion (%)2,5-DMTHF Yield (%)Reference
15 wt% Ni/SBA-15SBA-151,4-Dioxane180301010097 (Selectivity)[6]
20 wt% Ni/Al₂O₃Al₂O₃1,4-Dioxane--20-72.4 (Selectivity)[6]
33 wt% Cu/SiO₂-HT-6.5SiO₂THF2006--41.4[6]
Co/rGOReduced Graphene Oxide-15010->97>97[6]
Bimetallic Catalysts: Synergistic Enhancement of Performance

Bimetallic catalysts, which combine a noble metal with a non-noble metal or two non-noble metals, often exhibit enhanced catalytic activity and selectivity due to synergistic effects between the metallic components.[9][11] These effects can include improved dispersion of the active metal, electronic modification of the catalytic sites, and facilitation of specific reaction steps.

For example, a Ru/Co₃O₄ catalyst demonstrated excellent performance, achieving a 93.4% yield of 2,5-DMF (a precursor to 2,5-DMTHF) at a relatively low temperature and pressure.[10] The synergy between Ru for hydrogenation and CoOx for C-O bond cleavage was credited for this high activity.[10] Similarly, Pt-Co bimetallic nanoparticles have achieved a 98.0% yield of 2,5-DMF.[10]

Table 3: Performance of Bimetallic Catalysts in Furanic Compound Production

CatalystSupportSolventTemp. (°C)Pressure (MPa H₂)Time (h)ProductYield (%)Reference
Ru/Co₃O₄Co₃O₄THF1300.7-2,5-DMF93.4[10]
PtCo@HCSHollow Carbon Spheres-1800.122,5-DMF98.0[10]
Ru-Co/SiO₂SiO₂-1400.242,5-DMF>99[10]
CuCoNiAl-MMOMixed Metal Oxide-1801.062,5-DMF95.3 (Selectivity)[3]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative procedures for catalyst synthesis and the catalytic production of 2,5-DMTHF.

Protocol 1: Synthesis of a Supported Noble Metal Catalyst (e.g., Pd/C)

This protocol is based on the incipient wetness impregnation method, a common technique for preparing supported metal catalysts.

Materials:

  • Activated carbon (support)

  • Palladium(II) chloride (PdCl₂) or other suitable precursor

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Reducing agent (e.g., sodium borohydride or hydrazine hydrate)

Procedure:

  • Support Pre-treatment: Dry the activated carbon support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Dissolve the calculated amount of PdCl₂ in a minimal amount of concentrated HCl and dilute with deionized water to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the support material.

  • Impregnation: Add the precursor solution dropwise to the dried activated carbon support with constant mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110°C overnight.

  • Reduction: The dried material is then reduced to convert the palladium salt to metallic palladium. This can be achieved by either:

    • Liquid-phase reduction: Suspend the material in water and add a reducing agent like sodium borohydride solution dropwise under vigorous stirring.

    • Gas-phase reduction: Place the material in a tube furnace and heat under a flow of hydrogen gas at a controlled temperature (e.g., 200-400°C).

  • Washing and Drying: After reduction, wash the catalyst thoroughly with deionized water to remove any residual ions and dry it under vacuum.

Protocol 2: Catalytic Production of 2,5-DMTHF from HMF

This protocol describes a typical batch reactor experiment for the conversion of HMF to 2,5-DMTHF.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Catalyst (e.g., Pd/C, Ni/SBA-15)

  • Solvent (e.g., 1,4-dioxane, THF)

  • High-pressure autoclave (batch reactor)

  • Hydrogen gas

Procedure:

  • Reactor Charging: Add the HMF, solvent, and catalyst to the autoclave in the desired proportions.

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target reaction temperature.

  • Reaction: Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the pressure to track hydrogen consumption.

  • Cooling and Depressurization: After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Analysis: Open the reactor and separate the catalyst from the liquid product mixture by filtration or centrifugation. Analyze the liquid products and unreacted HMF using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

Visualizing the Process: Workflow and Reaction Pathway

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction support Support Pre-treatment impregnation Impregnation support->impregnation precursor Precursor Solution precursor->impregnation drying1 Drying impregnation->drying1 reduction Reduction drying1->reduction washing Washing & Drying reduction->washing catalyst Final Catalyst washing->catalyst reactor_charging Reactor Charging (HMF, Solvent, Catalyst) catalyst->reactor_charging purging Sealing & Purging reactor_charging->purging reaction_conditions Pressurizing & Heating purging->reaction_conditions reaction_step Reaction reaction_conditions->reaction_step cooling Cooling & Depressurization reaction_step->cooling analysis Product Analysis (GC/HPLC) cooling->analysis

Caption: Experimental workflow for catalyst synthesis and catalytic production of 2,5-DMTHF.

Reaction_Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Aldehyde Hydrogenation MF 5-Methylfurfural (5-MF) HMF->MF Hydroxymethyl Hydrogenolysis MFA 5-Methylfurfuryl Alcohol (5-MFA) BHMF->MFA Hydrodeoxygenation MF->MFA Aldehyde Hydrogenation DMTHF 2,5-Dimethyltetrahydrofuran (2,5-DMTHF) MFA->DMTHF Hydrodeoxygenation & Furan Ring Hydrogenation DMF 2,5-Dimethylfuran (2,5-DMF) MFA->DMF Hydrodeoxygenation DMF->DMTHF Furan Ring Hydrogenation

Caption: Reaction pathways for the conversion of HMF to 2,5-DMTHF.

Conclusion and Future Outlook

The catalytic production of 2,5-DMTHF from HMF is a rapidly advancing field with significant potential for the production of sustainable biofuels and solvents. While noble metal catalysts currently offer high performance, the development of cost-effective and robust non-noble and bimetallic catalysts is crucial for industrial-scale implementation. Future research should focus on designing catalysts with enhanced stability and reusability, optimizing reaction conditions to minimize energy consumption, and developing a deeper understanding of the structure-activity relationships that govern catalyst performance. The continuous innovation in catalyst design will undoubtedly pave the way for the economically viable and environmentally benign production of 2,5-DMTHF.

References

  • One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - RSC Publishing.
  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors - MDPI.
  • Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route - ACS Publications.
  • Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route - SciSpace.
  • Recent Progress on the Production of Liquid Fuel 2,5-Dimethylfuran via Chemoselective Hydrogenolysis Biomass-Derived 5-Hydroxymethylfurfural - MDPI.
  • Conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran - Encyclopedia.pub.
  • One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst - International Journal of Renewable Energy Development.
  • Synthesis and Isolation of 2,5-Dimethylene-2,5-dihydrofuran: A Technical Guide - Benchchem.
  • Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst - Frontiers.
  • Biobased 2,5-Dimethyltetrahydrofuran as a Green Aprotic Ether Solvent | Organic Process Research & Development - ACS Publications.
  • A Stable and Reusable Supported Copper Catalyst for the Selective Liquid-Phase Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan - MDPI.
  • CN101434588B - Method for preparing 2,5-dimethyl furan from 5-hydroxymethyl furfural - Google Patents.
  • US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents.
  • Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeO x /AC Catalysts - MDPI.
  • Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst - PMC.
  • Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst - PMC.
  • Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of - atibt.

Sources

Safety Operating Guide

2,5-dimethoxy-2-methyltetrahydrofuran proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up operations and laboratory safety, I frequently manage the lifecycle of reactive organic intermediates. 2,5-Dimethoxy-2-methyltetrahydrofuran (2,5-DMMTHF) is a highly versatile cyclic acetal, often utilized as a masked dicarbonyl equivalent in the synthesis of biopterin derivatives and complex pharmaceutical heterocycles . However, its structural utility also dictates its hazard profile.

Proper disposal of 2,5-DMMTHF is not merely a logistical task; it is a critical safety operation. This guide provides a self-validating, mechanistic approach to the safe handling, treatment, and disposal of 2,5-DMMTHF waste streams, ensuring your laboratory maintains the highest standards of operational integrity.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative hazard parameters of the chemical. The table below summarizes the critical physicochemical data and regulatory classifications that dictate our disposal methodology .

Property / Hazard ParameterValue / ClassificationRegulatory Code
Boiling Point 145–148 °CN/A
Flash Point (Closed Cup) 35 °C (95 °F)N/A
Specific Gravity 1.02 g/cm³N/A
GHS Hazard Classifications Flammable Liquid (Cat 3), Toxic if Inhaled (Cat 3), Eye Irritant (Cat 2)H226, H331, H319
EPA Hazardous Waste Code Ignitability CharacteristicD001
Transport Classification Flammable Liquid, N.O.S.UN1993

Mechanistic Safety Insights: The Peroxide Threat

Why do we treat 2,5-DMMTHF differently than standard aliphatic hydrocarbons? The causality lies in its cyclic acetal structure. In the presence of ambient oxygen and light, the alpha-carbons (adjacent to the oxygen heteroatoms) undergo hydrogen abstraction, forming a carbon-centered radical. This radical rapidly reacts with O₂ to form a hydroperoxide.

If 2,5-DMMTHF waste is allowed to evaporate or is subjected to distillation without prior treatment, these peroxides concentrate and can detonate with extreme force. Therefore, our disposal protocol integrates a mandatory, self-validating peroxide testing and neutralization loop to eliminate this kinetic threat before the waste ever leaves your facility.

Operational Disposal Plan: Step-by-Step Methodology

The following protocol must be executed in a certified chemical fume hood by trained personnel wearing appropriate PPE (flame-resistant lab coat, chemical splash goggles, and nitrile gloves).

Protocol 1: Peroxide Testing and Neutralization
  • Sampling: Using a clean, disposable glass pipette, extract 1 mL of the 2,5-DMMTHF waste stream from the primary collection vessel.

  • Colorimetric Testing: Apply 1-2 drops of the sample onto a commercial Quantofix® Peroxide test strip. Wait exactly 15 seconds to allow the peroxidase-catalyzed oxidation of the indicator to occur.

  • Evaluation: Compare the strip to the colorimetric scale.

    • Pass (< 20 ppm): The waste is safe for standard flammable consolidation. Proceed to Protocol 2.

    • Fail (> 20 ppm): The waste contains dangerous levels of peroxides and requires immediate chemical reduction.

  • Neutralization (If Failed): Slowly add a freshly prepared 10% (w/v) aqueous Iron(II) sulfate (FeSO₄) solution to the waste container while stirring vigorously. Mechanistically, the Fe²⁺ ions act as a reducing agent, converting the explosive hydroperoxides into harmless alcohols while being oxidized to Fe³⁺.

  • Self-Validation: Wait 30 minutes to ensure complete reaction kinetics, then repeat Steps 1-3. Do not proceed to packaging until a "Pass" result is achieved.

Protocol 2: Segregation, Packaging, and Transfer
  • Container Selection: Transfer the peroxide-free waste into a high-density polyethylene (HDPE) carboy approved for flammable liquids.

  • Headspace Management: Fill the container to a maximum of 90% capacity. This 10% headspace is a physical safeguard, allowing for thermal expansion of the vapors without rupturing the vessel.

  • Chemical Segregation: Strictly isolate this waste from halogenated solvents (e.g., dichloromethane) and heavy metals. Mixing with halogens alters the incineration profile, requiring specialized scrubbers for corrosive HCl/HF gases, which drastically increases disposal costs and violates standard D001 segregation principles .

  • Regulatory Labeling: Affix a compliant hazardous waste label. Explicitly mark the container with: "UN1993, Flammable Liquid, N.O.S. (contains 2,5-dimethoxy-2-methyltetrahydrofuran), EPA Waste Code D001".

  • Final Transfer: Store the sealed container in a grounded, explosion-proof flammable storage cabinet until it is collected by a licensed hazardous waste contractor for high-temperature incineration.

Disposal Workflow Diagram

To ensure operational compliance, the following decision tree maps the logical relationships and critical control points of the disposal process.

DisposalWorkflow Start Identify 2,5-DMMTHF Waste Test Test for Peroxides (Quantofix/KI Strip) Start->Test Pass Result: < 20 ppm (Safe Level) Test->Pass Pass Fail Result: > 20 ppm (Hazardous) Test->Fail Fail Segregate Segregate as D001 Non-Halogenated Flammable Pass->Segregate Neutralize Neutralize Peroxides (Add 10% FeSO4) Fail->Neutralize Neutralize->Test Re-test Label Apply GHS & EPA Labels (UN1993) Segregate->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Decision tree for the safe evaluation, treatment, and disposal of 2,5-DMMTHF waste streams.

Spill Contingency Plan

In the event of a localized spill during the disposal process, immediate containment is required to prevent vapor accumulation. Do not use combustible materials like paper towels. Instead, cover the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth . Once absorbed, sweep the material using non-sparking tools to prevent static discharge ignition, place it in a sealed, labeled container, and process it as D001 solid hazardous waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA).[Link]

Personal protective equipment for handling 2,5-dimethoxy-2-methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,5-dimethoxy-2-methyltetrahydrofuran CAS: 58518-63-1 Role: Senior Application Scientist[1][2]

Executive Summary & Chemical Profile

Target Audience: Synthetic Chemists, Process Engineers, and EHS Officers.

2,5-Dimethoxy-2-methyltetrahydrofuran (CAS 58518-63-1) is a specialized acetal used primarily as a masked equivalent of 4-oxopentanal (levulinaldehyde) in heterocycle synthesis (e.g., Paal-Knorr pyrrole synthesis, pteridine manufacturing).[1][2] Unlike standard solvents, this reagent possesses a "dual-threat" profile: it carries the flammability and peroxide-forming risks of an ether, combined with the chemical reactivity of an acetal that hydrolyzes to release methanol and reactive carbonyls upon contact with acid or moisture.[1][2]

Core Safety Directive: Treat this chemical as a Flammable Liquid and a Potential Peroxide Former .[2] Do not rely on standard nitrile gloves for prolonged contact.[2][3]

PropertyData / Classification
CAS Number 58518-63-1
Physical State Colorless to pale yellow liquid
Flash Point (Est.) ~35–45°C (Based on structural analog 2,5-dimethoxytetrahydrofuran)
Primary Hazards Flammable, Skin/Eye Irritant, Peroxide Former, Acid-Sensitive
Hydrolysis Products Methanol + 4-Oxopentanal (Levulinaldehyde)
Hazard Assessment & Mechanism of Injury

To select the correct PPE, you must understand why the protection is needed.[2]

  • The Hydrolysis Risk: Upon contact with acidic moisture (including perspiration or mucous membranes), the methoxy groups hydrolyze.[2] This releases methanol (toxic, absorbed through skin) and the aldehyde.[2]

    • Implication: Eye protection must seal against vapors; skin protection must account for methanol permeability.[2]

  • The Peroxide Threat: Like all tetrahydrofuran (THF) derivatives, the ether oxygen adjacent to the methyl group is a site for radical abstraction, leading to explosive organic peroxides.[2]

    • Implication: PPE is the last line of defense; the primary control is inventory management (peroxide testing).[2]

  • Solvent Permeation: THF derivatives are aggressive solvents.[2] They swell and permeate standard glove materials rapidly.[2]

Personal Protective Equipment (PPE) Matrix
A. Hand Protection (The Critical Failure Point)

Standard nitrile exam gloves provide INSUFFICIENT protection for immersion or prolonged handling.[2] THF derivatives can permeate thin nitrile (<4 mil) in under 2 minutes.[2]

Contact TypeRecommended MaterialBrand Examples (Reference)Breakthrough Time
Incidental / Splash Double-gloved Nitrile (min 5 mil outer)Kimberly-Clark Purple Nitrile, Ansell TouchNTuff< 10 mins (Change immediately upon splash)
Spill Cleanup / Immersion Laminate Film (Silver Shield / 4H)Honeywell Silver Shield, Ansell Barrier> 480 mins
Alternative (Heavy Duty) Polyvinyl Alcohol (PVA) Ansell Solvex (PVA coated)Excellent (Note: Water soluble, do not use with aqueous acids)

Senior Scientist Note: If you are performing a reaction scale-up (>100g), wear a pair of Laminate gloves under a pair of heavy-duty nitrile gloves.[1][2] The laminate provides the chemical barrier, while the nitrile provides mechanical grip and protects the fragile laminate film.[2]

B. Eye & Face Protection [2]
  • Minimum: Chemical Safety Goggles (Indirect Vented).[2]

    • Why: Safety glasses with side shields are inadequate because vapors or splashes can bypass the lens.[2] If the acetal hydrolyzes in the eye, it generates acid/methanol directly on the cornea.[2]

  • High Hazard (Pouring/Transfer): Face Shield + Goggles.[2]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1][2]

  • Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.[1][2]

    • Warning: Methanol (a hydrolysis byproduct) has poor warning properties (low odor threshold).[2] Ensure cartridges are changed frequently or use supplied air if concentrations are unknown.[2]

Operational Protocols
Workflow: Safe Transfer Technique
  • Step 1: Verify the container date.[2] If opened >6 months ago, test for peroxides using Quantofix® or similar strips.[2]

  • Step 2: Secure the flask. Use a clamp; do not hold the flask by hand during transfer.[2]

  • Step 3: Inert Atmosphere.[1][2] Flush the receiving vessel with Nitrogen (

    
    ) or Argon.[2]
    
  • Step 4: Transfer. Use a glass syringe with a Luer-lock tip for volumes <50mL.[1][2] For larger volumes, use a cannula transfer or a chemically resistant diaphragm pump (PTFE lined).[2] Avoid pouring.

Workflow: Spill Response

Do NOT use water immediately. Water promotes hydrolysis, releasing methanol and potentially increasing the flammability/toxicity of the spill zone.[2]

SpillResponse Start Spill Detected Evacuate 1. Evacuate Area & Alert Lab Start->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 50 mL (Hood) Assess->Small Large > 50 mL (Floor/Bench) Assess->Large PPE_Don 3. Don PPE: Silver Shield Gloves + Goggles + Lab Coat Small->PPE_Don Large->PPE_Don If trained Absorb 4. Cover with Absorbent Pads (Polypropylene or Vermiculite) PPE_Don->Absorb Collect 5. Collect into Spark-Proof Waste Container Absorb->Collect Wipe 6. Wipe Surface with Solvent (Acetone/Ethanol) Collect->Wipe Wash 7. Final Wash with Soap & Water Wipe->Wash

Figure 1: Decision logic for spill response.[1][2] Note the prioritization of non-aqueous absorption first.[2]

Waste Disposal Plan

Disposal must comply with RCRA (in the US) or local hazardous waste regulations.[2]

  • Categorization: Classify as "Flammable Organic Solvent Waste" .

  • Segregation:

    • Do NOT mix with oxidizers (nitric acid, perchlorates) due to fire risk.[2]

    • Do NOT mix with strong acids in the waste container, as this will trigger exothermic hydrolysis and pressure buildup.[2]

  • Labeling: Clearly mark the tag with "2,5-Dimethoxy-2-methyltetrahydrofuran" and "Contains Peroxides" if the container is old.[1][2]

References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79098, 2,5-Dimethoxytetrahydrofuran (Analogous Structure).[2] Retrieved from .[2]

  • Thermo Fisher Scientific. Safety Data Sheet: 2,5-Dimethoxytetrahydrofuran.[1][2] (General ether/acetal hazard data). Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Organic Solvents and glove permeation guidelines.[2]

  • BLD Pharm. Product Data: 2,5-Dimethoxy-2-methyltetrahydrofuran (CAS 58518-63-1).[1][2][4][5][6][7] Retrieved from .[2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[2] (Guidance on Peroxide Formers).[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.